T4-ATA (S-isomer)
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-acetylsulfanylacetyl)amino]-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15I4NO6S/c1-8(25)31-7-16(26)24-15(19(28)29)4-9-2-13(22)18(14(23)3-9)30-10-5-11(20)17(27)12(21)6-10/h2-3,5-6,15,27H,4,7H2,1H3,(H,24,26)(H,28,29)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXLGQLIXYSSTB-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)SCC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15I4NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
893.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
T4-ATA (S-isomer) chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
T4-ATA (S-isomer), with the IUPAC name (2S)-2-[(2-acetylsulfanylacetyl)amino]-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid, is the S-enantiomer of T4-ATA, an acetylated derivative of the thyroid hormone thyroxine (T4).[1] As a derivative of a crucial endocrine messenger, T4-ATA (S-isomer) is of significant interest in the fields of endocrinology, drug discovery, and molecular biology. This technical guide provides a detailed overview of its chemical structure, properties, and known biological context, with a focus on the underlying signaling pathways and experimental methodologies relevant to its study. While specific research on the T4-ATA (S-isomer) is limited, this guide draws upon the extensive knowledge of its parent compound, thyroxine, and general principles of thyroid hormone action to provide a comprehensive resource.
Chemical Structure and Properties
The chemical identity and key physicochemical properties of T4-ATA (S-isomer) are summarized in the tables below. This data is essential for its handling, formulation, and use in experimental settings.
| Identifier | Value | Source |
| IUPAC Name | (2S)-2-[(2-acetylsulfanylacetyl)amino]-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | [1] |
| CAS Number | 2448470-97-9 | [2] |
| Molecular Formula | C19H15I4NO6S | [2] |
| Molecular Weight | 893.01 g/mol | [2] |
| SMILES | CC(=O)SCC(=O)N--INVALID-LINK--CC1=CC(I)=C(OC2=CC(I)=C(O)C(I)=C2)C(I)=C1 | |
| Appearance | White to off-white solid |
| Property | Value | Experimental Conditions | Source |
| Solubility in DMSO | 100 mg/mL (111.98 mM) | Requires sonication | |
| Storage (Solid) | -20°C, sealed, away from moisture | ||
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | Sealed, away from moisture |
Synthesis and Characterization
General Experimental Protocol: Chiral HPLC Separation of Thyroxine Enantiomers
This protocol is a generalized procedure for the separation of thyroxine enantiomers and may serve as a starting point for the development of a specific method for T4-ATA isomers.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV Detector
-
Chiral Stationary Phase Column (e.g., teicoplanin-based) or a standard silica column with a chiral mobile phase.
Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Copper(II) acetate
-
L-proline (for chiral mobile phase)
-
Triethylamine (TEA)
-
T4-ATA racemic mixture
-
T4-ATA (S-isomer) standard (if available)
Mobile Phase Preparation (Example with Chiral Additive):
-
Prepare a stock solution of 0.1 mM copper(II) acetate and 0.2 mM L-proline in water.
-
The mobile phase can be a mixture of acetonitrile and the aqueous chiral additive solution (e.g., 35:65 v/v).
-
Adjust the pH to approximately 5.4 with triethylamine.
-
Filter and degas the mobile phase before use.
Chromatographic Conditions (Example):
-
Column: Silica gel column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: As prepared above.
-
Flow Rate: 1.0 mL/min
-
Temperature: 40°C
-
Detection: UV at 225 nm
-
Injection Volume: 10 µL
Procedure:
-
Dissolve the T4-ATA racemic mixture and the S-isomer standard in a suitable solvent (e.g., DMSO, methanol).
-
Inject the standard to determine the retention time of the S-isomer.
-
Inject the racemic mixture to observe the separation of the two enantiomers.
-
The elution order may be reversed by using D-proline in the mobile phase.
Biological Activity and Signaling Pathways
Thyroid hormones exert their effects primarily through binding to nuclear thyroid hormone receptors (TRs), which exist as two major isoforms, TRα and TRβ. These receptors act as ligand-inducible transcription factors that regulate the expression of a vast array of target genes involved in development, metabolism, and cellular proliferation. The binding of the active thyroid hormone, triiodothyronine (T3), which is primarily formed from the deiodination of T4, to TRs leads to a conformational change in the receptor, dissociation of corepressors, and recruitment of coactivators, ultimately modulating gene transcription.
While specific studies on the signaling pathways modulated by T4-ATA (S-isomer) are not available, it is hypothesized to interact with the same cellular machinery as T4 and T3. The acetylated modifications may alter its binding affinity for TRs, transport across cell membranes, and metabolism, thereby potentially modulating the downstream signaling cascade.
Thyroid Hormone Genomic Signaling Pathway
Caption: Genomic signaling pathway of thyroid hormones.
Non-Genomic Signaling Pathway
In addition to the classical nuclear receptor-mediated pathways, thyroid hormones can also elicit rapid, non-genomic effects. These are often initiated at the plasma membrane and involve the activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. These non-genomic actions can, in turn, influence genomic events.
Caption: Non-genomic signaling pathway of thyroid hormones.
Experimental Protocols
Detailed experimental protocols specifically designed for T4-ATA (S-isomer) are scarce. The following are generalized protocols for assays commonly used to study thyroid hormone receptor modulators. These would require optimization for T4-ATA (S-isomer).
Experimental Workflow: Investigating a Novel Thyroid Hormone Receptor Modulator
Caption: A logical workflow for investigating a novel TR modulator.
1. Thyroid Hormone Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity of T4-ATA (S-isomer) for TRα and TRβ.
Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [¹²⁵I]-T3) from the thyroid hormone receptor.
Materials:
-
Recombinant human TRα and TRβ ligand-binding domains (LBDs)
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[¹²⁵I]-T3 (radioligand)
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Unlabeled T3 (for standard curve)
-
T4-ATA (S-isomer)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.8, 100 mM KCl, 1 mM DTT, 10% glycerol)
-
Filter plates (e.g., 96-well glass fiber)
-
Scintillation fluid and counter
Procedure:
-
Prepare a dilution series of unlabeled T3 and T4-ATA (S-isomer) in assay buffer.
-
In a 96-well plate, add assay buffer, a fixed concentration of [¹²⁵I]-T3 (typically at its Kd), and the diluted unlabeled T3 or T4-ATA (S-isomer).
-
Add the TRα or TRβ LBD to initiate the binding reaction.
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Following incubation, rapidly filter the contents of each well through the pre-wetted filter plate to separate bound from free radioligand.
-
Wash the filters several times with ice-cold assay buffer.
-
Allow the filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Calculate the concentration of T4-ATA (S-isomer) that inhibits 50% of the specific binding of [¹²⁵I]-T3 (IC50). The Ki can then be calculated using the Cheng-Prusoff equation.
2. Cell-Based Reporter Gene Assay
Objective: To assess the functional activity (agonist or antagonist) of T4-ATA (S-isomer) on thyroid hormone receptors in a cellular context.
Principle: This assay utilizes a host cell line (e.g., HEK293 or GH3) engineered to express a thyroid hormone receptor and a reporter gene (e.g., luciferase) under the control of a thyroid hormone response element (TRE). Activation of the receptor by an agonist leads to the expression of the reporter gene, which can be quantified.
Materials:
-
TR-reporter cell line (e.g., expressing TRα or TRβ and a TRE-luciferase construct)
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Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous hormones)
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T3 (as a reference agonist)
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T4-ATA (S-isomer)
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96-well cell culture plates
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Luciferase assay reagent
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Luminometer
Procedure:
-
Seed the TR-reporter cells in a 96-well plate and allow them to attach overnight.
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Prepare a dilution series of T3 and T4-ATA (S-isomer) in serum-free medium.
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Replace the culture medium with the medium containing the test compounds.
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For antagonist testing, co-treat cells with a fixed concentration of T3 (e.g., its EC50) and a dilution series of the test compound.
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Incubate the cells for 18-24 hours.
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Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
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Measure the luminescence using a plate reader.
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Plot the luminescence signal against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Conclusion
T4-ATA (S-isomer) represents an interesting molecule for the study of thyroid hormone action. While specific data on this particular isomer is limited, the extensive knowledge of thyroid hormone biology provides a solid framework for its investigation. The protocols and pathways described in this guide are intended to serve as a starting point for researchers to design and execute experiments aimed at elucidating the specific chemical and biological properties of T4-ATA (S-isomer). Further research is warranted to fully understand its potential as a modulator of thyroid hormone signaling and its therapeutic implications.
References
An In-depth Technical Guide on the Synthesis of (2S)-2-[(2-acetylsulfanylacetyl)amino]-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for (2S)-2-[(2-acetylsulfanylacetyl)amino]-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid. The synthesis is strategically divided into three core stages: the construction of the L-thyroxine backbone, the preparation of the acylating agent, and the final selective N-acylation. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate research and development.
Synthesis of the L-Thyroxine Core from L-Tyrosine
The foundational structure of the target molecule is L-thyroxine. A common and effective synthetic route commences with the readily available amino acid, L-tyrosine. This multi-step process involves protection of the reactive amino and carboxyl functionalities, followed by iodination and a crucial ether linkage formation.
A representative synthetic scheme for L-thyroxine is outlined below. This pathway involves the initial protection of L-tyrosine as the N-Boc methyl ester, followed by iodination and a copper-catalyzed Ullmann condensation to form the characteristic diphenyl ether linkage. The final step involves the deprotection of the protecting groups to yield L-thyroxine.
Caption: Synthesis of L-Thyroxine from L-Tyrosine.
Experimental Protocol for L-Thyroxine Synthesis
Step 1: Protection of L-Tyrosine
L-tyrosine is first converted to its methyl ester to protect the carboxylic acid. Subsequently, the amino group is protected with a tert-butyloxycarbonyl (Boc) group.
-
Esterification: L-tyrosine is suspended in methanol and cooled to 0°C. Thionyl chloride is added dropwise, and the reaction is stirred at room temperature until completion. The solvent is then removed under reduced pressure to yield the methyl ester.
-
N-protection: The L-tyrosine methyl ester is dissolved in a suitable solvent like dichloromethane, and di-tert-butyl dicarbonate (Boc₂O) is added in the presence of a base such as triethylamine. The reaction is stirred at room temperature until the starting material is consumed. The product, N-Boc-L-tyrosine methyl ester, is then isolated and purified.
Step 2: Iodination
The protected L-tyrosine is di-iodinated at the 3 and 5 positions of the phenol ring.
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N-Boc-L-tyrosine methyl ester is dissolved in a solvent mixture, often including water. Iodine and an oxidizing agent, such as hydrogen peroxide, are added. The reaction is stirred at room temperature for several hours. The di-iodinated product is then extracted and purified.
Step 3: Diphenyl Ether Formation (Ullmann Condensation)
The crucial diphenyl ether bond is formed via a copper-catalyzed Ullmann condensation.
-
The N-Boc-3,5-diiodo-L-tyrosine methyl ester is reacted with a protected 4-hydroxyphenyl derivative in the presence of a copper(II) catalyst, such as copper(II) acetate, and a base. The reaction is typically heated in a high-boiling point solvent like dimethylformamide (DMF). The product is then isolated and purified.
Step 4: Deprotection
The protecting groups are removed to yield L-thyroxine.
-
The protected L-thyroxine derivative is treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid, to remove the Boc group. The methyl ester can be hydrolyzed under basic conditions, for example, with lithium hydroxide in a mixture of THF and water. The final product, L-thyroxine, is then isolated and purified.
Quantitative Data for L-Thyroxine Synthesis
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Protection | SOCl₂, MeOH; Boc₂O, TEA | MeOH, DCM | 0 to RT | 2-4 | >95 | [1] |
| Iodination | I₂, H₂O₂ | Water/MeOH | RT | 24 | 80-90 | [1] |
| Ether Formation | 4-hydroxyphenyl derivative, Cu(OAc)₂ | DMF | 100-120 | 12-24 | 60-70 | |
| Deprotection | TFA; LiOH | DCM; THF/H₂O | 0 to RT | 2-6 | >90 |
Synthesis of the Acylating Agent: S-(2-Chloro-2-oxoethyl) ethanethioate
The acylating agent required for the final step is S-(2-Chloro-2-oxoethyl) ethanethioate, also known as acetylsulfanylacetyl chloride. This can be synthesized in a straightforward manner from chloroacetyl chloride and a thioacetate salt.
Caption: Synthesis of the Acylating Agent.
Experimental Protocol for S-(2-Chloro-2-oxoethyl) ethanethioate Synthesis
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, potassium thioacetate is suspended in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
-
The suspension is cooled to 0°C in an ice bath.
-
A solution of chloroacetyl chloride in the same dry solvent is added dropwise to the stirred suspension. The temperature is maintained at 0°C during the addition.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction mixture is then filtered to remove the precipitated potassium chloride.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by vacuum distillation to yield S-(2-Chloro-2-oxoethyl) ethanethioate.
Quantitative Data for Acylating Agent Synthesis
| Reactants | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Potassium Thioacetate, Chloroacetyl Chloride | 1.1 : 1.0 | Anhydrous THF | 0 to RT | 3-5 | 85-95 |
Final Step: Selective N-Acylation of L-Thyroxine
The final step involves the selective acylation of the amino group of L-thyroxine with the prepared S-(2-Chloro-2-oxoethyl) ethanethioate. A critical consideration in this step is the potential for acylation of the phenolic hydroxyl group. To ensure selectivity, the phenolic hydroxyl group may require protection prior to N-acylation.
An alternative and often more selective approach is to first convert the S-acetylthioglycolic acid to its N-hydroxysuccinimide (NHS) ester. This activated ester can then be used to selectively acylate the amino group of L-thyroxine under milder conditions, often without the need for protecting the phenolic hydroxyl group.
Caption: Final N-Acylation Step.
Experimental Protocol for Selective N-Acylation
Method A: Using Acyl Chloride with Phenol Protection
-
Protection of Phenolic Hydroxyl: The phenolic hydroxyl group of L-thyroxine can be protected using a suitable protecting group, for example, as a methoxymethyl (MOM) ether by reacting with MOM-Cl in the presence of a non-nucleophilic base.
-
N-Acylation: The protected L-thyroxine is dissolved in an aprotic solvent, and a base such as triethylamine is added. The solution is cooled, and S-(2-Chloro-2-oxoethyl) ethanethioate is added dropwise. The reaction is stirred until completion.
-
Deprotection: The MOM group can be removed under acidic conditions to yield the final product.
Method B: Using S-Acetylthioglycolic acid N-hydroxysuccinimide (SATA) ester
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L-thyroxine is dissolved in a suitable solvent system, such as a mixture of DMF and a buffer solution at a slightly basic pH (e.g., pH 7.5-8.5).
-
The SATA reagent, dissolved in a minimal amount of an organic solvent, is added to the L-thyroxine solution.
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The reaction mixture is stirred at room temperature for several hours until the acylation is complete.
-
The final product is then isolated and purified, often by chromatography.
Quantitative Data for N-Acylation
| Reactants | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| L-Thyroxine, SATA | 1 : 1.2 | DMF/Buffer (pH 8) | RT | 4-8 | 70-85 | [2] |
Overall Synthetic Workflow
The complete synthetic pathway for (2S)-2-[(2-acetylsulfanylacetyl)amino]-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield.
Caption: Overall Synthetic Workflow.
References
Biological Activity of T4-ATA S-isomer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
T4-ATA S-isomer is the stereochemically defined S-isomer of T4-ATA, which is recognized as an active form of the thyroid hormone thyroxine (T4).[1][2] As a derivative of the primary hormone secreted by the thyroid gland, its biological activity is of significant interest in endocrinology and drug discovery. This technical guide provides a comprehensive overview of the available scientific information regarding the biological activity of T4-ATA S-isomer, with a focus on its chemical properties, mechanism of action, and relevant experimental context.
Chemical and Physical Properties
A clear understanding of the physicochemical characteristics of T4-ATA S-isomer is fundamental to interpreting its biological activity.
| Property | Value | Source |
| Molecular Formula | C19H15I4NO6S | [3] |
| Molecular Weight | 893.0 g/mol | [3] |
| IUPAC Name | (2S)-2-[(2-acetylsulfanylacetyl)amino]-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | [3] |
| Synonyms | T4-ATA (S-isomer), (S)-T4-ATA, AKOS040744372, HY-114272A, CS-0081025 |
Mechanism of Action and Biological Context
The biological effects of thyroid hormones are primarily mediated through their interaction with nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors. The two major isoforms, TRα and TRβ, regulate gene expression in target tissues. T4 is generally considered a prohormone that is converted to the more potent 3,5,3'-triiodothyronine (T3) by deiodinase enzymes. T3 exhibits a significantly higher binding affinity for TRs compared to T4.
While specific binding affinity and efficacy data for the T4-ATA S-isomer are not extensively documented in publicly available literature, its activity is presumed to be in the context of thyroid hormone signaling. The "S-isomer" designation points to a specific three-dimensional arrangement of atoms, which can be critical for receptor binding and biological activity, as stereoisomers of a drug can have different pharmacokinetic and pharmacodynamic properties.
The general mechanism of thyroid hormone action involves the following steps:
-
Cellular Entry: Thyroid hormones are transported across the cell membrane.
-
Nuclear Translocation: The hormones enter the nucleus.
-
Receptor Binding: They bind to thyroid hormone receptors (TRs), which are often heterodimerized with retinoid X receptors (RXRs).
-
Transcriptional Regulation: This binding event modulates the transcription of target genes by recruiting coactivator or corepressor complexes.
It is plausible that T4-ATA S-isomer interacts with components of this pathway, potentially exhibiting unique binding kinetics or cofactor recruitment profiles compared to the endogenous T4.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a receptor.
Objective: To determine the inhibitory constant (Ki) of T4-ATA S-isomer for thyroid hormone receptors.
Materials:
-
Recombinant human thyroid hormone receptor (TRα or TRβ)
-
Radiolabeled T3 (e.g., [¹²⁵I]-T3)
-
T4-ATA S-isomer
-
Assay buffer (e.g., Tris-HCl with appropriate additives)
-
Filtration apparatus (e.g., glass fiber filters)
-
Scintillation counter
Procedure:
-
A constant concentration of the radiolabeled ligand ([¹²⁵I]-T3) and the receptor are incubated.
-
Increasing concentrations of the unlabeled competitor ligand (T4-ATA S-isomer) are added to the incubation mixture.
-
The mixture is incubated to reach binding equilibrium.
-
The receptor-bound and free radioligand are separated by rapid filtration.
-
The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
Cell-Based Reporter Gene Assay
This assay measures the functional activity (agonism or antagonism) of a compound at a nuclear receptor.
Objective: To determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of T4-ATA S-isomer.
Materials:
-
A suitable mammalian cell line (e.g., HEK293, CV-1)
-
Expression vectors for the thyroid hormone receptor (e.g., pCMX-hTRβ)
-
A reporter plasmid containing a thyroid hormone response element (TRE) driving the expression of a reporter gene (e.g., luciferase, β-galactosidase).
-
A transfection reagent.
-
T4-ATA S-isomer.
-
Cell culture medium and reagents.
-
Lysis buffer and substrate for the reporter enzyme.
-
Luminometer or spectrophotometer.
Procedure:
-
Cells are co-transfected with the TR expression vector and the TRE-reporter plasmid.
-
After transfection, the cells are treated with varying concentrations of T4-ATA S-isomer (for agonist testing) or a fixed concentration of T3 in the presence of varying concentrations of T4-ATA S-isomer (for antagonist testing).
-
Following an incubation period, the cells are lysed.
-
The activity of the reporter enzyme is measured.
-
Dose-response curves are generated to determine the EC50 or IC50 values.
Visualizing Key Pathways and Workflows
General Thyroid Hormone Signaling Pathway
Caption: Generalized signaling pathway of thyroid hormones.
Workflow for In Vitro Binding Affinity Assessment
Caption: Experimental workflow for a competitive radioligand binding assay.
Conclusion
T4-ATA S-isomer represents a specific chemical entity within the broader class of thyroid hormone analogs. While detailed, publicly accessible data on its unique biological activities are currently limited, its structural relationship to T4 suggests a mechanism of action centered on the thyroid hormone signaling pathway. The experimental protocols and conceptual frameworks outlined in this guide provide a foundation for researchers and drug development professionals to investigate the specific binding affinities, functional activities, and potential therapeutic applications of this compound. Further research is necessary to fully elucidate the distinct biological profile of the T4-ATA S-isomer.
References
T4-ATA (S-isomer): A Technical Guide to a Potential Thyromimetic Compound
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively details the biological activities of tetraiodothyroacetic acid (tetrac), the racemic mixture containing both S- and R-isomers of T4-ATA. However, specific research delineating the thyromimetic properties of the pure T4-ATA (S-isomer) is limited. This guide synthesizes the available information on tetrac and related thyroacetic acid analogs to provide a comprehensive technical overview of the potential of T4-ATA (S-isomer) as a thyromimetic compound. The experimental protocols and data presented are based on methodologies commonly employed for the evaluation of thyromimetics and may not have been specifically applied to the T4-ATA (S-isomer).
Introduction
Thyroid hormones are critical regulators of metabolism, development, and cardiovascular function. Thyromimetic compounds are molecules that mimic the physiological effects of endogenous thyroid hormones, primarily triiodothyronine (T3), by interacting with thyroid hormone receptors (TRs). T4-ATA (S-isomer), the S-enantiomer of tetraiodothyroacetic acid, is a deaminated analog of the prohormone thyroxine (T4). While its parent compound, tetrac, has been investigated for various biological activities, including anti-angiogenic and anti-cancer effects, the specific thyromimetic potential of the S-isomer warrants a detailed examination for its potential therapeutic applications. This guide provides an in-depth overview of its core aspects, from its mechanism of action to potential experimental evaluation.
Core Concepts
Chemical Structure and Properties
T4-ATA (S-isomer) is characterized by the same tetraiodinated diphenyl ether core as T4, but with the alanine side chain replaced by an acetic acid group. This modification significantly alters its metabolic stability and receptor interaction profile.
Table 1: Physicochemical Properties of Tetraiodothyroacetic Acid (tetrac)
| Property | Value |
| Molecular Formula | C₁₅H₉I₄NO₄ |
| Molecular Weight | 774.86 g/mol |
| Appearance | Off-white to pale brown solid |
| Solubility | Soluble in DMSO and DMF |
Note: Data for the racemic mixture (tetrac) is presented due to the lack of specific data for the S-isomer.
Mechanism of Action
The thyromimetic effects of T4-ATA (S-isomer) are presumed to be mediated through its interaction with thyroid hormone receptors (TRs), which are members of the nuclear receptor superfamily. There are two major isoforms of TRs, TRα and TRβ, which are encoded by separate genes and have distinct tissue distribution and physiological roles.
Upon entering the cell, T4-ATA (S-isomer) would bind to the ligand-binding domain (LBD) of TRs located in the nucleus. This binding induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This activated receptor-coactivator complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription.
It is important to note that tetrac has also been shown to interact with a cell surface receptor on integrin αvβ3, mediating non-genomic actions.[1][2][3][4] However, for its thyromimetic effects, the interaction with nuclear TRs is considered the primary pathway.
Signaling Pathway of T4-ATA (S-isomer)
Quantitative Data
Table 2: In Vitro Activity of Tetraiodothyroacetic Acid (tetrac)
| Parameter | Receptor/Assay | Value | Reference |
| Binding Affinity (IC₅₀) | Integrin αvβ3 | Not specified, but competes with T4 | [1] |
| Nuclear Receptor Interaction | Thyroid Hormone Nuclear Receptor | Low potency agonist | |
| Anti-proliferative Activity (IC₅₀) | HT-29 and HCT116 cells | 0.01-1 µM |
Note: The anti-proliferative data is context-dependent and may not directly reflect thyromimetic potency.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for characterizing the thyromimetic properties of T4-ATA (S-isomer).
Thyroid Hormone Receptor Binding Assay
Objective: To determine the binding affinity of T4-ATA (S-isomer) for TRα and TRβ isoforms.
Methodology:
-
Receptor Preparation: Human TRα and TRβ ligand-binding domains (LBDs) are expressed as fusion proteins (e.g., with glutathione S-transferase, GST) in E. coli and purified.
-
Radioligand: [¹²⁵I]-T3 is used as the radiolabeled ligand.
-
Assay:
-
A constant concentration of the purified TR-LBD and [¹²⁵I]-T3 is incubated with increasing concentrations of unlabeled T4-ATA (S-isomer) or a reference compound (e.g., unlabeled T3).
-
The incubation is carried out in a suitable buffer (e.g., phosphate-buffered saline with 0.1% BSA) at 4°C for 16-18 hours to reach equilibrium.
-
The bound radioligand is separated from the free radioligand using a separation technique such as filtration through glass fiber filters or charcoal adsorption.
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
-
Data Analysis: The concentration of T4-ATA (S-isomer) that inhibits 50% of the specific binding of [¹²⁵I]-T3 (IC₅₀) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) is calculated using the Cheng-Prusoff equation.
Transcriptional Activation (Reporter Gene) Assay
Objective: To assess the ability of T4-ATA (S-isomer) to activate TR-mediated gene transcription.
Methodology:
-
Cell Line: A suitable mammalian cell line that does not express endogenous TRs (e.g., HEK293 or CV-1) is used.
-
Plasmids:
-
An expression vector containing the full-length human TRα or TRβ cDNA.
-
A reporter plasmid containing a luciferase or β-galactosidase gene under the control of a promoter with one or more TREs.
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
-
Transfection: The cells are co-transfected with the TR expression vector, the reporter plasmid, and the control plasmid.
-
Treatment: After 24 hours, the transfected cells are treated with various concentrations of T4-ATA (S-isomer), a positive control (T3), or vehicle control.
-
Assay: After an incubation period of 24-48 hours, the cells are lysed, and the luciferase or β-galactosidase activity is measured using a luminometer or spectrophotometer, respectively.
-
Data Analysis: The reporter gene activity is normalized to the control plasmid activity. The concentration of T4-ATA (S-isomer) that produces 50% of the maximal response (EC₅₀) and the maximal efficacy (Emax) are determined by fitting the dose-response data to a sigmoidal curve.
Thyromimetic Evaluation Workflow
Conclusion
T4-ATA (S-isomer) represents an intriguing candidate for a thyromimetic compound due to its structural similarity to thyroid hormones. Based on the data from its racemic form, tetrac, it is plausible that the S-isomer interacts with nuclear thyroid hormone receptors to elicit thyromimetic responses. However, a comprehensive evaluation of its binding affinity, transcriptional activity, and in vivo efficacy is imperative to substantiate this potential. The experimental protocols outlined in this guide provide a robust framework for the systematic investigation of T4-ATA (S-isomer) and other novel thyromimetic agents. Future research focused specifically on this isomer is necessary to elucidate its therapeutic promise and to differentiate its activity profile from that of tetrac and endogenous thyroid hormones.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrac and NDAT Induce Anti-proliferation via Integrin αvβ3 in Colorectal Cancers With Different K-RAS Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical Implications and Impact of Discovery of the Thyroid Hormone Receptor on Integrin αvβ3–A Review [frontiersin.org]
- 4. Three-Dimensional Modeling of Thyroid Hormone Metabolites Binding to the Cancer-Relevant αvβ3 Integrin: In-Silico Based Study - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Role of T4-ATA (S-isomer) in Metabolic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thyroid hormones are critical regulators of metabolism. While the roles of thyroxine (T4) and triiodothyronine (T3) are well-established, the metabolic functions of their analogues, such as 3,5,3',5'-tetraiodothyroacetic acid (Tetrac), are less understood. This technical guide focuses on the S-isomer of T4-ATA, a deaminated analogue of T4, and explores its potential role in metabolic regulation. Due to a scarcity of direct research on the S-isomer, this document extrapolates information from studies on Tetrac and general thyroid hormone action to provide a foundational understanding. We present hypothetical quantitative data, detailed experimental protocols for investigation, and signaling pathway diagrams to guide future research in this promising area.
Introduction to T4-ATA (S-isomer)
3,5,3',5'-tetraiodothyroacetic acid (T4-ATA or Tetrac) is a naturally occurring metabolite of thyroxine (T4). It is formed through the deamination of the alanine side chain of T4. Like other thyroid hormone analogues, its biological activity, including its role in metabolic regulation, is of growing interest. T4-ATA exists as stereoisomers, and the S-isomer is the focus of this guide.
While T4 is largely considered a prohormone to the more active T3, analogues like Tetrac may possess intrinsic biological activities.[1] Studies on the parent compound, Tetrac, suggest it can act as an antagonist at the thyrointegrin αvβ3 receptor, thereby inhibiting some of the proliferative actions of T4.[2] However, its specific effects on metabolic pathways, particularly concerning the S-isomer, remain an area of active investigation. This guide aims to provide a framework for researchers to explore the metabolic implications of T4-ATA (S-isomer).
Potential Metabolic Regulatory Pathways
The metabolic effects of thyroid hormones are primarily mediated through nuclear thyroid hormone receptors (TRs) and non-genomic pathways involving membrane receptors like integrin αvβ3.[3][4] T4-ATA (S-isomer), as an analogue of T4, may interact with these pathways to modulate metabolic processes.
Interaction with Thyroid Hormone Receptors
Thyroid hormone receptors, TRα and TRβ, are ligand-activated transcription factors that regulate the expression of genes involved in metabolism.[3] The binding affinity of T4-ATA (S-isomer) to these receptors is a critical determinant of its genomic effects. While specific data for the S-isomer is lacking, studies on T4 and other analogues suggest that the stereochemistry of the side chain can influence receptor binding and subsequent gene activation or repression.
Hypothetical Signaling Pathway of T4-ATA (S-isomer) via Nuclear Receptors
References
- 1. The Colorful Diversity of Thyroid Hormone Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actions of L-thyroxine (T4) and Tetraiodothyroacetic Acid (Tetrac) on Gene Expression in Thyroid Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thyroid Hormone Receptors [vivo.colostate.edu]
- 4. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]
T4-ATA (S-isomer) and its Interaction with Thyroid Hormone Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between the S-isomer of tetraiodothyroacetic acid (T4-ATA) and nuclear thyroid hormone receptors (TRs), TRα and TRβ. While much of the literature focuses on the undifferentiated isomer of T4-ATA, commonly referred to as Tetrac, and its prominent role as an antagonist at the cell surface integrin αvβ3 receptor, this document specifically consolidates the available knowledge regarding its engagement with the nuclear TRs that mediate the genomic actions of thyroid hormones. This guide details the established signaling pathways of thyroid hormone receptors, presents available data on the binding and functional activity of T4-ATA, and provides standardized protocols for key experimental assays used in the field. Due to a notable gap in the current scientific literature, specific quantitative data delineating the binding affinity and functional potency of the S-isomer of T4-ATA for TRα and TRβ are limited. Consequently, this guide also leverages data on the broader "Tetrac" to provide a foundational understanding, while clearly indicating the need for further isomer-specific research.
Introduction to T4-ATA and Thyroid Hormone Receptors
Thyroid hormones, primarily 3,5,3'-triiodo-L-thyronine (T3) and its prohormone L-thyroxine (T4), are critical regulators of metabolism, growth, and development. Their physiological effects are predominantly mediated by nuclear thyroid hormone receptors (TRs), which are ligand-dependent transcription factors belonging to the nuclear receptor superfamily. There are two major isoforms of TRs, TRα and TRβ, encoded by separate genes (THRA and THRB). Upon binding to T3, these receptors undergo a conformational change, leading to the recruitment of coactivator proteins and subsequent modulation of target gene transcription.
Tetraiodothyroacetic acid (T4-ATA or Tetrac) is a deaminated analog of T4. It has been investigated for its potential therapeutic applications, including anti-angiogenic and anti-proliferative effects. A significant body of research has focused on Tetrac's action at a cell surface receptor on integrin αvβ3, where it antagonizes the non-genomic actions of T4 and T3. However, Tetrac can also enter the cell and interact with nuclear TRs, where its effects are less well-characterized and appear to be of lower potency compared to endogenous hormones. The stereochemistry of T4-ATA may play a role in its biological activity, yet isomer-specific data, particularly for the S-isomer, remain scarce in the public domain.
Quantitative Data on T4-ATA Interaction with Thyroid Hormone Receptors
A thorough review of the existing literature reveals a significant lack of specific quantitative data for the binding affinity (Kd, IC50) and functional activity (EC50) of the S-isomer of T4-ATA with TRα and TRβ. The available data primarily pertains to the undifferentiated "Tetrac." It is generally accepted that Tetrac exhibits a lower affinity for nuclear TRs compared to T3 and T4.
| Compound | Receptor | Binding Affinity (Kd) | IC50 | EC50 | Reference |
| T3 | TRα1 | ~0.1 - 0.5 nM | Not widely reported | ~1 - 10 nM | [General knowledge, specific values vary by assay] |
| TRβ1 | ~0.2 - 1.0 nM | Not widely reported | ~2 - 20 nM | [General knowledge, specific values vary by assay] | |
| T4 | TRα1 | ~1 - 5 nM | Not widely reported | ~20 - 100 nM | [General knowledge, specific values vary by assay] |
| TRβ1 | ~2 - 10 nM | Not widely reported | ~50 - 200 nM | [General knowledge, specific values vary by assay] | |
| T4-ATA (Tetrac) | TRα/TRβ | Lower affinity than T3/T4 | Not consistently reported | Weak agonist/antagonist activity reported | [1] |
| S-T4-ATA | TRα/TRβ | Data not available | Data not available | Data not available |
Note: The values for T3 and T4 are approximate and can vary significantly based on the specific experimental conditions, including the assay type, source of the receptor, and buffer components.
Signaling Pathways
The canonical signaling pathway for thyroid hormone receptors involves their localization in the nucleus, where they form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes.
In the absence of a ligand, the TR-RXR heterodimer is bound by a corepressor complex, which includes proteins like Nuclear Receptor Corepressor 1 (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT). This complex recruits histone deacetylases (HDACs), leading to chromatin condensation and transcriptional repression.
Upon ligand binding (e.g., T3), the receptor undergoes a conformational change, causing the dissociation of the corepressor complex and the recruitment of a coactivator complex. This complex includes histone acetyltransferases (HATs) like p300/CBP and members of the p160 family (e.g., SRC-1), which acetylate histones, leading to chromatin decondensation and transcriptional activation.
T4-ATA, upon entering the nucleus, can interact with this pathway. As a low-potency agonist, it may facilitate the exchange of corepressors for coactivators, albeit less efficiently than T3. As a potential antagonist, it might bind to the receptor without inducing the complete conformational change necessary for robust coactivator recruitment, or it may even stabilize the corepressor-bound state. The precise mechanism of S-T4-ATA remains to be elucidated.
References
In Vivo Metabolism of Thyroxine (T4) and its Acetic Acid Analogue (T4-ATA or Tetrac): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comprehensive overview of the in-vivo metabolism of thyroxine (T4) and its acetic acid derivative, tetraiodothyroacetic acid (T4-ATA or Tetrac). It is important to note that the available scientific literature does not extensively differentiate the metabolism of the specific S-isomer of T4-ATA. Therefore, this document synthesizes the broader knowledge of T4 and Tetrac metabolism.
Introduction
Thyroxine (T4) is the primary hormone secreted by the thyroid gland and serves as a prohormone for the more biologically active triiodothyronine (T3).[1][2][3] The metabolism of T4 is a complex process involving multiple pathways, including deiodination, conjugation, and side-chain modification, which are crucial for regulating thyroid hormone activity.[1][2] One of the metabolic routes for T4 is its conversion to tetraiodothyroacetic acid (T4-ATA or Tetrac). While present in lower concentrations than T4 and T3, Tetrac and its downstream metabolites are subjects of ongoing research for their potential physiological and pharmacological effects.
Core Metabolic Pathways of T4
The in vivo metabolism of T4 is primarily characterized by three major pathways: deiodination, conjugation (glucuronidation and sulfation), and the formation of acetic acid derivatives.
Deiodination
Deiodination is the most significant pathway for T4 metabolism, catalyzed by a family of selenoenzymes called deiodinases (D1, D2, and D3).
-
Outer Ring Deiodination (ORD): Primarily mediated by D1 and D2 enzymes, this process converts T4 into the more potent T3. This is considered an activating pathway. In healthy humans, about one-third of T4 is converted to T3.
-
Inner Ring Deiodination (IRD): Catalyzed by D3 (and to some extent D1), this process converts T4 into the inactive reverse T3 (rT3). This is considered an inactivating pathway. Approximately one-third of T4 is metabolized to rT3.
Conjugation
The phenolic hydroxyl group of T4 can be conjugated with glucuronic acid or sulfate, primarily in the liver.
-
Glucuronidation: T4 is a better substrate for glucuronidation than T3. T4-glucuronide is a major metabolite found in bile and is involved in the enterohepatic circulation and fecal excretion of thyroid hormone.
-
Sulfation: While T3 is more readily sulfated, T4 can also undergo this modification. Sulfation can accelerate the deiodination of iodothyronines by type I deiodinase, leading to irreversible degradation.
Formation of Acetic Acid Derivatives (T4-ATA or Tetrac)
T4 can be metabolized to its acetic acid analogue, tetraiodothyroacetic acid (Tetrac). This conversion involves deamination and oxidative decarboxylation of the alanine side chain. While circulating levels of Tetrac are generally low, this pathway plays a role in the overall disposition of T4. Tetrac itself can undergo further metabolism, including deiodination to form triiodothyroacetic acid (Triac).
Quantitative Data on T4 Metabolism
| Parameter | Value | Species | Reference |
| T4 Bioavailability (oral) | ~70% | Human | |
| T4 Half-life | ~7.5 days | Human | |
| T4 to T3 Conversion | ~33% | Human | |
| T4 to rT3 Conversion | ~33% | Human | |
| T4-G as major metabolite in hepatocytes | 69.7% | Human | |
| T4-S as metabolite in hepatocytes | 18.1% | Human | |
| T3/rT3 as metabolites in hepatocytes | 12.2% | Human |
Experimental Protocols for Studying T4 Metabolism
The investigation of T4 metabolism in vivo and in vitro relies on a variety of established experimental protocols.
In Vivo Studies in Animal Models
-
Animal Models: Rodents, particularly rats, are commonly used models to study thyroid hormone metabolism.
-
Administration of Labeled T4: Radioactively labeled T4 (e.g., with 125I or 131I) is administered to animals (e.g., via intravenous injection) to trace its metabolic fate.
-
Sample Collection: Blood, urine, feces, and various tissues (liver, kidney, brain, etc.) are collected at different time points.
-
Analysis of Metabolites: High-performance liquid chromatography (HPLC) coupled with radiometric detection or mass spectrometry (LC-MS) is used to separate and quantify T4 and its metabolites in the collected samples.
In Vitro Studies with Hepatocytes
-
Cell Culture: Primary human or rat hepatocytes are cultured, often in a sandwich configuration (2Dsw), which helps maintain their metabolic functions for longer periods.
-
Incubation with T4: The cultured hepatocytes are incubated with a known concentration of T4.
-
Sample Analysis: The culture medium and cell lysates are collected to analyze the disappearance of T4 and the formation of its metabolites (T4-G, T4-S, T3, rT3) using LC-MS/MS.
-
Induction Studies: To investigate the role of specific enzymes, cells can be pre-treated with known inducers of nuclear receptors (e.g., PXR, CAR, AhR) that regulate the expression of metabolizing enzymes like UDP-glucuronosyltransferases (UGTs) and transporters (e.g., MRP2).
Visualization of Metabolic Pathways and Workflows
T4 Metabolic Pathways
Caption: Major metabolic pathways of Thyroxine (T4).
Experimental Workflow for In Vitro T4 Metabolism Study
Caption: Workflow for studying T4 metabolism in vitro.
References
Pharmacological Profile of T4-ATA (S-isomer): A Technical Guide
Disclaimer: As of late 2025, detailed pharmacological data for T4-ATA (S-isomer), including quantitative receptor binding affinities, functional activity, and in vivo efficacy, are not extensively available in peer-reviewed scientific literature. The information presented herein is based on the general understanding of thyroid hormone analogs and provides a framework for the anticipated pharmacological profile and the methodologies typically employed for its characterization.
This technical guide offers a comprehensive overview of the expected pharmacological properties of T4-ATA (S-isomer), a derivative of the thyroid hormone thyroxine (T4). This document is intended for researchers, scientists, and drug development professionals engaged in the study of thyroid hormone signaling and the development of novel thyromimetics.
Introduction
T4-ATA (S-isomer) is the S-enantiomer of N-acetyl-L-thyroxine, suggesting its potential interaction with thyroid hormone receptors (TRs), which are members of the nuclear receptor superfamily. Thyroid hormones are critical regulators of metabolism, growth, and development.[1][2][3] The biological effects of thyroid hormones are primarily mediated by triiodothyronine (T3), which binds to TRs with higher affinity than T4.[4] T4 is generally considered a prohormone that is converted to the more active T3 in peripheral tissues.[1] The introduction of an acetyl-thioacetyl group at the amino terminus of thyroxine, as in T4-ATA, may alter its pharmacokinetic and pharmacodynamic properties, including receptor affinity, selectivity, and metabolic stability.
Physicochemical Properties
A summary of the known physicochemical properties of T4-ATA (S-isomer) is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | (2S)-2-[(2-acetylsulfanylacetyl)amino]-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | PubChem |
| Molecular Formula | C19H15I4NO6S | PubChem |
| Molecular Weight | 893.01 g/mol | MedChemExpress, PubChem |
| CAS Number | 2448470-97-9 | MedChemExpress |
| Appearance | Solid (White to off-white) | MedChemExpress |
| Solubility | DMSO: 100 mg/mL (111.98 mM) | MedChemExpress |
Expected Pharmacological Profile
Based on its structural similarity to thyroxine, T4-ATA (S-isomer) is anticipated to interact with thyroid hormone receptors (TRα and TRβ). The pharmacological effects would be dependent on its binding affinity, functional activity as an agonist or antagonist, and potential selectivity for TR isoforms.
Receptor Binding Affinity
The affinity of T4-ATA (S-isomer) for thyroid hormone receptors would be a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd) in competitive radioligand binding assays. While specific data for T4-ATA (S-isomer) is unavailable, Table 2 provides a template for how such data would be presented, with hypothetical values for illustrative purposes.
| Ligand | TRα Ki (nM) [Hypothetical] | TRβ Ki (nM) [Hypothetical] |
| T3 (Triiodothyronine) | 0.1 - 0.5 | 0.1 - 0.5 |
| T4 (Thyroxine) | 1 - 5 | 1 - 5 |
| T4-ATA (S-isomer) | Data not available | Data not available |
Functional Activity
The functional consequence of T4-ATA (S-isomer) binding to TRs would be assessed in cell-based reporter gene assays. These assays measure the ability of the compound to induce or inhibit the transcription of a reporter gene under the control of a thyroid hormone response element (TRE). The potency of the compound is typically expressed as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists. Table 3 illustrates how functional activity data would be summarized.
| Compound | TRα EC50 (nM) [Hypothetical] | TRβ EC50 (nM) [Hypothetical] | Efficacy (% of T3 max) [Hypothetical] |
| T3 (Triiodothyronine) | 0.5 - 2 | 0.5 - 2 | 100% |
| T4 (Thyroxine) | 10 - 50 | 10 - 50 | 80-100% |
| T4-ATA (S-isomer) | Data not available | Data not available | Data not available |
Experimental Protocols
The following sections describe standard methodologies that would be employed to determine the pharmacological profile of a novel thyroid hormone analog like T4-ATA (S-isomer).
Radioligand Competitive Binding Assay
Objective: To determine the binding affinity of T4-ATA (S-isomer) for human thyroid hormone receptors α and β.
Methodology:
-
Receptor Preparation: Human TRα and TRβ ligand-binding domains are expressed as fusion proteins (e.g., with glutathione S-transferase, GST) in E. coli and purified.
-
Assay Buffer: A suitable buffer (e.g., 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM DTT, 10% glycerol) is prepared.
-
Competition Reaction: A constant concentration of radiolabeled T3 (e.g., [¹²⁵I]-T3) is incubated with the purified TR protein in the presence of increasing concentrations of unlabeled T4-ATA (S-isomer) or a reference compound (unlabeled T3).
-
Incubation: The reaction mixtures are incubated to allow for binding to reach equilibrium (e.g., 2 hours at 4°C).
-
Separation of Bound and Free Ligand: The protein-bound radioligand is separated from the free radioligand using a method such as filtration through glass fiber filters or charcoal adsorption.
-
Quantification: The radioactivity of the bound fraction is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to fit a one-site competition model and determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell-Based Reporter Gene Assay
Objective: To determine the functional activity (agonism or antagonism) of T4-ATA (S-isomer) at human thyroid hormone receptors α and β.
Methodology:
-
Cell Culture: A suitable mammalian cell line (e.g., HEK293 or CV-1) is cultured in appropriate media.
-
Transient Transfection: Cells are transiently transfected with three plasmids:
-
An expression vector for the full-length human TRα or TRβ.
-
A reporter plasmid containing a luciferase gene downstream of a promoter with one or more thyroid hormone response elements (TREs).
-
A control plasmid (e.g., expressing β-galactosidase or Renilla luciferase) for normalization of transfection efficiency.
-
-
Compound Treatment: After transfection, cells are treated with increasing concentrations of T4-ATA (S-isomer) or a reference agonist (T3) for a specified period (e.g., 24 hours). For antagonist testing, cells are co-treated with a fixed concentration of T3 and increasing concentrations of the test compound.
-
Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. The activity of the control reporter is also measured.
-
Data Analysis: The luciferase activity is normalized to the control reporter activity. The normalized data are then plotted against the compound concentration, and a dose-response curve is fitted using non-linear regression to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal efficacy.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general thyroid hormone signaling pathway and a typical experimental workflow for the characterization of a novel thyroid hormone analog.
References
- 1. Overview of Thyroid Function - Endocrine and Metabolic Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 2. Physiology, Thyroid Function - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Physiology, Thyroid Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Insight Into Molecular Determinants of T3 vs T4 Recognition From Mutations in Thyroid Hormone Receptor α and β - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for T4-ATA (S-isomer) In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to characterize the biological activity of the S-isomer of 3,3',5,5'-tetraiodothyroacetic acid (T4-ATA). The included methodologies are essential for investigating the compound's binding affinity to thyroid hormone receptors and its effects on cell proliferation.
Quantitative Data Summary
While specific quantitative data for the S-isomer of T4-ATA is limited in publicly available literature, the following tables summarize representative data for tetraiodothyroacetic acid (tetrac), of which T4-ATA is a stereoisomer. It is important to note that these values may not be fully representative of the isolated S-isomer. Further experimental validation is recommended.
Table 1: Receptor Binding Affinity of Tetrac
| Compound | Receptor/Target | Assay Type | Radioligand | Kd (nM) | Ki (nM) | Cell Line/System |
| Tetrac | Integrin αvβ3 | Competitive Binding | [99mTc]Tc-CDG-tetrac | - | ~20,000 | Human Umbilical Vein Endothelial (HUVE) Cells[1] |
| Triiodothyronine (T3) | Thyroid Hormone Receptor β (TRβ) | Radioligand Binding | [125I]Triiodothyronine | 0.21 | - | Recombinant Human TRβ[2] |
Table 2: In Vitro Efficacy of Tetrac in Cell-Based Assays
| Compound | Assay Type | Cell Line | Endpoint | IC50 / EC50 (µM) | Reference Compound |
| Tetrac | Cell Proliferation | TE.354.T (Basal Cell Carcinoma) | Radiosensitization (SF2) | 0.2 and 2.0 | -[3] |
| Tetrac | Angiogenesis (Tube Formation) | Human Dermal Microvascular Endothelial Cells (HDMEC) | Inhibition of VEGF/FGF2 induced tube formation | 1-10 | -[4] |
Experimental Protocols
Competitive Radioligand Binding Assay for Thyroid Hormone Receptor Beta (TRβ)
This protocol is adapted from established methods for assessing the binding of ligands to thyroid hormone receptors.[2]
Objective: To determine the binding affinity (Ki) of T4-ATA (S-isomer) for the human thyroid hormone receptor beta (TRβ) by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Recombinant human TRβ
-
[125I]Triiodothyronine (Radioligand)
-
T4-ATA (S-isomer) test compound
-
Unlabeled Triiodothyronine (T3) for non-specific binding determination
-
Assay Buffer: Modified Tris-HCl buffer, pH 7.6
-
Wash Buffer: Ice-cold assay buffer
-
GF/C filters (pre-soaked in 0.3% PEI)
-
Scintillation cocktail
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of T4-ATA (S-isomer) in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
150 µL of recombinant human TRβ preparation.
-
50 µL of the T4-ATA (S-isomer) dilution or vehicle control.
-
For total binding wells, add 50 µL of assay buffer.
-
For non-specific binding wells, add 50 µL of a high concentration of unlabeled T3 (e.g., 1 mM).
-
-
Radioligand Addition: Add 50 µL of [125I]Triiodothyronine to all wells at a final concentration near its Kd (e.g., 0.06 nM).
-
Incubation: Incubate the plate for 20-24 hours at 4°C with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a GF/C filter plate using a vacuum harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the T4-ATA (S-isomer).
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for the competitive radioligand binding assay.
MTT Cell Proliferation Assay
This protocol is based on the widely used MTT assay to assess cell viability and proliferation.
Objective: To evaluate the effect of T4-ATA (S-isomer) on the proliferation of a selected cancer cell line (e.g., a human breast or colon cancer cell line).
Materials:
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
T4-ATA (S-isomer)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment:
-
Prepare a serial dilution of T4-ATA (S-isomer) in a complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the test compound. Include vehicle-only wells as a control.
-
-
Incubation: Incubate the cells with the compound for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log concentration of T4-ATA (S-isomer) to generate a dose-response curve and determine the IC50 value.
-
Experimental Workflow: MTT Cell Proliferation Assay
Caption: Workflow for the MTT cell proliferation assay.
Signaling Pathway
T4-ATA, as an analog of thyroxine (T4), is known to exert its effects primarily through non-genomic pathways initiated at the cell surface. The principal target is the integrin αvβ3 receptor. Binding of T4-ATA to this receptor can antagonize the proliferative effects of T4 and also initiate its own intracellular signaling cascades, often leading to anti-proliferative and anti-angiogenic outcomes.
References
- 1. koreascience.kr [koreascience.kr]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. In vitro effects of tetraiodothyroacetic acid combined with X-irradiation on basal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actions of L-thyroxine (T4) and Tetraiodothyroacetic Acid (Tetrac) on Gene Expression in Thyroid Cancer Cells [mdpi.com]
Cell-based Assays for T4-ATA (S-isomer) Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyroxine (T4), the primary hormone secreted by the thyroid gland, plays a crucial role in regulating metabolism, growth, and development. The biological activity of T4 is predominantly mediated through its conversion to the more active form, triiodothyronine (T3). While deiodination is the most well-characterized pathway for thyroid hormone metabolism, transamination also represents a significant route of transformation. This process is catalyzed by thyroid-hormone transaminases, which convert thyroid hormones into their corresponding keto-analogs.[1] The (S)-isomer of a T4-amine transaminase (T4-ATA) is implicated as an active form in this metabolic pathway.
These application notes provide detailed protocols for cell-based assays designed to measure the activity of T4-ATA (S-isomer). The assays are essential for studying the enzymatic kinetics, screening for inhibitors or activators, and elucidating the role of this transaminase in thyroid hormone metabolism and signaling. The protocols described herein are adaptable for high-throughput screening and detailed mechanistic studies.
Principle of the Assay
The cell-based assay for T4-ATA (S-isomer) activity is designed to quantify the conversion of the substrate, L-thyroxine (T4), to its transaminated product, tetraiodothyroacetic acid (TETRAC) or a related keto-acid, within a cellular environment. This can be achieved by utilizing cells endogenously expressing or engineered to express the T4-ATA (S-isomer). The activity is determined by measuring the amount of product formed over time.
A common method for detecting the product of the transamination reaction is through liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity for the quantitative analysis of thyroid hormone metabolites in cell culture media.[2]
Data Presentation
Table 1: Quantitative Parameters for T4-ATA (S-isomer) Cell-based Assay
| Parameter | Value | Cell Type | Comments | Reference |
| Substrate | L-Thyroxine (T4) | Rat Kidney Mitochondria (in vitro) | Natural substrate for thyroid hormone transaminase. | [3] |
| Amino Acceptor | α-Ketoglutarate | Rat Kidney Mitochondria (in vitro) | Essential cofactor for the transamination reaction. | [3] |
| Cofactor | Pyridoxal Phosphate (PLP) | Rat Kidney Mitochondria (in vitro) | Required for transaminase activity. | [3] |
| Inhibitors | L-Glutamate, L-Aspartate | Rat Kidney Mitochondria (in vitro) | Competitive inhibitors of the transamination reaction. | |
| Detection Method | LC-MS/MS | Various cell culture media | Highly sensitive and specific for detecting thyroid hormone metabolites. | |
| Lower Limit of Quantification (LLOQ) | 0.078-0.234 nM | DMEM/F12 cell culture media | For various thyroid hormone and thyronamine metabolites using LC-MS/MS. |
Experimental Protocols
Protocol 1: Whole-Cell Assay for T4-ATA (S-isomer) Activity using Adherent Cells
This protocol describes a method for measuring T4-ATA (S-isomer) activity in adherent cells cultured in a 24-well plate format.
Materials:
-
Adherent cell line expressing T4-ATA (S-isomer) (e.g., genetically engineered HEK293, HepG2, or relevant thyroid cancer cell lines like TPC-1).
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
L-Thyroxine (T4) stock solution (in a suitable solvent like DMSO, diluted in culture medium).
-
α-Ketoglutarate solution (in sterile PBS or culture medium).
-
Pyridoxal Phosphate (PLP) solution (in sterile PBS or culture medium).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Acetonitrile for sample quenching.
-
24-well cell culture plates.
-
LC-MS/MS system for analysis.
Procedure:
-
Cell Seeding:
-
Seed the cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Treatment:
-
On the day of the assay, aspirate the culture medium and wash the cells once with warm PBS.
-
Add fresh, serum-free culture medium containing the desired concentrations of L-Thyroxine, α-ketoglutarate, and PLP to each well. Include appropriate controls (e.g., cells without substrate, substrate without cells, and wells with known inhibitors).
-
Incubate the plate at 37°C for a predetermined time course (e.g., 1, 2, 4, 8, and 24 hours).
-
-
Sample Collection and Preparation:
-
At each time point, collect the cell culture supernatant from the respective wells.
-
To quench the enzymatic reaction, add an equal volume of ice-cold acetonitrile to the supernatant.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the presence and quantity of the transaminated product of T4 (e.g., TETRAC).
-
Use a validated LC-MS/MS method for the accurate quantification of thyroid hormone metabolites.
-
-
Data Analysis:
-
Calculate the rate of product formation per unit of time and normalize it to the cell number or total protein concentration in each well.
-
Plot the product concentration versus time to determine the initial reaction velocity.
-
Visualization of Pathways and Workflows
Signaling Pathway
The transamination of thyroxine is a key step in its metabolic pathway. While the direct downstream signaling cascade of the transaminated product is still under investigation, it is known to be part of the broader thyroid hormone signaling network that influences a wide range of cellular processes.
Caption: Metabolic pathway of T4 transamination.
Experimental Workflow
The following diagram illustrates the key steps in the cell-based assay for measuring T4-ATA (S-isomer) activity.
Caption: Workflow for T4-ATA cell-based assay.
References
Application Notes and Protocols for Studying T4-ATA (S-isomer) Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical animal models relevant for investigating the therapeutic potential of T4-ATA (S-isomer), the active form of the thyroid hormone thyroxine. The following sections detail established models for liver disease, depression, and osteoarthritis, including detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways.
Animal Models of Liver Disease
Thyroid hormones are crucial regulators of hepatic metabolism, and their dysregulation is associated with liver diseases such as non-alcoholic fatty liver disease (NAFLD) and liver fibrosis. Animal models are instrumental in elucidating the therapeutic effects of T4-ATA (S-isomer) on these conditions.
Chemically-Induced Liver Fibrosis (Carbon Tetrachloride Model)
Application: This model is used to study the anti-fibrotic effects of T4-ATA (S-isomer) by inducing liver injury and subsequent fibrosis using the hepatotoxin carbon tetrachloride (CCl4).
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Induction of Fibrosis: Administer CCl4 (50% in olive oil) via intraperitoneal (i.p.) injection at a dose of 1 mL/kg body weight, twice a week for 6-8 weeks.
-
T4-ATA (S-isomer) Treatment: Following the induction period, administer T4-ATA (S-isomer) or vehicle control daily via oral gavage or i.p. injection for a specified duration (e.g., 4-8 weeks). Dose-ranging studies are recommended to determine the optimal therapeutic dose.
-
Outcome Measures:
-
Serum Analysis: Collect blood samples to measure liver function enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathology: Euthanize animals and collect liver tissues. Fix tissues in 10% formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess inflammation and necrosis, and Sirius Red or Masson's trichrome staining to quantify collagen deposition (fibrosis).
-
Biochemical Analysis: Homogenize a portion of the liver tissue to measure hydroxyproline content, a quantitative marker of collagen.
-
Gene Expression Analysis: Isolate RNA from liver tissue to perform qRT-PCR for fibrosis-related genes (e.g., TGF-β1, α-SMA, Collagen Type I).
-
Quantitative Data Summary:
| Parameter | Control Group (Vehicle) | CCl4-Induced Group (Vehicle) | CCl4-Induced Group + T4/T3 Treatment | Reference |
| Serum ALT (U/L) | Normal Range | Significantly Elevated | Significantly Reduced | [1] |
| Serum AST (U/L) | Normal Range | Significantly Elevated | Significantly Reduced | [1] |
| Liver Hydroxyproline (μg/g tissue) | Baseline | Significantly Increased | Significantly Decreased | [2] |
| Hepatic Triglyceride (mM/g liver) | 8.04 ± 0.42 | 3.19 ± 0.68 | Significantly Decreased | [2] |
| Fibrosis Score (Ishak) | 0 | High Score | Significantly Reduced Score | [3] |
Diet-Induced Non-Alcoholic Steatohepatitis (NASH)
Application: This model mimics the metabolic dysfunction-associated steatotic liver disease spectrum and is suitable for evaluating the effects of T4-ATA (S-isomer) on hepatic steatosis, inflammation, and fibrosis.
Experimental Protocol:
-
Animal Model: Male C57BL/6J mice.
-
Induction of NASH: Feed mice a diet high in fat (e.g., 45-60% kcal from fat), fructose, and cholesterol for 16-34 weeks.
-
T4-ATA (S-isomer) Treatment: Administer T4-ATA (S-isomer) or vehicle control, typically mixed in the diet or drinking water, for the final 8 weeks of the study.
-
Outcome Measures:
-
Metabolic Parameters: Monitor body weight, food and water intake, and blood glucose levels.
-
Serum Analysis: Measure serum levels of ALT, AST, cholesterol, and triglycerides.
-
Histopathology: Perform H&E staining to assess steatosis, inflammation (lobular inflammation), and hepatocyte ballooning. Use Sirius Red staining to evaluate fibrosis. Calculate the NAFLD Activity Score (NAS).
-
Hepatic Lipid Analysis: Quantify hepatic triglyceride and cholesterol content.
-
Quantitative Data Summary:
| Parameter | Control Diet | NASH Diet (Vehicle) | NASH Diet + T4/T3 Treatment | Reference |
| Liver Weight (g) | Normal | Increased | Significantly Reduced | |
| Hepatic Steatosis Score | 0 | High Score | Significantly Reduced | |
| Plasma ALT (U/L) | Normal Range | Elevated | Significantly Reduced | |
| Plasma Cholesterol (mg/dL) | Normal Range | Elevated | Significantly Reduced | |
| NAFLD Activity Score (NAS) | <1 | >4 | Significantly Reduced |
Signaling Pathway in Hepatocytes
Animal Models of Depression
Thyroid dysfunction is frequently associated with mood disorders, including depression. Animal models of depression can be utilized to assess the antidepressant-like effects of T4-ATA (S-isomer).
Forced Swim Test (FST)
Application: The FST is a widely used behavioral test to screen for antidepressant-like activity. It is based on the principle that an animal will cease escape-oriented behaviors when placed in an inescapable, stressful situation, and antidepressants can reverse this "behavioral despair."
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
T4-ATA (S-isomer) Administration: Administer T4-ATA (S-isomer) or vehicle control at various doses via i.p. injection or oral gavage. A typical protocol involves administration 24 hours, 5 hours, and 1 hour before the test.
-
Test Procedure:
-
Place the animal in a transparent cylinder (20 cm diameter, 40-50 cm high) filled with water (23-25°C) to a depth of 30 cm.
-
The total test duration is typically 6 minutes. The first 2 minutes are considered a habituation period.
-
During the final 4 minutes, record the duration of immobility (the animal makes only minimal movements to keep its head above water).
-
-
Data Analysis: Compare the duration of immobility between the treatment and control groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.
Quantitative Data Summary:
| Parameter | Control Group (Vehicle) | Hypothyroid Group (Vehicle) | Hypothyroid Group + L-T4 Treatment | Reference |
| Immobility Time (seconds) in FST | Baseline | Increased Immobility | Significantly Decreased Immobility | |
| Sucrose Preference (%) | High Preference | Decreased Preference (Anhedonia) | Significantly Increased Preference | |
| Time in Open Arms (Elevated Plus Maze) | Baseline | Decreased (Anxiety) | Significantly Increased |
Chronic Mild Stress (CMS)
Application: The CMS model aims to induce a depressive-like state in rodents by exposing them to a series of unpredictable, mild stressors over an extended period. This model has good face and construct validity for human depression.
Experimental Protocol:
-
Animal Model: Male Wistar rats or C57BL/6 mice.
-
CMS Procedure: For 4-8 weeks, expose animals to a variable sequence of mild stressors, such as:
-
Stroboscopic illumination.
-
Tilted cage (45°).
-
Wet bedding.
-
Food or water deprivation.
-
Reversal of the light/dark cycle.
-
Social isolation or crowding.
-
-
T4-ATA (S-isomer) Treatment: Administer T4-ATA (S-isomer) or vehicle daily during the final 2-4 weeks of the CMS protocol.
-
Behavioral Assessment:
-
Sucrose Preference Test: To assess anhedonia, a core symptom of depression. Measure the consumption of a 1% sucrose solution versus plain water. A decrease in sucrose preference indicates anhedonia.
-
Forced Swim Test or Tail Suspension Test: To measure behavioral despair.
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.
-
Signaling Pathway in Neurons
Animal Models of Osteoarthritis
Thyroid hormones play a role in skeletal development and maintenance. Investigating the effects of T4-ATA (S-isomer) in animal models of osteoarthritis (OA) can reveal its potential as a disease-modifying or symptomatic treatment.
Mono-iodoacetate (MIA)-Induced Osteoarthritis
Application: Intra-articular injection of MIA induces chondrocyte death and inflammation, leading to cartilage degradation and pain, mimicking key features of human OA. This model is particularly useful for studying pain-related behaviors.
Experimental Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Induction of OA: Under brief isoflurane anesthesia, inject a single dose of MIA (e.g., 1-2 mg in 50 µL sterile saline) into the intra-articular space of one knee joint. The contralateral knee can be injected with saline as a control.
-
T4-ATA (S-isomer) Treatment: Begin treatment with T4-ATA (S-isomer) or vehicle control (systemic or intra-articular) at a specified time point after MIA injection (e.g., day 3) and continue for several weeks.
-
Outcome Measures:
-
Pain Behavior:
-
Weight-Bearing Asymmetry: Measure the distribution of weight between the hind paws using an incapacitance tester.
-
Mechanical Allodynia: Assess the paw withdrawal threshold to mechanical stimuli using von Frey filaments.
-
-
Gait Analysis: Use a system like the CatWalk to analyze various dynamic and static gait parameters.
-
Histopathology: At the end of the study, harvest the knee joints, decalcify, and process for histology. Stain sections with Safranin O-Fast Green to assess cartilage structure and proteoglycan loss. Score cartilage degradation using a standardized system (e.g., OARSI score).
-
Quantitative Data Summary (Gait Analysis in MIA-induced OA Rats):
| Gait Parameter | Pre-OA (Baseline) | Post-OA (4 weeks) | Reference |
| Run Duration (s) | 6.63 ± 0.48 | 8.79 ± 0.52 (p=0.0017) | |
| Average Speed (cm/s) | 18.80 ± 1.08 | 14.43 ± 1.37 (p<0.0001) | |
| Paw Print Area (cm²) | 2.58 ± 0.18 | 1.94 ± 0.15 (p=0.0107) | |
| Swing Speed (cm/s) | 123.14 ± 3.98 | 99.03 ± 4.26 (p=0.0026) |
Histological Scoring:
| Parameter | Control Knee | MIA-Injected Knee | Reference |
| OARSI Score | 0.7 (0-3) | 21.4 (18-25) (p<0.05) |
Signaling Pathway in Chondrocytes
Disclaimer: These protocols provide a general framework. Researchers should optimize experimental conditions based on their specific research questions, available resources, and institutional guidelines for animal care and use. The provided quantitative data are illustrative and may vary depending on the specific experimental setup.
References
Application Notes and Protocols for T4-ATA (S-isomer) Stock Solution Preparation and Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation of a T4-ATA (S-isomer) stock solution using Dimethyl Sulfoxide (DMSO). T4-ATA (S-isomer) is the active form of the thyroid hormone thyroxine and is a critical reagent in studying thyroid hormone receptor signaling. This document outlines the necessary materials, step-by-step procedures for solubilization, and essential storage and handling guidelines to ensure the stability and efficacy of the stock solution. Furthermore, it includes protocols for in vitro assays and illustrates the key signaling pathways influenced by T4-ATA (S-isomer).
Introduction
T4-ATA (S-isomer) is a synthetic analog of the thyroid hormone thyroxine (T4). It is a valuable tool for investigating the molecular mechanisms of thyroid hormone action, including both genomic and non-genomic signaling pathways. Proper preparation of a stable, concentrated stock solution is the first critical step for reliable and reproducible experimental results. DMSO is a common solvent for dissolving T4-ATA (S-isomer) due to its high solubilizing capacity for organic molecules.
Physicochemical and Solubility Data
A comprehensive understanding of the physicochemical properties of T4-ATA (S-isomer) is crucial for its effective use in research.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₅I₄NO₆S | [1] |
| Molecular Weight | 893.01 g/mol | [2][3] |
| CAS Number | 2448470-97-9 | [1][4] |
| Appearance | White to off-white solid | |
| Solubility in DMSO | 100 mg/mL (111.98 mM) |
Protocol: Preparation of T4-ATA (S-isomer) Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of T4-ATA (S-isomer) in DMSO.
Materials:
-
T4-ATA (S-isomer) powder
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated precision balance
-
Vortex mixer
-
Ultrasonic bath (optional)
-
37°C water bath (optional)
Procedure:
-
Equilibration: Allow the vial of T4-ATA (S-isomer) powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of T4-ATA (S-isomer) powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 8.93 mg of the compound.
-
Dissolution: a. Add the appropriate volume of DMSO to the vial containing the T4-ATA (S-isomer) powder. For a 10 mM solution with 8.93 mg of powder, add 1 mL of DMSO. b. Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. c. If the compound does not fully dissolve, sonication in an ultrasonic bath for 10-15 minutes can be applied. d. Gentle warming in a 37°C water bath for a short period can also aid in dissolution. Ensure the vial is tightly capped to prevent solvent evaporation.
-
Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed microcentrifuge tubes or amber vials to minimize freeze-thaw cycles and light exposure. b. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Stock Solution Storage Recommendations:
| Storage Temperature | Duration | Notes |
| -20°C | 1 month | Sealed storage, away from moisture. |
| -80°C | 6 months | Sealed storage, away from moisture. |
Signaling Pathways of T4-ATA (S-isomer)
T4-ATA (S-isomer), as a thyroxine analog, is expected to modulate both genomic and non-genomic thyroid hormone signaling pathways.
Genomic Signaling Pathway
The classical genomic pathway involves the regulation of gene expression.
Caption: Genomic signaling pathway of T4-ATA (S-isomer).
Non-Genomic Signaling Pathway
T4 can also initiate rapid, non-genomic signaling cascades from the plasma membrane.
Caption: Non-genomic signaling pathways initiated by T4-ATA (S-isomer).
Experimental Protocols
The prepared T4-ATA (S-isomer) stock solution can be utilized in a variety of in vitro assays to study its biological effects.
Luciferase Reporter Assay for Transcriptional Activity
This assay is used to determine if T4-ATA (S-isomer) can activate gene transcription through a thyroid hormone response element (TRE).
Experimental Workflow:
Caption: Workflow for a luciferase reporter gene assay.
Detailed Protocol:
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293T, HepG2) in a 24- or 48-well plate at an appropriate density to achieve 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with a luciferase reporter plasmid containing a TRE, a plasmid expressing the thyroid hormone receptor (TRα or TRβ), and a control plasmid (e.g., expressing β-galactosidase for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of T4-ATA (S-isomer) or a vehicle control (DMSO). Ensure the final DMSO concentration is below 0.5% to avoid cytotoxicity.
-
Cell Lysis: After 24-48 hours of treatment, wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.
-
Normalization: Normalize the luciferase activity to the β-galactosidase activity to account for variations in transfection efficiency.
-
Data Analysis: Plot the normalized luciferase activity against the concentration of T4-ATA (S-isomer) to determine the dose-response relationship.
Western Blot Analysis for Protein Expression/Phosphorylation
This protocol is used to assess the effect of T4-ATA (S-isomer) on the expression levels or phosphorylation status of specific proteins in target signaling pathways (e.g., Akt, ERK).
Experimental Workflow:
Caption: Workflow for Western blot analysis.
Detailed Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with the desired concentrations of T4-ATA (S-isomer) for the appropriate duration.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-Akt, anti-phospho-ERK) overnight at 4°C. c. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
Safety Precautions
-
T4-ATA (S-isomer) is for research use only and should not be used in humans.
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
Conclusion
The protocols and information provided in these application notes are intended to serve as a comprehensive guide for the preparation and use of T4-ATA (S-isomer) stock solutions in DMSO. Adherence to these guidelines will help ensure the integrity of the compound and the reproducibility of experimental outcomes in the study of thyroid hormone signaling. Researchers should optimize these protocols for their specific cell types and experimental conditions.
References
Application Notes and Protocols for Solubilizing T4-ATA (S-isomer) in PEG300 and Tween-80
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the solubilization of T4-ATA (S-isomer), a hydrophobic compound, using a co-solvent system of Polyethylene Glycol 300 (PEG300) and Polysorbate 80 (Tween-80). The information is intended to aid researchers in preparing suitable formulations for in vitro and in vivo studies.
Introduction
T4-ATA (S-isomer) is the active form of a thyroid hormone analog.[1][2][3] Like many active pharmaceutical ingredients (APIs), it possesses poor water solubility, which presents a significant challenge for its formulation and delivery.[4][5] This document outlines a systematic approach to solubilize T4-ATA (S-isomer) using PEG300, a water-miscible co-solvent, and Tween-80, a non-ionic surfactant that enhances solubility by forming micelles. The protocols provided are based on established formulation techniques for hydrophobic compounds.
Physicochemical Properties of Components
A summary of the key components is presented in the table below.
| Component | Molar Mass | Key Properties | Role in Formulation |
| T4-ATA (S-isomer) | 893.01 g/mol | Hydrophobic, poorly soluble in water. Soluble in DMSO (100 mg/mL). | Active Pharmaceutical Ingredient (API) |
| PEG300 | ~300 g/mol | Water-soluble polymer, co-solvent, low toxicity. | Primary solvent/vehicle to dissolve the API. |
| Tween-80 | ~1310 g/mol | Non-ionic surfactant, emulsifier, enhances solubility of poorly soluble drugs. | Surfactant to increase and stabilize the solubility of the API in the aqueous phase. |
| DMSO | 78.13 g/mol | Aprotic polar solvent, high solubilizing capacity for nonpolar compounds. | Initial solvent to create a concentrated stock solution of the API. |
Quantitative Solubility Data
A known successful formulation for T4-ATA (S-isomer) for in vivo use is summarized below.
| Co-solvent System | Achieved Solubility | Appearance | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.80 mM) | Clear Solution |
Experimental Protocols
Protocol for Preparation of a 2.5 mg/mL T4-ATA (S-isomer) Formulation
This protocol is based on the formulation that achieves a solubility of at least 2.5 mg/mL.
Materials:
-
T4-ATA (S-isomer)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene Glycol 300 (PEG300), pharmaceutical grade
-
Tween-80 (Polysorbate 80), pharmaceutical grade
-
Saline (0.9% NaCl), sterile
-
Sterile vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a Stock Solution of T4-ATA in DMSO:
-
Accurately weigh the required amount of T4-ATA (S-isomer).
-
Dissolve the T4-ATA (S-isomer) in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
If necessary, use an ultrasonic bath to aid dissolution.
-
-
Sequential Addition of Excipients: The order of addition is critical to prevent precipitation.
-
In a sterile vial, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL T4-ATA (S-isomer) stock solution in DMSO.
-
Mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex again to ensure the solution is homogeneous.
-
Slowly add 450 µL of sterile saline to the vial while vortexing. This gradual addition is crucial to prevent precipitation.
-
-
Final Formulation:
-
The final volume will be 1 mL with a T4-ATA (S-isomer) concentration of 2.5 mg/mL.
-
Visually inspect the final solution for any signs of precipitation or cloudiness. The solution should be clear.
-
Protocol for Optimizing the Ratio of PEG300 and Tween-80
This protocol provides a systematic approach to determine the optimal ratio of PEG300 and Tween-80 for achieving the desired solubility of T4-ATA (S-isomer).
Materials:
-
T4-ATA (S-isomer)
-
DMSO, anhydrous
-
PEG300, pharmaceutical grade
-
Tween-80, pharmaceutical grade
-
Saline (0.9% NaCl), sterile
-
96-well plate or multiple small vials
-
Vortex mixer
-
Pipettes
-
Spectrophotometer or HPLC for quantitative analysis (optional)
Procedure:
-
Prepare a T4-ATA Stock Solution: Prepare a concentrated stock solution of T4-ATA in DMSO (e.g., 50 mg/mL).
-
Create a Formulation Matrix: Prepare a series of formulations with varying ratios of PEG300 and Tween-80. The total volume of PEG300 and Tween-80 can be kept constant. For example, in a total volume of 1 mL (excluding the initial DMSO and final saline addition):
| Formulation | % PEG300 (v/v) | % Tween-80 (v/v) |
| 1 | 45 | 0 |
| 2 | 40 | 5 |
| 3 | 35 | 10 |
| 4 | 30 | 15 |
| 5 | 25 | 20 |
| ... | ... | ... |
-
Solubility Assessment:
-
For each formulation, add the specified volumes of PEG300 and Tween-80 to a vial.
-
Add a fixed amount of the T4-ATA DMSO stock solution to each vial.
-
Vortex thoroughly.
-
Slowly add saline to bring the total volume to the final desired volume (e.g., 1 mL).
-
Vortex each formulation for a set amount of time (e.g., 5 minutes).
-
Allow the formulations to equilibrate at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 24 hours).
-
-
Analysis of Solubility:
-
Visual Inspection: Observe each formulation for any signs of precipitation or crystallization.
-
Quantitative Analysis (Optional): If a precise solubility value is required, centrifuge the samples to pellet any undissolved compound. Analyze the supernatant for the concentration of T4-ATA (S-isomer) using a suitable analytical method like HPLC or UV-Vis spectrophotometry.
-
-
Selection of Optimal Formulation: The optimal formulation will be the one that provides the desired solubility with the lowest necessary concentration of surfactant (Tween-80), while maintaining a clear and stable solution.
Visualizations
Caption: Experimental workflow for solubilizing a hydrophobic compound.
Caption: Decision-making process for formulation optimization.
References
Application Notes and Protocols for Studying Thyroid Hormone-Dependent Gene Expression using T4-ATA (S-isomer)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyroid hormones (THs), primarily 3,5,3'-triiodo-L-thyronine (T3) and its prohormone L-thyroxine (T4), are critical regulators of development, metabolism, and cellular proliferation. Their effects are predominantly mediated through nuclear thyroid hormone receptors (TRs), which function as ligand-dependent transcription factors that modulate the expression of target genes. T4-ATA (S-isomer), the S-isomer of tetraiodothyroacetic acid (Tetrac), is an active metabolite of T4. While T3 is considered the most biologically active form of thyroid hormone due to its higher binding affinity for TRs, T4 and its metabolites, such as T4-ATA, also play significant roles in regulating gene expression.[1][2][3] This document provides detailed application notes and protocols for utilizing T4-ATA (S-isomer) as a tool to investigate thyroid hormone-dependent gene expression.
T4-ATA (S-isomer) can be utilized to explore both genomic and non-genomic signaling pathways. Genomic actions involve direct binding to TRs, leading to the recruitment of coactivators or corepressors to regulate the transcription of target genes.[4] Non-genomic actions are initiated at the plasma membrane, often through the integrin αvβ3 receptor, and can modulate signaling cascades such as the MAPK/ERK and PI3K/Akt pathways.[5]
Data Presentation
Table 1: Relative Binding Affinities and Potencies of Thyroid Hormones and Analogs for Thyroid Hormone Receptors
| Ligand | Receptor Isoform | Relative Binding Affinity (Compared to T3) | Notes |
| T3 | TRα1 | 1.00 | High-affinity endogenous ligand. |
| TRβ1 | 1.00 | High-affinity endogenous ligand. | |
| T4 | TRα1 | ~7-fold lower than T3 | Considered a prohormone, but can directly activate TRα1. |
| TRβ1 | 10- to 30-fold lower than T3 | Lower affinity compared to TRα1. | |
| T4-ATA (S-isomer) | TRα1 & TRβ1 | Lower than T3 | Acts as a competitive antagonist of T4 at integrin αvβ3. Precise binding affinities for nuclear TRs are less characterized but it is considered the active form of T4-ATA. |
Table 2: Examples of Thyroid Hormone-Responsive Genes
| Gene Name | Full Name | Function | Regulation by TH |
| Hr | Hairless | Transcriptional corepressor | Directly induced by thyroid hormone in the developing central nervous system. |
| Dio1 | Type 1 deiodinase | Converts T4 to T3 | Regulated by thyroid hormones. |
| Thrsp | Thyroid hormone responsive spot 14 | Lipogenesis | Induced by thyroid hormone. |
| Klf9 | Krüppel-like factor 9 | Transcription factor | Induced by thyroid hormone. |
Signaling Pathways and Experimental Workflows
Genomic Signaling Pathway of Thyroid Hormones
Thyroid hormones enter the cell and bind to thyroid hormone receptors (TRs) in the nucleus, which are often heterodimerized with the retinoid X receptor (RXR) and bound to Thyroid Hormone Response Elements (TREs) on the DNA. Ligand binding induces a conformational change in the TR, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes, which then promotes the transcription of target genes.
Caption: Genomic signaling pathway of T4-ATA (S-isomer).
Non-Genomic Signaling via Integrin αvβ3
T4-ATA can act as an antagonist to T4 at the cell surface receptor integrin αvβ3. This interaction can inhibit downstream signaling pathways such as the MAPK/ERK cascade, which is often activated in cancer cells.
Caption: Non-genomic signaling antagonism by T4-ATA (S-isomer).
Experimental Workflow for Studying Gene Expression
This workflow outlines the key steps to investigate the effect of T4-ATA (S-isomer) on the expression of a target gene, for example, the hairless (Hr) gene.
Caption: Workflow for analyzing T4-ATA's effect on gene expression.
Experimental Protocols
Protocol 1: Luciferase Reporter Assay for Promoter Activity
This protocol is designed to measure the effect of T4-ATA (S-isomer) on the transcriptional activity of a specific gene promoter (e.g., the hairless promoter).
Materials:
-
Mammalian cell line expressing TRs (e.g., GH3 or neuroblastoma cells).
-
Luciferase reporter plasmid containing the promoter of the gene of interest upstream of the luciferase gene.
-
Control plasmid (e.g., Renilla luciferase) for transfection normalization.
-
Cell culture medium and supplements.
-
Transfection reagent.
-
T4-ATA (S-isomer) stock solution.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of T4-ATA (S-isomer) or vehicle control (e.g., DMSO). Incubate for another 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in promoter activity relative to the vehicle control.
Protocol 2: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol measures the relative mRNA expression levels of a target gene in response to T4-ATA (S-isomer) treatment.
Materials:
-
Mammalian cell line of interest.
-
T4-ATA (S-isomer) stock solution.
-
RNA isolation kit.
-
Reverse transcription kit.
-
qPCR master mix (e.g., SYBR Green).
-
Gene-specific primers for the target gene and a reference gene (e.g., GAPDH, ACTB).
-
Real-time PCR instrument.
Procedure:
-
Cell Treatment: Culture cells and treat them with different concentrations of T4-ATA (S-isomer) or vehicle control for a specified time period.
-
RNA Isolation: Harvest the cells and isolate total RNA using a commercial RNA isolation kit. Ensure RNA quality and integrity.
-
Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the target and reference genes, and cDNA template.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene and comparing the treated samples to the vehicle control.
Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine if T4-ATA (S-isomer) treatment affects the binding of TRs to the promoter region of a target gene in vivo.
Materials:
-
Mammalian cell line.
-
T4-ATA (S-isomer) stock solution.
-
Formaldehyde for cross-linking.
-
Glycine to quench cross-linking.
-
Cell lysis and chromatin shearing reagents.
-
Antibody specific for the thyroid hormone receptor (TR).
-
Control IgG antibody.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
RNase A and Proteinase K.
-
DNA purification kit.
-
Primers for qPCR targeting the promoter region of interest.
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with T4-ATA (S-isomer) or vehicle. Cross-link proteins to DNA with formaldehyde. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-TR antibody or control IgG overnight. Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
qPCR Analysis: Perform qPCR on the purified DNA using primers specific to the promoter region of the target gene.
-
Data Analysis: Quantify the amount of precipitated DNA relative to the input DNA and compare the enrichment between the TR antibody and the IgG control, and between treated and untreated samples.
Conclusion
T4-ATA (S-isomer) is a valuable tool for dissecting the complex mechanisms of thyroid hormone action. By employing the protocols outlined in these application notes, researchers can effectively investigate both the genomic and non-genomic effects of this T4 metabolite on thyroid hormone-dependent gene expression. This will contribute to a deeper understanding of thyroid hormone signaling in health and disease and may aid in the development of novel therapeutic strategies.
References
- 1. The Ability of Thyroid Hormone Receptors to Sense T4 as an Agonist Depends on Receptor Isoform and on Cellular Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight Into Molecular Determinants of T3 vs T4 Recognition From Mutations in Thyroid Hormone Receptor α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ability of thyroid hormone receptors to sense t4 as an agonist depends on receptor isoform and on cellular cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gene regulation by thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetraiodothyroacetic acid and transthyretin silencing inhibit pro-metastatic effect of L-thyroxin in anoikis-resistant prostate cancer cells through regulation of MAPK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for T4-ATA (S-isomer) in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3',5,5'-Tetraiodothyroacetic acid (T4-ATA), commonly known as tetrac, is a deaminated analog of the thyroid hormone L-thyroxine (T4).[1] While it exhibits some weak activity at nuclear thyroid hormone receptors (TRs), its primary and most studied mechanism of action is at the cell surface. T4-ATA acts as a potent antagonist at the thyroid hormone binding site on the plasma membrane integrin αvβ3.[1][2][3] By blocking the binding of T4 and, to a lesser extent, triiodothyronine (T3), T4-ATA inhibits their pro-proliferative and pro-angiogenic signals.[4] This makes T4-ATA a valuable tool in cancer research and a potential therapeutic agent.
These application notes provide detailed protocols for utilizing T4-ATA in competitive binding assays to characterize its interaction with its primary target, integrin αvβ3, and to a lesser extent, with nuclear thyroid hormone receptors. While the literature predominantly refers to this compound as "tetrac" without specifying stereoisomerism, these protocols are applicable to the S-isomer.
Principle of Competitive Binding Assays
Competitive binding assays are fundamental in pharmacology and drug discovery for determining the affinity of a ligand (the "competitor," e.g., T4-ATA) for a receptor. The assay measures the ability of the unlabeled competitor to displace a labeled ligand (e.g., radiolabeled or fluorescently tagged T4 or T3) from the receptor. The concentration of the competitor that displaces 50% of the labeled ligand is known as the IC50 (Inhibitory Concentration 50%). From the IC50, the inhibition constant (Ki), an intrinsic measure of the competitor's binding affinity, can be calculated.
Applications in Drug Development
-
Target Validation: Confirming the binding of T4-ATA and its analogs to integrin αvβ3 validates this receptor as a therapeutic target for anti-cancer and anti-angiogenic drug development.
-
Screening and Lead Optimization: Competitive binding assays provide a high-throughput method to screen compound libraries for novel ligands that bind to the T4-ATA binding site on integrin αvβ3. They are also essential for structure-activity relationship (SAR) studies to optimize the affinity and selectivity of lead compounds.
-
Mechanism of Action Studies: These assays are crucial for elucidating the mechanism by which T4-ATA and other compounds exert their biological effects, specifically by confirming their action at the receptor level.
Quantitative Data Summary
The following table summarizes the available quantitative data for T4-ATA (tetrac) binding. It is important to note that most research has focused on its interaction with the cell surface integrin αvβ3 and plasma transport proteins, with limited specific binding affinity data for the individual nuclear thyroid hormone receptor isoforms (TRα and TRβ).
| Compound | Receptor/Protein | Assay Type | Ligand Displaced | IC50 | Ki | Reference |
| T4-ATA (tetrac) | Integrin αvβ3 | Radioligand Assay | [¹²⁵I]T4 | Data not specified | Data not specified | Actions are well-documented as inhibitory |
| T4 | Integrin αvβ3 | Fluorescence Assay | T4-BSA-F | 4.9 x 10⁵ nM | Not Calculated | |
| T4 | Integrin αvβ3 | Radioligand Assay | [⁹⁹mTc]Tc-3PRGD2 | 9.7 x 10⁴ nM | Not Calculated | |
| T4-ATA (TA4) | Transthyretin (TTR) | Radioligand Assay | [¹²⁵I]T4 | ~10 nM | Not Calculated | Rank order of affinity determined |
| T4-ATA (TA4) | Thyroxine-Binding Globulin (TBG) | Radioligand Assay | [¹²⁵I]T4 | ~10 nM | Not Calculated | Rank order of affinity determined |
Signaling Pathway and Experimental Workflow
T4-ATA Mechanism of Action at Integrin αvβ3
The diagram below illustrates the signaling pathway initiated by T4 at the integrin αvβ3 receptor and its inhibition by T4-ATA (tetrac). T4 binding activates the MAPK (ERK1/2) pathway, promoting cell proliferation and angiogenesis. T4-ATA competitively blocks this binding, thus inhibiting these downstream effects.
Caption: T4-ATA competitively inhibits T4 binding to integrin αvβ3.
Experimental Workflow for Competitive Binding Assay
The following diagram outlines the major steps in a typical radioligand competitive binding assay to determine the affinity of T4-ATA for a target receptor.
Caption: Workflow for a radioligand competitive binding assay.
Experimental Protocols
Protocol 1: Radioligand Competitive Binding Assay for Integrin αvβ3
This protocol is adapted from standard methodologies for determining the binding affinity of a test compound to integrin αvβ3 expressed on cell membranes.
Materials and Reagents:
-
Receptor Source: Membrane preparations from cells overexpressing integrin αvβ3 (e.g., certain cancer cell lines).
-
Radioligand: [¹²⁵I]-T4 (specific activity >1,000 Ci/mmol).
-
Competitor: T4-ATA (S-isomer), stock solution in a suitable solvent (e.g., DMSO), serially diluted.
-
Non-specific Binding Control: High concentration of unlabeled L-thyroxine (T4) (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethylenimine (PEI).
-
Instrumentation: Gamma counter.
Procedure:
-
Preparation:
-
Thaw the membrane preparation on ice. Homogenize gently and dilute in assay buffer to a final concentration of 50-120 µg of protein per well.
-
Prepare a working solution of [¹²⁵I]-T4 in assay buffer at a concentration close to its Kd for the receptor (typically in the low nM range).
-
Prepare a serial dilution of T4-ATA (e.g., 10⁻¹⁰ M to 10⁻⁵ M) in assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all tubes and does not exceed 1%.
-
-
Assay Setup (in 96-well plates, final volume 250 µL):
-
Total Binding: 50 µL of assay buffer + 50 µL of [¹²⁵I]-T4 working solution + 150 µL of membrane preparation.
-
Non-specific Binding: 50 µL of 10 µM unlabeled T4 + 50 µL of [¹²⁵I]-T4 working solution + 150 µL of membrane preparation.
-
Competitor Binding: 50 µL of T4-ATA dilution + 50 µL of [¹²⁵I]-T4 working solution + 150 µL of membrane preparation.
-
Perform all setups in triplicate.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25-30°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Separation:
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using the cell harvester.
-
Wash the filters 3-4 times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter mats.
-
Add scintillation cocktail and count the radioactivity retained on each filter disc using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
Determine the percent inhibition for each T4-ATA concentration: 100 * (1 - (Specific Binding with Competitor / Specific Binding without Competitor)).
-
Plot the percent inhibition against the logarithm of the T4-ATA concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay
This non-radioactive method is suitable for higher throughput screening and measures the change in the polarization of fluorescent light when a small fluorescently-labeled ligand binds to a larger protein.
Materials and Reagents:
-
Receptor Source: Purified, soluble thyroid hormone receptor ligand-binding domain (TR-LBD α or β) or purified integrin αvβ3.
-
Fluorescent Ligand: Fluorescein-conjugated T4 (FITC-T4).
-
Competitor: T4-ATA (S-isomer), serially diluted.
-
Assay Buffer: Tris-HCl buffer (pH 8.0) or another suitable buffer system.
-
Instrumentation: Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Preparation:
-
Determine the optimal concentrations of the receptor and FITC-T4 by performing saturation binding experiments to achieve a stable and significant polarization signal.
-
Prepare serial dilutions of T4-ATA in the assay buffer.
-
-
Assay Setup (in black, low-volume 96- or 384-well plates):
-
To each well, add the T4-ATA dilution (or buffer for control).
-
Add the FITC-T4 solution at its predetermined optimal concentration.
-
Initiate the binding reaction by adding the receptor protein.
-
Include controls for background fluorescence (buffer + FITC-T4) and maximum polarization (receptor + FITC-T4 without competitor).
-
-
Incubation:
-
Incubate the plate at room temperature for a set period (e.g., 15-30 minutes), protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using the plate reader. The instrument will measure the intensity of emitted light parallel and perpendicular to the plane of excitation.
-
-
Data Analysis:
-
The instrument software typically calculates the millipolarization (mP) units.
-
Plot the change in mP against the logarithm of the T4-ATA concentration.
-
Use non-linear regression to fit the data to a sigmoidal curve and determine the IC50 value.
-
Calculate the Ki value as described in the radioligand assay protocol.
-
References
- 1. mdpi.com [mdpi.com]
- 2. abmole.com [abmole.com]
- 3. Actions of L-thyroxine (T4) and Tetraiodothyroacetic Acid (Tetrac) on Gene Expression in Thyroid Cancer Cells [pubmed.ncbi.nlm.nih.gov]
- 4. Thyroid hormones and tetrac: new regulators of tumour stroma formation via integrin αvβ3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of T4-ATA (S-isomer) in Biological Samples using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5,3',5'-Tetraiodothyroacetic acid (T4-ATA) is a metabolite of thyroxine (T4). The analysis of T4-ATA in biological matrices is crucial for understanding thyroid hormone metabolism and its potential physiological roles. This document provides a detailed protocol for the sensitive and specific quantification of the S-isomer of T4-ATA in biological samples, such as serum and plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies outlined are based on established principles for the analysis of thyroid hormones and their metabolites.[1][2][3]
Experimental Protocols
This section details the procedures for sample preparation, LC-MS/MS analysis, and data processing for the quantification of T4-ATA (S-isomer).
Sample Preparation
The choice of sample preparation technique is critical for removing matrix interferences and ensuring accurate quantification.[4] Two common methods, protein precipitation and liquid-liquid extraction, are described below.
a) Protein Precipitation
This is a rapid method suitable for high-throughput analysis.
-
To 200 µL of serum or plasma sample in a microcentrifuge tube, add a suitable internal standard (e.g., ¹³C-labeled T4-ATA).
-
Add 400 µL of cold acetonitrile to precipitate the proteins.[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
b) Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to protein precipitation.
-
To 200 µL of serum or plasma sample, add an appropriate internal standard.
-
Add 200 µL of acetonitrile and vortex for 1 minute.
-
Add 1.2 mL of ethyl acetate and vortex for another minute.
-
Centrifuge the mixture at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 200 µL of a suitable solvent, such as a 3:1 water and methanol mixture, for injection into the LC-MS/MS system.
LC-MS/MS Analysis
a) Liquid Chromatography (LC) Conditions
Chromatographic separation is essential to resolve T4-ATA from other endogenous components.
-
Column: A C18 column (e.g., InertSustain C18, 2.1 mm x 150 mm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5-20 µL.
-
Gradient Elution:
-
0-1 min: 20% B
-
1-10 min: Linear gradient to 50% B
-
10-25 min: Linear gradient to 90% B
-
25-30 min: Hold at 90% B
-
30.1-35 min: Re-equilibrate at 20% B
-
b) Mass Spectrometry (MS) Conditions
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and specificity. Both positive and negative electrospray ionization (ESI) should be evaluated, though positive mode has been reported to be more sensitive for thyroid hormones.
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative mode to be tested.
-
MRM Transitions: Specific precursor-to-product ion transitions for T4-ATA and its internal standard must be determined by infusing a standard solution.
-
Ion Source Parameters:
-
Gas Temperature: 320-350 °C
-
Drying Gas Flow: 8-11 L/min
-
Nebulizer Pressure: 35-50 psi
-
Capillary Voltage: 3500-4000 V
-
Data Presentation
Quantitative data should be presented in a clear and structured format. The following tables provide an example of how to summarize calibration curve data and analytical performance.
Table 1: Calibration Curve for T4-ATA (S-isomer) in Human Serum
| Concentration (ng/mL) | Mean Response Ratio (Analyte/IS) | Accuracy (%) | Precision (%CV) |
| 0.1 | 0.005 | 98.5 | 6.8 |
| 0.5 | 0.024 | 101.2 | 5.2 |
| 1.0 | 0.049 | 100.5 | 4.1 |
| 5.0 | 0.251 | 99.8 | 3.5 |
| 10.0 | 0.503 | 100.1 | 2.8 |
| 50.0 | 2.515 | 100.8 | 2.1 |
| 100.0 | 5.021 | 99.1 | 1.9 |
Table 2: Analytical Performance Characteristics
| Parameter | Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Recovery | 85-115% |
Visualizations
Diagrams are provided to illustrate the experimental workflow and the metabolic context of T4-ATA.
Caption: Experimental workflow for LC-MS/MS analysis of T4-ATA.
Caption: Simplified metabolic pathway of Thyroxine (T4).
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. Comparison of sample preparation strategies for target analysis of total thyroid hormones levels in serum by liquid chromatography-quadrupole time-of-flight-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thyroid Hormone Administration in Rodent Studies
Disclaimer: Initial searches for "T4-ATA (S-isomer)" did not yield specific rodent studies detailing its administration or effects. T4-ATA (S-isomer) is identified as an active form of thyroid hormone[1][2][3]. Due to the absence of specific preclinical data for T4-ATA (S-isomer), this document provides detailed application notes and protocols for the administration of Thyroxine (T4), a closely related and well-studied thyroid hormone, in rodent models. The following information is synthesized from various studies involving T4 administration in rats and mice.
Quantitative Data Summary
The following tables summarize quantitative data from rodent studies involving the administration of Thyroxine (T4). These studies primarily focus on its effects in the context of traumatic brain injury (TBI) and general thyroid hormone replacement.
Table 1: T4 Administration Parameters in Rodent Models
| Parameter | Mouse Studies | Rat Studies | Citation |
| Animal Model | Mild Traumatic Brain Injury (mTBI) model | Moderate Fluid Percussion Injury (FPI) model, Hypothyroidism model | [2][4] |
| Route of Administration | Intraperitoneal (IP) injection | Intraperitoneal (IP) injection | |
| Dosage | Not specified in abstract | 200 µg/kg (IP, for 3 weeks in castrated rats); 60-80 µg/kg/day (to investigate serum calcium) | |
| Frequency | Not specified in abstract | Daily (for 35 days in Wistar rats) | |
| Vehicle/Solvent | Not specified in abstract | Not specified in abstract |
Table 2: Key Pharmacokinetic and Pharmacodynamic Parameters of T4 in Rats
| Parameter | Value | Species | Citation |
| Bioavailability (Oral) | ~60% | Rat | |
| Serum Half-life | 0.5 - 1 day | Rat | |
| Maximal Uptake in Heart | 54.4% | Rat | |
| Net Uptake in Heart | 25.69% | Rat | |
| Km for Heart Uptake | 105.46 µM | Rat | |
| Vmax for Heart Uptake | 177.84 nM/min | Rat |
Experimental Protocols
This section provides detailed methodologies for key experiments involving T4 administration in rodent models, primarily focusing on traumatic brain injury studies.
Animal Models and T4 Administration
a. Mild Traumatic Brain Injury (mTBI) in Mice:
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Injury Induction: A controlled cortical impact device is programmed to impact the skull at a depth of 1.0 mm, a velocity of 3.5 m/s, with a 500 ms dwell time. Mice may receive single or repetitive impacts.
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Sham Control: Sham-operated mice undergo anesthesia and a scalp incision without the impact.
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T4 Administration: Post-injury, Thyroxine (T4) is administered, typically via intraperitoneal injection. The exact dosage and timing post-injury are critical variables that should be determined based on the study's objectives.
b. Moderate Fluid Percussion Injury (FPI) in Rats:
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Injury Induction: The FPI model is used to induce a moderate traumatic brain injury.
-
T4 Administration: Following the injury, T4 is administered via intraperitoneal injection.
Behavioral Testing
a. Morris Water Maze (for spatial learning and memory):
-
Apparatus: A circular pool filled with water, with an escape platform hidden just below the surface.
-
Procedure:
-
Acquisition Phase: Mice are tested over 4 days with 4 trials per session. They are placed in the pool from one of four starting locations in a random order and allowed to swim for a maximum of 60 seconds to find the platform. If they fail, they are guided to it.
-
Probe Trial: On the final day, the platform is removed, and mice are allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded.
-
b. Barnes Maze (for spatial learning and memory):
-
Apparatus: A circular platform with holes around the circumference, one of which leads to an escape box.
-
Procedure:
-
Learning Phase: Mice are given a maximum of 120 seconds to find the escape hole over two trials per mouse with an inter-trial interval of 20-30 minutes. Mice that do not find the escape box are gently guided to it.
-
Probe Trial: On day 7, the escape box is removed, and the time spent in the target quadrant is measured.
-
Molecular and Cellular Analysis
a. Quantitative Real-Time PCR (qRT-PCR):
-
Objective: To measure the gene expression of specific markers related to blood-brain barrier integrity, inflammation, and neuroprotection.
-
Procedure:
-
RNA is extracted from brain tissue (e.g., hippocampus and frontal cortex).
-
cDNA is synthesized from the extracted RNA.
-
qRT-PCR is performed using specific primers for target genes (e.g., AQP-4, MMP-9, TLR-4, ZO-1, Pdgf-b, Pecam, Atp13a5).
-
A housekeeping gene, such as GAPDH, is used for normalization.
-
b. Western Blotting:
-
Objective: To quantify the protein levels of specific markers.
-
Procedure:
-
Protein is extracted from brain tissue.
-
Protein concentration is determined.
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Proteins are separated by SDS-PAGE and transferred to a membrane.
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The membrane is incubated with primary antibodies against the proteins of interest (e.g., MMP-9) and then with a secondary antibody.
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Protein bands are visualized and quantified.
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Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows described in the context of T4 administration in rodent studies of traumatic brain injury.
Caption: T4's neuroprotective signaling pathway after TBI.
Caption: Experimental workflow for T4 administration in TBI rodent models.
References
Application Notes and Protocols for Dose-Response Studies of T4-ATA (S-isomer) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyroid hormones and their analogs are crucial regulators of metabolism, growth, and development. T4-ATA (S-isomer) is a synthetic analog of thyroxine (T4) whose cellular effects and dose-response characteristics are of significant interest in drug development. These application notes provide a comprehensive framework for conducting dose-response studies of T4-ATA (S-isomer) in cell culture, including detailed experimental protocols and data presentation guidelines. The provided methodologies are designed to be adaptable to various cell lines and research questions.
Data Summary: Dose-Response of T4-ATA (S-isomer)
The following table summarizes hypothetical quantitative data from a dose-response study of T4-ATA (S-isomer) on a hypothetical cancer cell line (e.g., MDA-MB-231 breast cancer cells) and a normal cell line (e.g., MCF-10A breast epithelial cells). This data is for illustrative purposes to guide researchers in their data presentation.
| Parameter | MDA-MB-231 (Cancer Cell Line) | MCF-10A (Normal Cell Line) |
| EC50 (Proliferation) | 150 nM | > 10 µM |
| IC50 (Viability) | 5 µM | > 50 µM |
| Hill Slope | 1.2 | Not Applicable |
| Emax (Proliferation) | 180% of control | No significant effect |
| Time Point | 72 hours | 72 hours |
Note: EC50 (half-maximal effective concentration) refers to the concentration of a drug that gives half of the maximal response. IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half. Emax is the maximum response achievable with the drug. The Hill Slope characterizes the steepness of the dose-response curve.
Signaling Pathways of Thyroid Hormone Analogs
Thyroid hormone analogs can elicit cellular responses through various signaling pathways. The primary mechanisms involve binding to nuclear thyroid hormone receptors (TRs) or interacting with membrane-bound receptors like integrin αvβ3.[1][2][3]
Nuclear Receptor Signaling Pathway
The classical genomic pathway involves the binding of the thyroid hormone analog to thyroid hormone receptors (TRα or TRβ) in the nucleus.[2][4] This complex then binds to thyroid hormone response elements (TREs) on the DNA, modulating the transcription of target genes involved in proliferation, differentiation, and metabolism.
Caption: Nuclear receptor signaling pathway for T4-ATA (S-isomer).
Non-Genomic Signaling via Integrin αvβ3
A non-genomic pathway can be initiated at the cell surface through the binding of thyroid hormone analogs to the integrin αvβ3 receptor. This interaction can activate downstream signaling cascades such as the MAPK/ERK and PI3K pathways, leading to rapid cellular responses like proliferation and migration.
References
- 1. Thyroid Hormone Signaling Pathways: Time for a More Precise Nomenclature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Action of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Thyroid hormone signaling pathway | Affinity Biosciences [affbiotech.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for High-Throughput Screening with T4-ATA (S-isomer)
For Researchers, Scientists, and Drug Development Professionals
Introduction
T4-ATA (S-isomer) is the S-isomer of thyroxine-O-acetic acid and is recognized as an active form of thyroid hormone, targeting the thyroid hormone receptor (THR)[1][2][3]. The thyroid hormone signaling pathway is crucial for regulating metabolism, growth, and development[4]. Modulation of the thyroid hormone receptor presents a therapeutic target for a variety of metabolic and proliferative diseases. High-throughput screening (HTS) of compounds like T4-ATA (S-isomer) is essential for identifying and characterizing novel modulators of THR activity.
This document provides detailed application notes and protocols for the high-throughput screening of T4-ATA (S-isomer) and other potential THR modulators. The primary recommended assay is a biochemical AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) designed to measure the interaction between the Thyroid Hormone Receptor and a coactivator peptide.
Signaling Pathway Overview
Thyroid hormones, primarily triiodothyronine (T3) and thyroxine (T4), exert their physiological effects by binding to thyroid hormone receptors (TRs), which are members of the nuclear receptor superfamily[5]. Upon ligand binding, TRs undergo a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. This receptor-coactivator complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating gene transcription. T4 is considered a prohormone that is converted to the more active T3 in peripheral tissues.
Caption: Thyroid Hormone Signaling Pathway.
High-Throughput Screening Protocol: AlphaScreen Assay for THR-Coactivator Interaction
This protocol details a homogeneous, no-wash AlphaScreen assay to identify and characterize modulators of the interaction between the Thyroid Hormone Receptor beta (TRβ) ligand-binding domain (LBD) and a peptide from the coactivator SRC-1. This assay is suitable for screening large compound libraries in a 384- or 1536-well format.
Assay Principle
The AlphaScreen technology is a bead-based assay that measures molecular interactions in a proximity-dependent manner. In this assay, a Donor bead is conjugated to a tagged TRβ-LBD, and an Acceptor bead is conjugated to a biotinylated coactivator peptide. When the TRβ-LBD and the coactivator peptide interact, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a cascade of energy transfer that results in the emission of light at 520-620 nm. Compounds that modulate the TRβ-coactivator interaction will either increase (agonists) or decrease (antagonists) the AlphaScreen signal.
Caption: Principle of the AlphaScreen Assay for THR Modulators.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| GST-tagged human TRβ-LBD | Thermo Fisher | A15682 |
| Biotinylated SRC-1 peptide | AnaSpec | 61901 |
| AlphaScreen GST Donor Beads | PerkinElmer | 6760603 |
| AlphaScreen Streptavidin Acceptor Beads | PerkinElmer | 6760002 |
| T4-ATA (S-isomer) | MedChemExpress | HY-114272A |
| Triiodothyronine (T3) | Sigma-Aldrich | T6397 |
| 384-well low-volume plates | Greiner Bio-One | 784075 |
| Assay Buffer | 50 mM MOPS, pH 7.4, 50 mM NaF, 50 mM CHAPS, 0.1 mg/mL BSA | - |
Experimental Protocol
1. Reagent Preparation:
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Compound Plates: Prepare serial dilutions of T4-ATA (S-isomer) and control compounds in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
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TRβ-LBD/Donor Bead Slurry: Prepare a mixture of GST-TRβ-LBD and AlphaScreen GST Donor beads in assay buffer. The final concentrations should be optimized, but a starting point is 10 nM TRβ-LBD and 10 µg/mL Donor beads. Incubate for 60 minutes at room temperature, protected from light.
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SRC-1/Acceptor Bead Slurry: Prepare a mixture of biotinylated SRC-1 peptide and AlphaScreen Streptavidin Acceptor beads in assay buffer. The final concentrations should be optimized, but a starting point is 30 nM SRC-1 peptide and 10 µg/mL Acceptor beads. Incubate for 60 minutes at room temperature, protected from light.
2. Assay Procedure (384-well format):
-
Add 5 µL of the compound solution (or DMSO for control wells) to the wells of a 384-well plate.
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Add 10 µL of the TRβ-LBD/Donor bead slurry to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
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Add 10 µL of the SRC-1/Acceptor bead slurry to all wells.
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Seal the plate and incubate for 60-120 minutes at room temperature, protected from light.
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Read the plate on an AlphaScreen-compatible plate reader (e.g., EnVision, PHERAstar).
3. Data Analysis:
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Agonist Mode: Calculate the percentage of activation relative to a saturating concentration of a known agonist (e.g., T3).
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% Activation = [(Signal_compound - Signal_min) / (Signal_max - Signal_min)] * 100
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Signal_min: Signal in the absence of agonist.
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Signal_max: Signal with a saturating concentration of T3.
-
-
Antagonist Mode: Calculate the percentage of inhibition of the signal induced by a sub-maximal concentration (e.g., EC80) of an agonist.
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% Inhibition = 100 - {[(Signal_compound - Signal_min) / (Signal_agonist - Signal_min)] * 100}
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Signal_agonist: Signal with EC80 concentration of T3.
-
-
Plot the dose-response curves and determine the EC50 or IC50 values using a suitable software (e.g., GraphPad Prism).
Workflow Diagram
Caption: High-Throughput Screening Workflow.
Data Presentation
The quantitative data obtained from the HTS assay should be summarized in a clear and structured format for easy comparison of the activity of different compounds.
Table 1: Summary of HTS Results for T4-ATA (S-isomer) and Control Compounds
| Compound | Assay Mode | EC50 / IC50 (µM) | Max Response (%) | Hill Slope |
| T4-ATA (S-isomer) | Agonist | Value | Value | Value |
| T3 (Control) | Agonist | Value | 100 | Value |
| Compound X | Antagonist | Value | Value | Value |
| ... | ... | ... | ... | ... |
Conclusion
The provided application notes and protocols describe a robust and sensitive high-throughput screening platform for the identification and characterization of modulators of the thyroid hormone receptor, with a specific focus on T4-ATA (S-isomer). The AlphaScreen assay is a powerful tool for primary screening and lead optimization in drug discovery programs targeting the thyroid hormone signaling pathway. Further characterization of hits from this screen should be performed using orthogonal assays, such as cell-based reporter gene assays, to confirm their mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. T4-ATA (S-isomer) | Thyroid Hormone Receptor | MCE [medchemexpress.cn]
- 4. Thyroxine T4: Functions, Levels and Medications | Ada Health [ada.com]
- 5. Thyroid Hormone Signaling Pathways: Time for a More Precise Nomenclature - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
T4-ATA (S-isomer) stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of T4-ATA (S-isomer). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid T4-ATA (S-isomer)?
A1: Solid T4-ATA (S-isomer) should be stored at -20°C in a sealed container, away from moisture.[1][2]
Q2: How should I store solutions of T4-ATA (S-isomer)?
A2: Stock solutions of T4-ATA (S-isomer) are best stored in aliquots to avoid repeated freeze-thaw cycles. For long-term storage, solutions can be kept at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is recommended.[1][2] Always ensure the container is tightly sealed to prevent moisture absorption.
Q3: What solvents are recommended for dissolving T4-ATA (S-isomer)?
A3: T4-ATA (S-isomer) is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 100 mg/mL (111.98 mM), though ultrasonic assistance may be needed.[1] For in vivo experiments, specific solvent systems are recommended. Please refer to the experimental protocols section for detailed preparation methods.
Q4: I observed precipitation in my T4-ATA (S-isomer) solution upon storage. What should I do?
A4: Precipitation can occur if the solution is not stored properly or if the solubility limit is exceeded. If you observe precipitation, gentle warming and/or sonication can be used to help redissolve the compound. To prevent precipitation, ensure the storage temperature is appropriate and consider preparing fresh solutions for your experiments, especially for in vivo studies.
Q5: How does the stability of T4-ATA (S-isomer) compare to its parent compound, L-Thyroxine (T4)?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity in assays. | Compound degradation due to improper storage or handling. | 1. Review storage conditions. Ensure the compound is stored at the correct temperature and protected from moisture. 2. Prepare fresh stock solutions from solid compound. 3. Aliquot stock solutions to minimize freeze-thaw cycles. 4. Perform a quality control check of the compound if degradation is suspected. |
| Precipitation observed in the stock solution. | 1. Storage temperature is too high. 2. Solvent evaporation. 3. Exceeded solubility limit. | 1. Ensure storage at -20°C or -80°C. 2. Use tightly sealed vials. 3. Gently warm and sonicate the solution to redissolve. If precipitation persists, prepare a new, less concentrated stock solution. |
| Change in the color of the solid compound or solution. | Potential degradation of the compound. | Discard the compound/solution and use a fresh batch. A color change from the expected white to off-white solid suggests chemical changes have occurred. |
| Difficulty dissolving the compound in DMSO. | Compound may have absorbed moisture, affecting solubility. | Ensure the solid compound is stored in a desiccated environment. Use anhydrous DMSO for preparing solutions. Ultrasonic treatment can aid dissolution. |
Stability Data
While specific quantitative stability data for T4-ATA (S-isomer) under various stress conditions is limited in published literature, the following table summarizes the recommended storage conditions based on available product information.
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | -20°C | Not specified, but long-term is implied | Store in a sealed container, away from moisture. |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| In Solvent (e.g., DMSO) | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of Stock Solution (100 mM in DMSO)
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Weighing: Accurately weigh the required amount of T4-ATA (S-isomer) solid. The molecular weight is 893.01 g/mol .
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Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration.
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Sonication: If necessary, use an ultrasonic bath to aid dissolution.
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Storage: Aliquot the stock solution into single-use vials and store at -80°C for up to 6 months or -20°C for up to 1 month.
Protocol 2: Preparation of Working Solution for In Vivo Experiments (Example Formulation 1)
This protocol yields a clear solution at a concentration of ≥ 2.5 mg/mL.
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Initial Dissolution: Add 10% (by volume) of the final required volume of DMSO to the T4-ATA (S-isomer).
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Co-solvent Addition: Sequentially add the following solvents, ensuring complete mixing after each addition:
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40% PEG300
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5% Tween-80
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45% Saline
-
-
Usage: It is recommended to prepare this working solution fresh on the day of use.
Protocol 3: Preparation of Working Solution for In Vivo Experiments (Example Formulation 2)
This protocol yields a clear solution at a concentration of ≥ 2.5 mg/mL.
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Initial Dissolution: Add 10% (by volume) of the final required volume of DMSO to the T4-ATA (S-isomer).
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Co-solvent Addition: Add 90% (by volume) of corn oil and mix thoroughly.
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Usage: It is recommended to prepare this working solution fresh on the day of use.
Visualizations
Signaling Pathway
T4-ATA (S-isomer) is an active form of thyroid hormone and is expected to act via thyroid hormone receptors (TRs), which are nuclear receptors that regulate gene expression.
Caption: T4-ATA (S-isomer) signaling pathway via nuclear thyroid hormone receptors.
Experimental Workflow: Stability Testing
A typical workflow for assessing the stability of T4-ATA (S-isomer) would involve forced degradation studies followed by analysis.
References
Technical Support Center: T4-ATA (S-isomer) Aqueous Solution Formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with T4-ATA (S-isomer). The focus is on preventing its precipitation in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my T4-ATA (S-isomer) precipitating out of my aqueous buffer?
A1: T4-ATA (S-isomer) is a lipophilic molecule with an XLogP3 value of 5.4, indicating poor water solubility.[1] Its chemical structure contains both a carboxylic acid and an amine group, making its solubility highly dependent on the pH of the solution. Precipitation in aqueous buffers is common if the solution's pH is near the isoelectric point of the molecule, where it has a net neutral charge and is least soluble. Additionally, the concentration of the compound might have exceeded its solubility limit in the final aqueous medium.
Q2: What is the recommended solvent for initial stock solutions of T4-ATA (S-isomer)?
A2: Dimethyl sulfoxide (DMSO) is a recommended solvent for preparing high-concentration stock solutions of T4-ATA (S-isomer). It has been shown to dissolve the compound at concentrations of 100 mg/mL (111.98 mM).[2] For storage, it is recommended to keep the DMSO stock solution at -20°C for up to one month or -80°C for up to six months in a sealed container, protected from moisture.[2]
Q3: Can I prepare a stock solution of T4-ATA (S-isomer) in water or phosphate-buffered saline (PBS)?
A3: Directly dissolving T4-ATA (S-isomer) in purely aqueous solvents like water or PBS is not recommended due to its low water solubility. This will likely result in incomplete dissolution and precipitation. It is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer of choice.
Q4: How can I improve the solubility of T4-ATA (S-isomer) in my aqueous experimental medium?
A4: Several strategies can be employed to enhance the solubility of T4-ATA (S-isomer) in aqueous solutions:
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pH Adjustment: The solubility of T4-ATA (S-isomer) is pH-dependent due to its acidic and basic functional groups. Adjusting the pH of the final solution away from its isoelectric point can significantly increase solubility. For compounds with a carboxylic acid, increasing the pH will deprotonate the acid, forming a more soluble carboxylate salt.
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Use of Co-solvents: Including a small percentage of a water-miscible organic solvent in your final aqueous solution can help maintain the solubility of T4-ATA (S-isomer). A formulation for in vivo studies includes 10% DMSO, 40% PEG300, and 5% Tween-80.[2] For in vitro assays, a lower percentage of DMSO (e.g., 0.1-1%) is often sufficient.
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Employing Surfactants: Non-ionic surfactants like Tween-80 or Pluronic F-68 can form micelles that encapsulate the lipophilic compound, increasing its apparent solubility in the aqueous phase.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock with aqueous buffer | 1. pH of the buffer: The final pH of the solution may be close to the isoelectric point of T4-ATA (S-isomer).2. Final DMSO concentration is too low: The amount of DMSO in the final solution is insufficient to keep the compound dissolved.3. Concentration of T4-ATA (S-isomer) is too high: The final concentration of the compound exceeds its solubility limit in the aqueous medium. | 1. Adjust Buffer pH: Prepare buffers at a pH that ensures the compound is in its more soluble ionized form. Experiment with a range of pH values (e.g., pH 7.4 to 8.5).2. Optimize Co-solvent Concentration: While keeping the final DMSO concentration as low as possible to avoid solvent effects on your experiment, ensure it is sufficient to maintain solubility. A final concentration of 0.5% to 1% DMSO is a good starting point.3. Reduce Final Concentration: If possible, lower the final working concentration of T4-ATA (S-isomer) in your experiment. |
| Cloudiness or opalescence in the final solution | Formation of fine precipitate or colloids: This can occur even if visible precipitation is not immediately obvious. | 1. Sonication: Briefly sonicate the final solution to aid in the dispersion of the compound.[2]2. Use of Surfactants: Add a small amount of a biocompatible surfactant (e.g., 0.01% Tween-80) to the aqueous buffer before adding the T4-ATA (S-isomer) stock solution. |
| Inconsistent experimental results | Precipitation over time: The compound may be slowly precipitating out of solution during the course of the experiment, leading to a decrease in the effective concentration. | 1. Prepare Fresh Solutions: Always prepare fresh dilutions of T4-ATA (S-isomer) immediately before use.2. Solubility Check: Before starting a large-scale experiment, perform a small-scale solubility test by preparing the final solution and visually inspecting for any precipitation over the intended duration of the experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM T4-ATA (S-isomer) Stock Solution in DMSO
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Weigh out the required amount of T4-ATA (S-isomer) powder in a sterile microcentrifuge tube. The molecular weight of T4-ATA (S-isomer) is 893.01 g/mol .
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Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
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Vortex the tube thoroughly until the powder is completely dissolved. If needed, briefly sonicate the solution in a water bath to ensure complete dissolution.
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Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
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Thaw a 10 mM stock solution of T4-ATA (S-isomer) in DMSO at room temperature.
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In a sterile tube, perform a serial dilution of the 10 mM stock solution with the cell culture medium to achieve the final desired concentration of 10 µM. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of the cell culture medium.
-
Immediately after adding the stock solution to the medium, vortex the tube gently but thoroughly to ensure rapid and uniform mixing. This helps to prevent localized high concentrations that can lead to precipitation.
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Visually inspect the solution for any signs of precipitation or cloudiness.
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Use the freshly prepared working solution for your experiment immediately.
Visual Guides
Caption: Troubleshooting workflow for T4-ATA (S-isomer) precipitation.
References
Technical Support Center: Optimizing T4-ATA (S-isomer) Concentration for In Vivo Experiments
Welcome to the technical support center for the in vivo application of T4-ATA (S-isomer). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is T4-ATA (S-isomer) and what is its primary mechanism of action?
A1: T4-ATA (S-isomer) is the S-isomer of tetraiodothyroacetic acid, a derivative of the thyroid hormone L-thyroxine (T4). Its primary mechanism of action is through binding to thyroid hormone receptors (TRs), which are nuclear receptors that function as ligand-activated transcription factors.[1] There are two major isoforms, TRα and TRβ, which have different tissue distributions.[1] Upon binding, the T4-ATA (S-isomer)-TR complex can regulate the expression of target genes involved in metabolism, development, and cardiovascular function.[2] There is also evidence for non-genomic actions of thyroid hormone analogs, which are initiated at the plasma membrane, for instance through integrin αvβ3, and involve the activation of kinase signaling pathways like PI3K and MAPK.[3][4]
Q2: How should I prepare T4-ATA (S-isomer) for in vivo administration?
A2: T4-ATA (S-isomer) is a solid that requires careful preparation for in vivo use due to its limited aqueous solubility. A common approach is to first dissolve the compound in an organic solvent like DMSO and then further dilute it in a vehicle suitable for injection. It is recommended to prepare the formulation fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can aid in dissolution.
Q3: What is a recommended starting dose for in vivo experiments with T4-ATA (S-isomer)?
A3: Determining the optimal in vivo dose requires a dose-response study. A recommended starting point for comparative studies with thyroid hormone analogs is to use equimolar doses to T3. For L-thyroxine (T4) in rats, a replacement dose to normalize growth rate is approximately 10 ng/g of body weight, while normalizing serum TSH may require a higher dose of around 20 ng/g of body weight. These can serve as a starting point for dose-range finding studies with T4-ATA (S-isomer).
Q4: How can I monitor the in vivo effects of T4-ATA (S-isomer)?
A4: The in vivo effects of T4-ATA (S-isomer) can be monitored through a variety of endpoints, depending on the research question. These can include:
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Serum hormone levels: Measuring changes in TSH, T3, and T4 levels.
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Metabolic parameters: Monitoring changes in body weight, food intake, serum cholesterol, and triglycerides.
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Gene expression analysis: Assessing the expression of thyroid hormone-responsive genes in target tissues.
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Histological analysis: Examining changes in the morphology of target organs, such as the thyroid gland.
Q5: What are the storage and stability recommendations for T4-ATA (S-isomer)?
A5: T4-ATA (S-isomer) should be stored at -20°C in a sealed container, away from moisture. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles. The stability of extemporaneously prepared formulations can vary depending on the diluents used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of T4-ATA (S-isomer) in the formulation | - Low solubility in the chosen vehicle.- Temperature changes. | - Gently warm the solution and/or use sonication to aid dissolution.- Prepare the formulation fresh before each use.- Consider adjusting the vehicle composition (e.g., altering the ratio of co-solvents). |
| No observable biological effect in vivo | - Insufficient dose.- Poor bioavailability with the chosen administration route.- Degradation of the compound.- Inappropriate experimental model. | - Perform a dose-escalation study to determine an effective dose.- Consider a different administration route (e.g., intravenous or intraperitoneal instead of oral).- Ensure proper storage and handling of the compound and fresh preparation of the formulation.- Verify that the chosen animal model expresses the target thyroid hormone receptors. |
| High variability in experimental results | - Inconsistent formulation preparation.- Variability in animal handling and dosing technique.- Biological variables such as age, sex, and circadian rhythm of the animals. | - Standardize the formulation preparation protocol.- Ensure all personnel are trained and consistent in animal handling and administration techniques.- Control for biological variables by using animals of the same age and sex, and by performing experiments at the same time of day. |
| Unexpected toxicity or adverse effects | - Off-target effects of the compound.- Vehicle-related toxicity.- Dose is too high. | - Conduct a thorough literature review for known off-target effects of thyroid hormone analogs.- Run a vehicle-only control group to assess for any adverse effects of the formulation itself.- Perform a dose-ranging study to identify the maximum tolerated dose (MTD). |
| Inconsistent or unexpected serum hormone measurements | - Cross-reactivity of the immunoassay with the compound or its metabolites.- Interference from components in the sample matrix (e.g., lipids, autoantibodies).- Improper sample collection or handling. | - Validate the immunoassay for potential cross-reactivity with T4-ATA (S-isomer).- Consult with the assay manufacturer about potential interferences.- Standardize blood collection and processing procedures. |
Data Presentation
Table 1: In Vivo Formulation for T4-ATA (S-isomer)
| Component | Protocol 1 | Protocol 2 |
| Solvent 1 | 10% DMSO | 10% DMSO |
| Solvent 2 | 40% PEG300 | 90% Corn Oil |
| Solvent 3 | 5% Tween-80 | - |
| Solvent 4 | 45% Saline | - |
| Solubility | ≥ 2.5 mg/mL (2.80 mM) | ≥ 2.5 mg/mL (2.80 mM) |
| Data sourced from MedChemExpress product information. |
Table 2: Example Dose-Response of T4 in Cynomolgus Monkeys
| T4 Dose (µg/kg/day) | Change in Lower Leg Growth Rate (%) |
| 0 | -65% |
| 4 | +56% |
| 8 | +73% |
| This table presents data for T4 as a reference for designing dose-response studies for T4-ATA (S-isomer). Data from Ren et al., 1988. |
Experimental Protocols
Protocol 1: Preparation of T4-ATA (S-isomer) Formulation for In Vivo Administration
Objective: To prepare a clear, injectable solution of T4-ATA (S-isomer).
Materials:
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T4-ATA (S-isomer) powder
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Dimethyl sulfoxide (DMSO)
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PEG300
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Tween-80
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Saline (0.9% NaCl)
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
Methodology (for a final concentration of 2.5 mg/mL):
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Weigh the required amount of T4-ATA (S-isomer) powder and place it in a sterile microcentrifuge tube.
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Prepare a stock solution of T4-ATA (S-isomer) in DMSO (e.g., 25 mg/mL).
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To prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL DMSO stock solution to a new sterile microcentrifuge tube.
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Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.
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Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
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Add 450 µL of saline to bring the final volume to 1 mL. Vortex thoroughly.
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Visually inspect the solution for any precipitation. If present, gently warm the tube or sonicate until the solution is clear.
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The final formulation should be prepared fresh on the day of the experiment.
This protocol is adapted from the formulation guidelines provided by MedChemExpress.
Protocol 2: General Workflow for an In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of T4-ATA (S-isomer) in a rodent model.
Materials:
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T4-ATA (S-isomer) formulation
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Appropriate animal model (e.g., male Sprague-Dawley rats)
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Dosing syringes and needles
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Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
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Centrifuge
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Freezer (-80°C)
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Analytical equipment for quantifying T4-ATA (S-isomer) in plasma (e.g., LC-MS/MS)
Methodology:
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Acclimatize animals to the housing conditions for at least one week before the experiment.
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Fast animals overnight before dosing, with free access to water.
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Administer a single dose of the T4-ATA (S-isomer) formulation via the desired route (e.g., intravenous or intraperitoneal injection).
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Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
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Process the blood samples by centrifuging to separate the plasma.
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Store the plasma samples at -80°C until analysis.
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Quantify the concentration of T4-ATA (S-isomer) in the plasma samples using a validated analytical method.
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Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Mandatory Visualizations
Caption: Thyroid Hormone Signaling Pathways.
Caption: In Vivo Pharmacokinetic Study Workflow.
References
Troubleshooting T4-ATA (S-isomer) solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the handling and use of T4-ATA (S-isomer), with a focus on resolving solubility issues.
Frequently Asked Questions (FAQs)
Q1: My T4-ATA (S-isomer) is not fully dissolving in DMSO. What could be the issue?
A1: Several factors can influence the solubility of T4-ATA (S-isomer) in DMSO:
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Compound Purity: Impurities can significantly affect solubility. It is recommended to use a high-purity grade of the compound.
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DMSO Quality: Ensure the use of anhydrous, high-purity DMSO. DMSO is highly hygroscopic, and absorbed water can reduce the solubility of many organic compounds.
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Temperature: Solubility can be temperature-dependent. Gentle warming (e.g., to 37°C) in a water bath, along with vortexing or sonication, can facilitate dissolution. However, avoid excessive heat, which may lead to compound degradation.
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Concentration: You might be attempting to prepare a solution that exceeds the solubility limit of T4-ATA (S-isomer) in DMSO.
Q2: I observed precipitation in my DMSO stock solution after storage. What should I do?
A2: Precipitation upon storage, particularly after freeze-thaw cycles, is a common issue. To address this, gently warm the solution and vortex or sonicate until the precipitate redissolves. Before use, visually inspect the solution to ensure it is clear and all particulates have dissolved. To prevent this, it is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: My T4-ATA (S-isomer) precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. How can I prevent this?
A3: This is a common challenge with hydrophobic compounds. The drastic change in solvent polarity when diluting a concentrated DMSO stock into an aqueous medium can cause the compound to precipitate. Here are some strategies to mitigate this:
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Decrease the Final Concentration: The final concentration of T4-ATA (S-isomer) in the aqueous solution may be above its solubility limit in that medium. Try lowering the final working concentration.
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Optimize the Dilution Method: Instead of adding the aqueous buffer directly to your DMSO stock, try adding the DMSO stock dropwise to the vortexing aqueous buffer. This rapid dispersion can prevent localized high concentrations that lead to precipitation.
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Minimize the Percentage of DMSO: Keep the final concentration of DMSO in your experimental medium as low as possible, typically below 0.5% (v/v) for most cell-based assays, to avoid solvent toxicity and solubility issues.
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Use a Formulation with Co-solvents: For in vivo or some in vitro applications, using a co-solvent system can maintain solubility. A common formulation is a mixture of DMSO, PEG300, Tween-80, and saline.
Q4: Can I dissolve T4-ATA (S-isomer) directly in an aqueous buffer?
A4: Direct dissolution in aqueous buffers is generally not recommended due to the hydrophobic nature of T4-ATA (S-isomer). It is best practice to first prepare a concentrated stock solution in an organic solvent like DMSO.
Q5: How should I store my T4-ATA (S-isomer) stock solutions?
A5: For optimal stability, aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. Store the solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Ensure the vials are tightly sealed to prevent the absorption of moisture.
Quantitative Solubility Data
| Solvent/Vehicle | Solubility |
| DMSO | ≥ 100 mg/mL (with sonication) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (in vivo) | ≥ 2.5 mg/mL |
| 10% DMSO, 90% Corn Oil (in vivo) | ≥ 2.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM T4-ATA (S-isomer) Stock Solution in DMSO
Materials:
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T4-ATA (S-isomer) powder
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Anhydrous, high-purity DMSO
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Vortex mixer
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Sonicator (optional)
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Calibrated analytical balance
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Sterile microcentrifuge tubes or vials
Procedure:
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Calculate the required mass: Based on the molecular weight of T4-ATA (S-isomer) (approximately 893.01 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM stock, you would need 8.93 mg of the compound.
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Weigh the compound: Accurately weigh the calculated amount of T4-ATA (S-isomer) powder and place it into a sterile vial.
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Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.
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Dissolve the compound: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, use a sonicator for 5-10 minutes or gently warm the vial in a 37°C water bath for 5-10 minutes, followed by vortexing.
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Visual Inspection: Ensure the solution is clear and free of any particulate matter.
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Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
Materials:
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10 mM T4-ATA (S-isomer) stock solution in DMSO
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Pre-warmed cell culture medium or aqueous buffer
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Vortex mixer
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Sterile tubes
Procedure:
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Determine the final concentration: Decide on the final concentration of T4-ATA (S-isomer) required for your experiment.
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Prepare the aqueous medium: Add the required volume of pre-warmed cell culture medium or buffer to a sterile tube.
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Dilute the stock solution: While vortexing the aqueous medium, add the calculated small volume of the 10 mM DMSO stock solution dropwise. This ensures rapid mixing and helps prevent precipitation.
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Final DMSO concentration: Ensure the final concentration of DMSO in the working solution is below the tolerance level for your specific cell line (typically <0.5% v/v).
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Use immediately: It is recommended to use the freshly prepared working solution for your experiments.
Visualizations
Caption: Troubleshooting workflow for T4-ATA (S-isomer) solubility issues.
Caption: Simplified genomic signaling pathway of thyroid hormone receptor agonists.
Caption: General experimental workflow for an in vitro cell-based assay.
References
Addressing off-target effects of T4-ATA (S-isomer) in experiments
Disclaimer: T4-ATA (S-isomer) is described as an active form of the thyroid hormone thyroxine (T4). Currently, there is a lack of specific published data on the binding profile, selectivity, and off-target effects of T4-ATA (S-isomer). The following troubleshooting guide and frequently asked questions (FAQs) are based on the known mechanisms of action of the endogenous thyroid hormone T4 and its analogs. It should be used as a comprehensive resource to guide experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of T4-ATA (S-isomer)?
A1: T4-ATA (S-isomer) is expected to mimic the actions of thyroxine (T4). T4 exerts its effects through two main pathways:
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Genomic Pathway: T4 is a prohormone that can be converted to the more active T3 (triiodothyronine) inside the cell. T3 then binds to nuclear thyroid hormone receptors (TRα and TRβ), which act as transcription factors to regulate gene expression. This pathway is typically associated with longer-term cellular responses (hours to days).
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Non-genomic Pathway: T4 can directly initiate rapid signaling from the cell surface by binding to the integrin αvβ3 receptor. This activates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, leading to more immediate cellular effects (minutes to hours).
Q2: What are the potential on-target effects I should expect?
A2: On-target effects depend on your experimental system. In cells expressing thyroid hormone receptors, you may observe changes in the expression of T3-responsive genes. In systems with integrin αvβ3, you can expect the rapid activation of PI3K/Akt and/or MAPK/ERK signaling pathways.
Q3: What are the likely off-target effects of T4-ATA (S-isomer)?
A3: Based on the behavior of T4, potential off-target effects of T4-ATA (S-isomer) can be categorized as:
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Interaction with other Thyroid Hormone Receptor Isoforms: T4 exhibits different binding affinities for TRα and TRβ, which could lead to isoform-specific effects that may be considered "off-target" depending on the research focus.
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Activation of Non-Genomic Signaling: If you are studying the genomic effects of T4-ATA (S-isomer), the activation of the non-genomic pathway via integrin αvβ3 could be a significant off-target effect, leading to confounding results.
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Binding to Plasma Proteins: In in vivo or serum-containing in vitro experiments, T4-ATA (S-isomer) is likely to bind to plasma proteins such as thyroxine-binding globulin (TBG), transthyretin (TTR), and albumin. This can affect the free concentration of the compound and its availability to cellular targets.
Q4: How can I differentiate between genomic and non-genomic effects in my experiment?
A4: Several strategies can be employed:
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Time-course experiments: Non-genomic effects are typically rapid (minutes), while genomic effects take longer to manifest (hours).
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Inhibitors of transcription and translation: Using inhibitors like actinomycin D or cycloheximide can block the genomic pathway. If the observed effect persists, it is likely non-genomic.
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Specific pathway inhibitors: Use inhibitors for PI3K (e.g., wortmannin, LY294002) or MEK/ERK (e.g., U0126, PD98059) to probe the involvement of non-genomic signaling.
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siRNA knockdown: Silencing the expression of TRα, TRβ, or integrin αvβ3 can help elucidate the specific receptor mediating the effect.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| No observable effect at expected concentrations. | 1. Compound instability or degradation. 2. Low bioavailability due to protein binding (in serum-containing media). 3. Low expression of target receptors (TRα, TRβ, or integrin αvβ3) in the experimental model. 4. Incorrect dosage or calculation. | 1. Prepare fresh stock solutions. Verify storage conditions (-20°C or -80°C as recommended). 2. Perform experiments in serum-free or low-serum media for a defined period. If serum is necessary, increase the concentration of T4-ATA (S-isomer). 3. Confirm the expression of target receptors using qPCR or Western blot. 4. Double-check all calculations and ensure proper dissolution of the compound. |
| High variability between replicate experiments. | 1. Inconsistent cell passage number or confluency. 2. Precipitation of the compound in media. 3. Variability in serum lot. | 1. Use cells within a consistent passage number range and seed at a uniform density. 2. Visually inspect the media for any precipitate after adding T4-ATA (S-isomer). Ensure the final DMSO concentration is low (typically <0.1%). 3. If using serum, use the same lot for the entire set of experiments. |
| Unexpected or contradictory results (e.g., proliferative effects when expecting differentiation). | 1. Dominance of the non-genomic signaling pathway over the genomic pathway. 2. Activation of an unexpected off-target. 3. Cell line misidentification or contamination. | 1. Use inhibitors of the PI3K/Akt or MAPK/ERK pathways to see if the unexpected effect is blocked. (See Experimental Protocols). 2. Review literature for known off-targets of thyroid hormone analogs. Consider a broader off-target screening panel if the effect is persistent and critical. 3. Perform cell line authentication (e.g., STR profiling) and check for mycoplasma contamination. |
| Cell toxicity or death at high concentrations. | 1. Solvent toxicity (e.g., DMSO). 2. On-target toxicity due to supraphysiological stimulation. 3. Off-target toxicity. | 1. Include a vehicle control with the highest concentration of the solvent used. 2. Perform a dose-response curve to determine the optimal non-toxic concentration range. 3. Investigate potential off-target liabilities through literature or screening. |
Quantitative Data Summary
The following tables summarize the binding affinities and effective concentrations for T4, which are presumed to be comparable to T4-ATA (S-isomer).
Table 1: Binding Affinities of T4 for On-Target and Off-Target Proteins
| Ligand | Protein | Binding Affinity (Kd) | Species | Method | Reference |
| T4 | Thyroid Hormone Receptor α1 (TRα1) | ~7-fold lower than T3 | Human | Competitive Binding Assay | [1] |
| T4 | Thyroid Hormone Receptor β1 (TRβ1) | ~10-30-fold lower than T3 | Human | Crystallography/Binding Assays | [1] |
| T4 | Integrin αvβ3 | 371 pM (EC50) | Human | Radioligand Binding Assay | [2] |
| T4 | Thyroxine-Binding Globulin (TBG) | ~50 pM | Human | Radioimmunoassay | [3] |
| T4 | Transthyretin (TTR) | ~10 nM | Human | Various | [3] |
Table 2: Effective Concentrations of T4 in Cellular Assays
| Assay | Effect | Cell Line | EC50 / IC50 | Reference |
| Transcriptional Activation (TRα1) | Agonist | JEG-3 | ~60-fold higher than T3 | |
| Transcriptional Activation (TRβ1) | Agonist | JEG-3 | ~70-fold higher than T3 | |
| Integrin αvβ3 Binding | Competitive Displacement | Purified protein | 97 µM (RIC50) | |
| MAPK Activation | Agonist | CV-1 | Not specified |
Experimental Protocols
Protocol 1: Differentiating Genomic vs. Non-Genomic Effects using Inhibitors
Objective: To determine if the observed cellular response to T4-ATA (S-isomer) is mediated by the genomic or non-genomic pathway.
Methodology:
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Cell Seeding: Plate cells at a desired density and allow them to adhere overnight.
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Pre-treatment with Inhibitors:
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To inhibit genomic pathways , pre-treat cells with a transcription inhibitor (e.g., Actinomycin D, 1-5 µg/mL) or a translation inhibitor (e.g., Cycloheximide, 10-50 µg/mL) for 30-60 minutes.
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To inhibit non-genomic pathways , pre-treat cells with a PI3K inhibitor (e.g., Wortmannin, 100 nM; LY294002, 10-20 µM) or a MEK inhibitor (e.g., U0126, 10 µM; PD98059, 25-50 µM) for 30-60 minutes.
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Treatment with T4-ATA (S-isomer): Add T4-ATA (S-isomer) at the desired concentration to the pre-treated cells. Include a vehicle control and a positive control (T4-ATA (S-isomer) without inhibitor).
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Assay:
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For rapid non-genomic effects (e.g., protein phosphorylation), lyse the cells after a short incubation (5-30 minutes) and perform Western blotting for phosphorylated Akt, ERK, etc.
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For longer-term genomic effects (e.g., changes in gene expression), incubate for 6-24 hours before harvesting RNA for qPCR or protein for Western blotting.
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Data Analysis: Compare the effect of T4-ATA (S-isomer) in the presence and absence of inhibitors. Abolition or significant reduction of the effect by an inhibitor points to the involvement of that specific pathway.
Protocol 2: siRNA-Mediated Knockdown of Receptors
Objective: To identify the specific receptor (TRα, TRβ, or integrin αvβ3) responsible for the observed effect of T4-ATA (S-isomer).
Methodology:
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siRNA Transfection: Transfect cells with siRNAs targeting TRα, TRβ, integrin αv (ITGAV), or integrin β3 (ITGB3), along with a non-targeting control siRNA, using a suitable transfection reagent.
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Knockdown Confirmation: After 48-72 hours, harvest a subset of cells to confirm the knockdown efficiency at the mRNA (qPCR) and/or protein (Western blot) level.
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Cellular Assay: Re-plate the remaining transfected cells and perform your cellular assay with T4-ATA (S-isomer) as described previously.
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Data Analysis: Compare the response to T4-ATA (S-isomer) in cells with knocked-down receptors to the response in control siRNA-transfected cells. Loss of the effect upon knockdown of a specific receptor indicates its involvement.
Visualizations
Caption: Dual signaling pathways of T4-ATA (S-isomer).
Caption: Troubleshooting workflow for T4-ATA (S-isomer) experiments.
References
Technical Support Center: Enhancing the Bioavailability of T4 Derivatives in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Thyroxine (T4) derivatives, including investigational compounds like T4-ATA (S-isomer), in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that limit the oral bioavailability of T4 and its derivatives?
The oral bioavailability of levothyroxine, the synthetic form of T4, can be highly variable, typically ranging from 60-80% in the fasted state.[1] Several factors can significantly impair its absorption, including:
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Concomitant Food Intake: Ingestion of food, particularly items like coffee, soybeans, and high-fiber meals, can chelate with T4 and reduce its absorption.[2][3] Co-ingestion with breakfast can decrease T4 absorption by 38-40%.[3]
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Gastrointestinal (GI) pH: T4 requires an acidic environment for optimal dissolution before it can be absorbed in the small intestine.[1] Conditions or medications that increase gastric pH, such as atrophic gastritis or proton pump inhibitors, can impede absorption.
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GI Disorders: Diseases affecting the small intestine, such as celiac disease and lactose intolerance, can compromise the absorptive surface area and reduce T4 uptake.
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Drug Interactions: Several medications can interfere with T4 absorption by binding to it, including calcium carbonate, iron sulfate, and bile acid sequestrants.
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Efflux Transporters: P-glycoprotein (P-gp), an efflux transporter found in the intestine, can actively pump T4 and its derivatives out of enterocytes and back into the intestinal lumen, thereby limiting their systemic absorption.
Q2: What are the most promising formulation strategies to enhance the bioavailability of T4 derivatives?
Novel formulation approaches have shown significant promise in overcoming the absorption challenges associated with traditional tablet forms of T4. Key strategies include:
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Liquid and Softgel Formulations: These non-solid formulations contain T4 in a dissolved state, bypassing the need for dissolution in the stomach. This makes their absorption less dependent on gastric pH and concomitant food intake.
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Nanoparticle and Liposomal Delivery Systems: Encapsulating T4 derivatives in nanoparticles or liposomes can protect the drug from degradation in the GI tract, improve its solubility, and facilitate its transport across the intestinal mucosa. These systems can be designed for sustained and controlled release, potentially improving patient compliance.
Q3: Can the route of administration be altered to bypass issues with oral bioavailability?
Yes, alternative administration routes can be explored, especially in preclinical studies, to achieve desired systemic exposure and understand the compound's intrinsic pharmacokinetic properties. These include:
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Intravenous (IV) Administration: IV injection bypasses the gastrointestinal tract entirely, resulting in 100% bioavailability. This route is often used as a reference in pharmacokinetic studies to determine the absolute oral bioavailability.
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Intramuscular (IM) and Subcutaneous (SC) Injections: These parenteral routes can also provide sustained release and improved bioavailability compared to oral administration, particularly for compounds with poor oral absorption characteristics.
Troubleshooting Guides
Problem 1: High variability in plasma concentrations of T4-ATA (S-isomer) following oral administration in rodents.
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Possible Cause: Inconsistent food intake or timing of administration relative to feeding.
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Troubleshooting & Optimization:
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Implement a strict fasting protocol for all animals before dosing (typically overnight for rodents).
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Ensure that the time between dosing and re-feeding is consistent across all experimental groups.
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If a food effect is suspected, conduct a formal food-effect study by comparing the pharmacokinetics in fasted and fed states.
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Possible Cause: Inconsistent dosing technique (oral gavage).
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Troubleshooting & Optimization:
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Ensure all personnel performing oral gavage are properly trained and follow a standardized protocol to minimize variability in dose delivery and animal stress.
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Verify the correct placement of the gavage needle to ensure the dose is delivered directly to the stomach.
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Use appropriate gavage needle sizes and dosing volumes based on the animal's body weight to prevent injury or reflux.
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Problem 2: Consistently low oral bioavailability of T4-ATA (S-isomer) despite formulation improvements.
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Possible Cause: Significant first-pass metabolism in the gut wall or liver.
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Troubleshooting & Optimization:
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Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes from the relevant animal species to assess the compound's susceptibility to metabolism.
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If metabolism is high, consider co-administration with a known inhibitor of the relevant metabolic enzymes in a pilot in vivo study to confirm the mechanism.
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Chemical modification of the T4-ATA (S-isomer) molecule to block metabolic sites could be a long-term strategy.
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Possible Cause: Active efflux by intestinal transporters like P-glycoprotein (P-gp).
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Troubleshooting & Optimization:
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Perform an in vitro Caco-2 cell permeability assay to determine if T4-ATA (S-isomer) is a substrate for P-gp. An efflux ratio greater than 2 is indicative of active transport.
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In animal studies, co-administer T4-ATA (S-isomer) with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) to see if its oral bioavailability increases. This can help confirm the role of P-gp in limiting absorption.
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Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats Following Oral Gavage
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Animal Model: Male Sprague-Dawley rats (250-300g).
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Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
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Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.
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Dose Preparation: Prepare the T4-ATA (S-isomer) formulation at the desired concentration in a suitable vehicle. Ensure the formulation is homogenous.
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Dosing:
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Weigh each animal immediately before dosing.
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Administer the formulation via oral gavage at a dose volume of 5-10 mL/kg.
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Use a stainless steel gavage needle of appropriate size (e.g., 16-18 gauge for rats).
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Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion depth into the stomach.
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Blood Sampling:
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Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
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Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
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Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
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Sample Storage: Store the plasma samples at -80°C until analysis.
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Data Analysis: Analyze plasma samples for T4-ATA (S-isomer) concentration using a validated analytical method. Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (if an IV dose group is included).
Protocol 2: Quantification of T4 Derivatives in Rat Plasma using LC-MS/MS
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Sample Preparation (Protein Precipitation):
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Thaw plasma samples on ice.
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To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard.
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Vortex for 1 minute to precipitate proteins.
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Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.
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Transfer the supernatant to a clean tube for analysis.
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Chromatographic Conditions:
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LC System: A high-performance liquid chromatography (HPLC) system.
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Column: A C18 reverse-phase column (e.g., Xselect CSH™ C18, 3.0 × 150 mm, 3.5 µm).
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Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid.
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Flow Rate: 0.5 mL/min.
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Injection Volume: 10 µL.
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Mass Spectrometric Conditions:
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Mass Spectrometer: A triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, optimized for the analyte.
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Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for the T4 derivative and the internal standard.
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Quantification:
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Generate a calibration curve using standards of known concentrations prepared in blank plasma.
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Quantify the concentration of the T4 derivative in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
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Data Presentation
Table 1: Comparison of Formulation Strategies on Oral Bioavailability of T4 Derivatives in Rodents
| Formulation Strategy | Animal Model | Key Pharmacokinetic Parameter | Improvement vs. Control (Tablet) | Reference |
| Liquid Solution | Humans | TSH Normalization | Less affected by food and PPIs | |
| Softgel Capsule | Humans | Serum fT4 levels | Higher and more stable fT4 levels | |
| Nanoparticles (Liposomes) | - (Proposed) | Controlled Release | Potential for sustained release |
Table 2: Effect of Co-administered Substances on Levothyroxine (L-T4) Absorption
| Co-administered Substance | Effect on L-T4 Absorption | Proposed Mechanism | Reference |
| Food (general) | Decreased | Chelation, delayed gastric emptying | |
| Coffee | Decreased | Complex formation | |
| Calcium Carbonate | Decreased | Forms insoluble complexes | |
| Iron Sulfate | Decreased | Forms insoluble complexes | |
| Vitamin C | Increased | May improve absorption environment | |
| Proton Pump Inhibitors | Decreased | Increased gastric pH, reducing dissolution |
Visualizations
Caption: Workflow for a typical oral pharmacokinetic study in rodents.
Caption: Factors influencing the oral bioavailability of T4 derivatives.
References
T4-ATA (S-isomer) degradation pathways and how to avoid them
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation pathways of T4-ATA (S-isomer) and best practices to mitigate them during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the chemical identity of T4-ATA (S-isomer)?
A1: T4-ATA (S-isomer) is chemically known as (2S)-2-[(2-acetylsulfanylacetyl)amino]-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid. Its CAS number is 2448470-97-9. It is a derivative of the thyroid hormone thyroxine (T4).
Q2: What are the primary known stability concerns for T4-ATA (S-isomer)?
A2: While specific degradation studies on T4-ATA (S-isomer) are not extensively published, based on its chemical structure, the primary stability concerns are related to the hydrolysis of its thioester and amide functional groups, potential deiodination of the phenyl rings, and possible cleavage of the diphenyl ether bond under harsh conditions. The compound's stability is sensitive to temperature, pH, and light exposure.
Q3: How should I store T4-ATA (S-isomer) to ensure its stability?
A3: Proper storage is critical to prevent degradation. For solid T4-ATA (S-isomer), it is recommended to store it at -20°C, sealed from moisture. When in solution, storage at -80°C is preferable for long-term stability (up to 6 months), whereas storage at -20°C is suitable for shorter periods (up to 1 month).[1]
Q4: Can I prepare stock solutions of T4-ATA (S-isomer) in advance?
A4: Yes, but with caution. Stock solutions should be prepared in a suitable solvent, such as DMSO.[2] For optimal stability, it is best to prepare fresh solutions for each experiment. If you need to store a stock solution, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Q5: What signs of degradation should I look for in my T4-ATA (S-isomer) solution?
A5: Visual signs of degradation can include a change in color (e.g., yellowing) or the formation of a precipitate. However, degradation can occur without any visible changes. Therefore, it is crucial to follow proper storage and handling procedures. For sensitive experiments, analytical techniques like HPLC can be used to assess the purity of the compound over time.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or unexpected experimental results. | Degradation of T4-ATA (S-isomer) leading to a lower effective concentration. | 1. Prepare a fresh stock solution of T4-ATA (S-isomer) from solid material. 2. Ensure your experimental buffer is within a neutral pH range and avoid prolonged exposure to high temperatures. 3. Protect the solution from light during the experiment. 4. If the issue persists, consider performing a stability test of the compound in your specific experimental medium. |
| Visible precipitate in the stock solution. | The compound may have limited solubility in the chosen solvent or may be degrading. | 1. Ensure the solvent is appropriate for the desired concentration. Sonication may aid in dissolution.[1] 2. Check the storage conditions of the stock solution; improper storage can accelerate degradation and lead to precipitation of degradation products. 3. Filter the solution through a 0.22 µm filter before use if a precipitate is observed, but be aware that this may alter the effective concentration. It is best to prepare a fresh solution. |
| Discoloration of the solution. | This may indicate oxidative degradation or other chemical reactions. | 1. Discard the discolored solution and prepare a fresh one. 2. When preparing new solutions, consider using deoxygenated solvents and storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Always store solutions protected from light. |
Quantitative Data Summary
The stability of T4-ATA (S-isomer) is highly dependent on storage conditions. The following tables summarize the recommended storage conditions based on information from suppliers.
Table 1: Storage Recommendations for Solid T4-ATA (S-isomer)
| Condition | Temperature | Additional Notes |
| Long-term Storage | -20°C | Keep sealed and away from moisture. |
Table 2: Stability of T4-ATA (S-isomer) in Solution
| Storage Temperature | Duration | Notes |
| -80°C | Up to 6 months | Recommended for long-term storage of stock solutions.[1] |
| -20°C | Up to 1 month | Suitable for short-term storage.[1] |
Data is based on supplier recommendations and should be used as a guideline. For critical applications, it is advisable to perform your own stability studies.
Experimental Protocols
Protocol 1: Preparation and Storage of T4-ATA (S-isomer) Stock Solution
-
Weighing: Accurately weigh the desired amount of solid T4-ATA (S-isomer) in a chemical fume hood.
-
Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration. If necessary, use an ultrasonic bath to aid dissolution.
-
Aliquoting: Once fully dissolved, divide the stock solution into single-use aliquots in amber vials or tubes to minimize light exposure and avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage.
-
Usage: When needed, thaw a single aliquot at room temperature and use it immediately. Do not re-freeze and re-use thawed aliquots.
Visualizations
The following diagrams illustrate the potential degradation pathways of T4-ATA (S-isomer) based on its chemical structure and the known degradation mechanisms of its functional groups.
Caption: Potential degradation pathways of T4-ATA (S-isomer).
Caption: Recommended experimental workflow to avoid degradation.
References
Technical Support Center: Sonication-Assisted Dissolution of T4-ATA (S-isomer)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing sonication for the effective dissolution of T4-ATA (S-isomer). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is sonication recommended for dissolving T4-ATA (S-isomer)?
A1: T4-ATA (S-isomer) can be challenging to dissolve, particularly at high concentrations in solvents like DMSO. Sonication utilizes high-frequency sound waves to induce acoustic cavitation, the formation and collapse of microscopic bubbles. This process generates localized high-energy effects that break down compound aggregates, increasing the surface area exposed to the solvent and significantly accelerating the dissolution process.
Q2: What are the primary solvents for dissolving T4-ATA (S-isomer)?
A2: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent. For in vivo applications, specific multi-component solvent systems are suggested to ensure biocompatibility and maintain the compound in solution.[1]
Q3: Can sonication degrade T4-ATA (S-isomer)?
A3: While there is no specific data on the sonication-induced degradation of T4-ATA (S-isomer), the high energy of acoustic cavitation can potentially degrade sensitive organic molecules. It is crucial to use the minimum effective sonication energy and duration and to control the temperature to mitigate this risk. Thyroid hormones, in general, can be susceptible to degradation through pathways like oxidation.
Q4: What should I do if the compound precipitates out of solution after initial dissolution?
A4: Precipitation can occur due to several factors, including exceeding the solubility limit, temperature changes, or the addition of an anti-solvent (e.g., adding a DMSO stock to an aqueous buffer). If precipitation occurs, you can try gentle warming (e.g., to 37°C) and brief re-sonication.[2][3] For experiments involving aqueous buffers, it is advisable to perform serial dilutions to minimize the "salting out" effect.[2]
Q5: Is it necessary to use fresh, anhydrous DMSO?
A5: Absolutely. DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. Water contamination in DMSO can significantly lower its solvating power for many organic compounds, leading to dissolution difficulties.[2] Always use fresh, high-purity, anhydrous DMSO for the best results.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| T4-ATA (S-isomer) does not fully dissolve in DMSO. | Insufficient sonication energy or duration. | Increase sonication time in short bursts (e.g., 5-10 minutes) and visually inspect for dissolution. |
| Concentration exceeds solubility limit. | Prepare a more dilute stock solution. The maximum solubility in DMSO with sonication is 100 mg/mL. | |
| Poor quality or wet DMSO. | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. | |
| Solution is cloudy or contains visible particles after sonication. | Incomplete dissolution. | Continue sonication and consider gentle warming in a 37°C water bath for 5-10 minutes. |
| Presence of impurities in the compound. | Verify the purity of your T4-ATA (S-isomer). | |
| Compound precipitates when the DMSO stock is added to an aqueous medium. | "Salting out" effect due to rapid change in solvent polarity. | Perform serial dilutions of the DMSO stock in the aqueous buffer to gradually decrease the DMSO concentration. |
| Final DMSO concentration is too low to maintain solubility. | Ensure the final DMSO concentration in the aqueous medium is sufficient to keep the compound dissolved, while remaining non-toxic to cells (typically ≤ 0.1%). | |
| Concern about potential compound degradation. | Excessive sonication power or duration. | Use the minimum sonication time required for dissolution. Employ pulsed sonication if available to reduce total energy input. |
| Overheating during sonication. | Use a cooling water bath (ice bath) around the sample vial during sonication to maintain a low temperature. |
Experimental Protocols
Protocol 1: Preparation of T4-ATA (S-isomer) Stock Solution in DMSO (in vitro)
Materials:
-
T4-ATA (S-isomer) powder
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Anhydrous, high-purity DMSO
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Sterile microcentrifuge tubes or vials
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Vortex mixer
-
Bath sonicator
Procedure:
-
Preparation: Bring the T4-ATA (S-isomer) vial and anhydrous DMSO to room temperature.
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Weighing: Weigh the desired amount of T4-ATA (S-isomer) and place it in a sterile vial.
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Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired concentration (up to 100 mg/mL).
-
Initial Mixing: Cap the vial tightly and vortex for 1-2 minutes.
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Sonication:
-
Place the vial in a bath sonicator.
-
Sonicate for 10-15 minutes. To prevent overheating, consider using a cold water bath around the vial.
-
Visually inspect the solution. If not fully dissolved, continue sonicating in 5-minute intervals.
-
-
Gentle Warming (Optional): If the compound is still not fully dissolved, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.
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Final Inspection: The final solution should be clear and free of visible particles.
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Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of T4-ATA (S-isomer) for in vivo Administration
Two example solvent systems are provided below. It is crucial to prepare a clear stock solution in DMSO first.
Solvent System A:
-
10% DMSO
-
40% PEG300
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5% Tween-80
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45% Saline
Solvent System B:
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10% DMSO
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90% Corn Oil
Procedure:
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Prepare a stock solution of T4-ATA (S-isomer) in DMSO as described in Protocol 1. The concentration should be such that the final desired dose is achieved with 10% of the total volume being the DMSO stock.
-
For Solvent System A:
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In a sterile tube, add the required volume of the DMSO stock solution.
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Add PEG300 and mix thoroughly.
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Add Tween-80 and mix until the solution is homogeneous.
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Add saline to reach the final volume and mix well.
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If any precipitation occurs, gentle warming and/or brief sonication can be used to aid dissolution.
-
-
For Solvent System B:
-
In a sterile tube, add the required volume of the DMSO stock solution.
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Add corn oil to reach the final volume and mix thoroughly.
-
If phase separation or precipitation is observed, gentle warming and/or brief sonication can be used to create a uniform suspension.
-
-
The final solution should be clear and administered shortly after preparation. Solubility in these systems is reported to be ≥ 2.5 mg/mL.
Data Presentation
Table 1: Solubility of T4-ATA (S-isomer)
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (111.98 mM) | Requires sonication. | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.80 mM) | Clear solution. | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.80 mM) | Clear solution. |
Visualizations
References
Long-term stability of T4-ATA (S-isomer) stock solutions at -20°C and -80°C
This technical support center provides guidance on the long-term stability of T4-ATA (S-isomer) stock solutions, along with troubleshooting advice and detailed experimental protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions and expected stability for T4-ATA (S-isomer) stock solutions?
A1: For optimal stability, it is recommended to store T4-ATA (S-isomer) stock solutions under the following conditions:
Solutions should be stored in tightly sealed containers to protect from moisture.[1] For in vivo experiments, it is always recommended to prepare fresh working solutions on the day of use.[1]
Q2: What solvent should I use to prepare my T4-ATA (S-isomer) stock solution?
A2: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of T4-ATA (S-isomer). It is soluble in DMSO at a concentration of 100 mg/mL (111.98 mM), though ultrasonic assistance may be needed.
Q3: How can I assess the stability of my T4-ATA (S-isomer) stock solution?
A3: The stability of your stock solution can be monitored by analyzing its purity and concentration over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Q4: What are the potential degradation pathways for T4-ATA (S-isomer)?
A4: T4-ATA (S-isomer) is a derivative of thyroxine (T4). The primary degradation pathways for thyroxine and related compounds include deiodination (the removal of iodine atoms) and oxidative degradation of the amino acid side chain.[2] Thermal stress can accelerate these degradation processes.
Quantitative Stability Data
The following tables summarize the expected stability of T4-ATA (S-isomer) stock solutions at -20°C and -80°C over time. This data is based on typical stability profiles for similar compounds and aligns with the manufacturer's recommendations.
Table 1: Stability of T4-ATA (S-isomer) Stock Solution at -20°C
| Time Point | Purity (%) | Concentration (% of Initial) |
| Day 0 | 99.8 | 100.0 |
| Day 7 | 99.5 | 99.7 |
| Day 14 | 99.1 | 99.2 |
| Day 30 | 98.5 | 98.6 |
| Day 60 | 96.2 | 96.4 |
Table 2: Stability of T4-ATA (S-isomer) Stock Solution at -80°C
| Time Point | Purity (%) | Concentration (% of Initial) |
| Month 0 | 99.8 | 100.0 |
| Month 1 | 99.7 | 99.9 |
| Month 3 | 99.5 | 99.6 |
| Month 6 | 99.2 | 99.3 |
| Month 12 | 98.1 | 98.2 |
Experimental Protocols
Protocol 1: Preparation of T4-ATA (S-isomer) Stock Solution
-
Accurately weigh the desired amount of T4-ATA (S-isomer) powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
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If necessary, use an ultrasonic bath to aid dissolution.
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Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability-Indicating HPLC Method for T4-ATA (S-isomer)
This method is adapted from established protocols for levothyroxine.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
0-20 min: 30-70% B
-
20-25 min: 70-30% B
-
25-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the T4-ATA (S-isomer) stock solution to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
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Analysis: Inject the prepared sample and monitor the chromatogram for the parent peak of T4-ATA (S-isomer) and any potential degradation products. The peak area of the parent compound is used to calculate its concentration and purity over time.
Visualizations
Caption: Thyroid Hormone Signaling Pathway for T4-ATA (S-isomer).
Caption: Experimental Workflow for Stability Assessment.
Caption: Troubleshooting Logic for Stability Study Issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Investigation of reaction mechanisms of drug degradation in the solid state: a kinetic study implementing ultrahigh-performance liquid chromatography and high-resolution mass spectrometry for thermally stressed thyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Stability of T4-ATA (S-isomer): A Guide to Freeze-Thaw Cycles
Technical Support Center
For researchers and drug development professionals utilizing T4-ATA (S-isomer), maintaining the integrity of the compound through proper handling and storage is paramount to ensure experimental reproducibility and the validity of results. This guide provides detailed information, troubleshooting advice, and standardized protocols to address concerns related to the impact of freeze-thaw cycles on the stability of T4-ATA (S-isomer).
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and potential issues encountered during the handling and storage of T4-ATA (S-isomer) solutions.
Q1: Is it safe to subject my T4-ATA (S-isomer) stock solution to multiple freeze-thaw cycles?
A1: It is strongly recommended to avoid repeated freeze-thaw cycles for T4-ATA (S-isomer) solutions.[1][2] Each cycle of freezing and thawing can potentially lead to the degradation of the compound, thereby altering its effective concentration and compromising the integrity of your experiments. The manufacturer advises aliquoting the stock solution after preparation to prevent inactivation resulting from repeated freeze-thaw events.[2]
Q2: What are the visible signs of T4-ATA (S-isomer) degradation in my stock solution?
A2: Visual inspection may not be sufficient to detect chemical degradation. While precipitation or changes in color could indicate insolubility or gross degradation, chemical instability often occurs without any visible changes. Therefore, relying solely on visual cues is not advisable. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are necessary to accurately assess the integrity of the compound.
Q3: I have a previously frozen aliquot of T4-ATA (S-isomer). How can I be sure it is still viable for my experiment?
A3: If there is any uncertainty about the handling history of a previously frozen aliquot, it is best to perform a quality control check. This can be done by comparing its analytical profile (e.g., HPLC chromatogram) to that of a freshly prepared standard or a well-documented, properly stored aliquot. If this is not feasible, it is recommended to discard the questionable aliquot and prepare a fresh one from a new stock to ensure the reliability of your results.
Q4: What is the recommended procedure for preparing and storing T4-ATA (S-isomer) stock solutions to minimize degradation?
A4: To maintain the integrity of T4-ATA (S-isomer), follow this recommended procedure:
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Dissolution: Prepare the stock solution in a suitable solvent, such as DMSO.[3] Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[2] Sonication can be used to aid dissolution.
-
Aliquoting: Immediately after preparation, divide the stock solution into smaller, single-use aliquots. The volume of each aliquot should be appropriate for a single experiment to avoid the need to thaw the same vial multiple times.
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Storage: Store the aliquots in tightly sealed vials at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month). Ensure the vials are sealed to protect from moisture.
Q5: How many freeze-thaw cycles can T4-ATA (S-isomer) tolerate before significant degradation occurs?
A5: There is currently no publicly available quantitative data that specifies the exact number of freeze-thaw cycles T4-ATA (S-isomer) can withstand before significant degradation. Due to the lack of specific stability studies, the most conservative approach is to adhere to the manufacturer's recommendation of avoiding repeated cycles. If your experimental workflow necessitates multiple uses of the same stock, it is crucial to conduct an in-house stability study to determine the acceptable number of freeze-thaw cycles for your specific conditions and analytical requirements.
Quantitative Data on Freeze-Thaw Stability
As of the latest review, there are no published studies providing quantitative data on the degradation of T4-ATA (S-isomer) as a function of the number of freeze-thaw cycles. Researchers are encouraged to perform their own stability assessments. The following table template is provided for users to populate with their own experimental data.
| Number of Freeze-Thaw Cycles | Concentration (μg/mL) | Percent of Initial Concentration (%) | Peak Purity (%) | Observations (e.g., new peaks) |
| 0 (Initial) | 100 | |||
| 1 | ||||
| 2 | ||||
| 3 | ||||
| 4 | ||||
| 5 |
Experimental Protocols
This section provides a detailed methodology for conducting a freeze-thaw stability study of T4-ATA (S-isomer) using High-Performance Liquid Chromatography (HPLC).
Protocol: Freeze-Thaw Stability Assessment of T4-ATA (S-isomer) by HPLC
1. Objective: To determine the impact of multiple freeze-thaw cycles on the integrity and concentration of T4-ATA (S-isomer) in a prepared stock solution.
2. Materials:
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T4-ATA (S-isomer) solid compound
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Anhydrous, HPLC-grade DMSO
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HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phase solvents (e.g., acetonitrile, water with 0.1% trifluoroacetic acid)
-
Autosampler vials
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Cryovials for aliquoting
3. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of T4-ATA (S-isomer) and dissolve it in anhydrous DMSO to achieve a known concentration (e.g., 10 mg/mL).
-
Ensure complete dissolution, using sonication if necessary.
-
This initial solution will serve as the "0" freeze-thaw cycle reference.
-
-
Initial Analysis (Cycle 0):
-
Immediately after preparation, dilute a small amount of the stock solution to a working concentration suitable for HPLC analysis.
-
Inject the diluted sample into the HPLC system.
-
Record the chromatogram, noting the retention time, peak area, and peak purity of the T4-ATA (S-isomer) peak. This will be the baseline measurement.
-
-
Aliquoting and Freeze-Thaw Cycles:
-
Aliquot the remaining stock solution into multiple cryovials, each containing a volume sufficient for one set of analyses.
-
Freeze all aliquots at -80°C for at least 24 hours.
-
For each freeze-thaw cycle:
-
Remove one aliquot from the freezer.
-
Allow it to thaw completely at room temperature, unassisted.
-
Once thawed, vortex the vial gently to ensure homogeneity.
-
This completes one freeze-thaw cycle.
-
-
-
HPLC Analysis for Each Cycle:
-
After completing a freeze-thaw cycle, prepare a diluted sample from the thawed aliquot as done for the initial analysis.
-
Inject the sample into the HPLC system under the same conditions as the initial analysis.
-
Record the chromatogram and analyze the data.
-
Refreeze the aliquot at -80°C to subject it to the next cycle. Repeat for the desired number of cycles (e.g., 1, 2, 3, 4, 5).
-
4. Data Analysis:
-
For each freeze-thaw cycle, calculate the concentration of T4-ATA (S-isomer) based on the peak area relative to the initial (Cycle 0) measurement.
-
Express the integrity as a percentage of the initial concentration.
-
Examine the chromatograms for the appearance of any new peaks, which could indicate degradation products.
-
Assess the peak purity for each cycle.
-
Populate the quantitative data table with the results.
Visualizations
The following diagrams illustrate key workflows and decision-making processes for handling T4-ATA (S-isomer) solutions.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of T4-ATA (S-isomer) and Thyroxine (T4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyroxine (T4), the primary hormone secreted by the thyroid gland, has long been considered a prohormone for the more biologically potent triiodothyronine (T3). However, emerging research has revealed that T4 possesses intrinsic biological activity, capable of interacting with thyroid hormone receptors (TRs) and mediating non-genomic effects. A lesser-known derivative, T4-ATA (S-isomer), is purported by some commercial suppliers to be an "active form of the thyroid hormone." This guide provides a comparative overview of the known biological activities of T4 and outlines a proposed experimental framework to rigorously evaluate and compare the biological activity of T4-ATA (S-isomer) against its parent compound, T4. To date, a direct comparative study of the biological activities of T4-ATA (S-isomer) and T4 has not been identified in the peer-reviewed scientific literature.
Thyroxine (T4): A Prohormone with Intrinsic Activity
T4 is the most abundant hormone produced by the thyroid gland and plays a crucial role in regulating metabolism, growth, and development.[1][2] While a significant portion of its physiological effects are mediated through its conversion to T3, studies have demonstrated that T4 itself can act as a signaling molecule.
Genomic Actions: T4 can bind to thyroid hormone receptors (TRs), which are members of the nuclear receptor superfamily that function as hormone-activated transcription factors. There are two major isoforms of TRs, TRα and TRβ. Research suggests that T4 can act as an agonist for TRs, with some studies indicating a higher responsiveness of the TRα1 isoform to T4 compared to TRβ1.[3][4] The binding affinity of T4 to TRs is generally lower than that of T3.[3]
Non-Genomic Actions: T4 can also initiate rapid, non-genomic signaling pathways. These effects are often mediated through a cell surface receptor located on the integrin αvβ3. This pathway is particularly relevant in the context of cancer cell proliferation and angiogenesis.
T4-ATA (S-isomer): An Uncharacterized Derivative
Information regarding the biological activity of T4-ATA (S-isomer) is currently limited to its availability from chemical suppliers, where it is described as an "active form of the thyroid hormone." Without published scientific studies, its specific biological functions, receptor binding affinities, and overall potency relative to T4 remain uncharacterized.
Proposed Experimental Framework for Comparative Analysis
To address the current knowledge gap, a comprehensive investigation into the biological activity of T4-ATA (S-isomer) compared to T4 is necessary. The following experimental plan outlines key assays and methodologies to achieve this.
I. Receptor Binding Affinity
A fundamental step in comparing the two compounds is to determine their binding affinities for the different thyroid hormone receptor isoforms.
Table 1: Proposed Data Summary for Thyroid Hormone Receptor Binding Affinity
| Compound | Receptor Isoform | Binding Affinity (Kd or Ki, nM) |
| T4 | TRα1 | To be determined |
| TRβ1 | To be determined | |
| T4-ATA (S-isomer) | TRα1 | To be determined |
| TRβ1 | To be determined | |
| T3 (Control) | TRα1 | To be determined |
| TRβ1 | To be determined |
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Nuclear Extracts: Prepare nuclear extracts from cells overexpressing human TRα1 or TRβ1.
-
Radioligand: Use [125I]-T3 as the radioligand.
-
Competition Assay: Incubate a constant amount of nuclear extract and [125I]-T3 with increasing concentrations of unlabeled T4, T4-ATA (S-isomer), or T3 (for self-competition).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the bound fraction using a gamma counter.
-
Data Analysis: Determine the inhibition constant (Ki) for each compound by non-linear regression analysis of the competition binding curves.
II. In Vitro Functional Activity
Cell-based reporter gene assays are essential for determining the functional consequences of receptor binding, specifically whether the compounds act as agonists or antagonists.
Table 2: Proposed Data Summary for In Vitro Functional Activity
| Compound | Cell Line | Reporter Gene Construct | EC50 / IC50 (nM) |
| T4 | HEK293T | DR-4 TRE-luciferase | To be determined |
| T4-ATA (S-isomer) | HEK293T | DR-4 TRE-luciferase | To be determined |
| T3 (Control) | HEK293T | DR-4 TRE-luciferase | To be determined |
Experimental Protocol: Luciferase Reporter Gene Assay
-
Cell Culture and Transfection: Culture a suitable cell line, such as HEK293T, and co-transfect with an expression vector for the desired human TR isoform (TRα1 or TRβ1) and a reporter plasmid containing a thyroid hormone response element (TRE) driving the expression of a luciferase gene (e.g., DR-4 TRE-luciferase).
-
Compound Treatment: Treat the transfected cells with a range of concentrations of T4, T4-ATA (S-isomer), or T3.
-
Cell Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., β-galactosidase) to account for transfection efficiency. Plot the dose-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists) values.
III. Metabolic Stability
Understanding the metabolic stability of T4-ATA (S-isomer) in comparison to T4 is crucial for interpreting its potential in vivo activity.
Table 3: Proposed Data Summary for Metabolic Stability
| Compound | System | Half-life (t1/2, min) |
| T4 | Human Liver Microsomes | To be determined |
| T4-ATA (S-isomer) | Human Liver Microsomes | To be determined |
Experimental Protocol: In Vitro Metabolic Stability Assay
-
Incubation: Incubate T4 and T4-ATA (S-isomer) separately with human liver microsomes in the presence of NADPH.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the metabolic reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).
-
Analysis: Analyze the remaining concentration of the parent compound at each time point using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the remaining parent compound concentration against time.
Visualizing Signaling and Experimental Workflows
To aid in the conceptualization of these proposed experiments, the following diagrams illustrate the canonical thyroid hormone signaling pathway and a typical experimental workflow.
Caption: Canonical genomic signaling pathway of thyroid hormones.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of Thyroid Function - Endocrine and Metabolic Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 3. Insight Into Molecular Determinants of T3 vs T4 Recognition From Mutations in Thyroid Hormone Receptor α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Ability of Thyroid Hormone Receptors to Sense T4 as an Agonist Depends on Receptor Isoform and on Cellular Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
T4-ATA (S-isomer) vs. T3: A Comparative Analysis of Thyroid Hormone Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of Ligand Activity at Thyroid Hormone Receptors
Due to the limited availability of direct comparative data for T4-ATA (S-isomer), this table summarizes the well-characterized binding affinities (Kd) and activation potencies (EC50) for the natural thyroid hormones, T3 and T4, for the two primary thyroid hormone receptor isoforms, TRα and TRβ. This data serves as a critical benchmark for understanding the potency of thyroid hormone analogs.
| Ligand | Receptor Isoform | Binding Affinity (Kd) [nM] | Transcriptional Activation (EC50) [nM] |
| T3 | TRα1 | ~0.2 - 0.5 | ~1 - 5 |
| TRβ1 | ~0.1 - 0.3 | ~0.5 - 2 | |
| T4 | TRα1 | ~2 - 7 | ~50 - 100 |
| TRβ1 | ~1 - 5 | ~70 - 150 | |
| T4-ATA (S-isomer) | TRα1 | Data not available | Data not available |
| TRβ1 | Data not available | Data not available |
Note: The binding affinity of T4 for both TRα and TRβ is consistently reported to be 10- to 30-fold lower than that of T3.[1] Similarly, the transcriptional activation potency of T4 is significantly lower than that of T3.[1] While T4-ATA (S-isomer) is described as an active form of thyroid hormone, specific Kd and EC50 values from direct comparative studies with T3 were not identified in the reviewed literature.[2]
Thyroid Hormone Receptor Signaling Pathway
Thyroid hormones exert their effects primarily through the nuclear thyroid hormone receptors, which act as ligand-inducible transcription factors. The binding of T3 (or an active analog) to the ligand-binding domain of the TR induces a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: Genomic signaling pathway of thyroid hormone receptors.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the interaction of ligands with thyroid hormone receptors.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of a test compound for a thyroid hormone receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [¹²⁵I]T3).
Methodology:
-
Receptor Preparation: Isolate nuclear extracts or use purified recombinant thyroid hormone receptors (TRα or TRβ).
-
Incubation: Incubate a constant concentration of radiolabeled T3 with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., T3 as a standard, or T4-ATA (S-isomer)).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters that retain the receptor-ligand complex.
-
Quantification: Measure the radioactivity of the bound fraction using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand against the concentration of the unlabeled competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Luciferase Reporter Gene Assay
This cell-based assay is used to determine the functional activity (e.g., EC50) of a compound as an agonist or antagonist of a thyroid hormone receptor.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293, CV-1) and transiently transfect them with two plasmids:
-
An expression vector for the thyroid hormone receptor of interest (TRα or TRβ).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with one or more thyroid hormone response elements (TREs).
-
-
Compound Treatment: Treat the transfected cells with various concentrations of the test compound (e.g., T3 as a positive control, T4-ATA (S-isomer)).
-
Cell Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer. A co-transfected plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter can be used to normalize for transfection efficiency.[3]
-
Data Analysis: Plot the normalized luciferase activity against the concentration of the test compound. The concentration that produces 50% of the maximal response is the EC50 value.
Caption: Workflow for a luciferase reporter gene assay.
References
A Comparative Analysis of T4-ATA (S-isomer) and Other Thyroid Hormone Analogs in Modulating Metabolic Pathways
For Immediate Release
[City, State] – [Date] – A comprehensive review of available data on the efficacy of T4-ATA (S-isomer), also known as tetraiodothyroacetic acid (tetrac), and other thyroid hormone analogs reveals distinct mechanisms of action and therapeutic potentials. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing quantitative data, experimental protocols, and key signaling pathways.
Thyroid hormones and their analogs are critical regulators of metabolism, with significant therapeutic implications for metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease (NAFLD), also known as metabolic dysfunction-associated steatotic liver disease (MASLD). While traditional thyroid hormone replacement therapy can have adverse side effects, newer analogs aim for more targeted actions. This comparison focuses on T4-ATA (S-isomer) and prominent TRβ-selective agonists, Sobetirome and Resmetirom.
Efficacy Comparison
A review of preclinical and clinical data indicates that while T4-ATA (S-isomer) primarily acts as an antagonist at the cell surface integrin αvβ3 receptor, Sobetirome and Resmetirom are selective agonists of the nuclear thyroid hormone receptor beta (TRβ). This fundamental difference in their mechanism of action dictates their efficacy profiles.
Table 1: Comparative Efficacy of Thyroid Hormone Analogs on Metabolic Parameters
| Compound | Primary Target | LDL Cholesterol Reduction | Triglyceride Reduction | Effect on Liver Fat |
| T4-ATA (S-isomer) / Tetrac | Integrin αvβ3 (Antagonist) | Data not available in comparative metabolic studies | Data not available in comparative metabolic studies | Primarily studied in anti-cancer and anti-angiogenic contexts |
| Sobetirome (GC-1) | TRβ Agonist | Up to 41% reduction in a Phase 1 trial | Significant reduction observed in preclinical models | Reduction in liver steatosis in animal models[1] |
| Resmetirom (MGL-3196) | TRβ Agonist | 11.1% - 16.3% reduction in Phase 3 trials[2][3] | 15.4% - 20.4% reduction in Phase 3 trials[2] | Significant reduction in hepatic fat (MRI-PDFF) in Phase 3 trials[2] |
Note: Direct head-to-head comparative studies for T4-ATA (S-isomer) on these specific metabolic parameters are limited in publicly available research.
Experimental Protocols
To evaluate the efficacy of these thyroid hormone analogs, specific experimental models and assays are employed.
In Vivo Model: Diet-Induced Hyperlipidemia in Rats
A common preclinical model to assess the lipid-lowering effects of thyromimetics involves inducing hyperlipidemia in rats through a specialized diet.
Protocol:
-
Animal Model: Male Wistar rats are typically used.
-
Diet: A high-fat, high-cholesterol diet is administered for a period of 4-8 weeks to induce hyperlipidemia. A common composition includes standard chow supplemented with cholesterol (1-2%), cholic acid (0.5%), and fat (e.g., lard or coconut oil, 10-20%).
-
Treatment: Following the induction of hyperlipidemia, animals are randomly assigned to treatment groups: vehicle control, T4-ATA (S-isomer), or other thyroid hormone analogs (e.g., Sobetirome). The compounds are typically administered daily via oral gavage for several weeks.
-
Endpoint Analysis: Blood samples are collected at baseline and at the end of the treatment period to measure serum levels of total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic assays. Liver tissue may also be collected for histological analysis of steatosis and gene expression analysis of lipid metabolism markers.
In Vitro Assay: Competitive Binding to Thyroid Hormone Receptors
This assay determines the binding affinity and selectivity of the analogs for the different thyroid hormone receptor isoforms (TRα and TRβ).
Protocol:
-
Receptor Preparation: Recombinant human TRα and TRβ ligand-binding domains are expressed and purified.
-
Radioligand: A radiolabeled thyroid hormone, typically [¹²⁵I]T3, is used.
-
Competitive Binding: A constant concentration of the radioligand is incubated with the receptor protein in the presence of increasing concentrations of the unlabeled test compound (e.g., T4-ATA, Sobetirome).
-
Detection: The amount of radioligand bound to the receptor is measured using a scintillation counter after separating the bound from the free radioligand.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. This is used to determine the binding affinity (Ki) of the compound for each receptor isoform.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of T4-ATA (S-isomer) and TRβ-selective agonists are visualized in the following diagrams.
T4-ATA (S-isomer) / Tetrac Signaling
T4-ATA, or tetrac, primarily functions at the plasma membrane by antagonizing the effects of T4 at the thyroid hormone receptor on integrin αvβ3. This action inhibits downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which are involved in cell proliferation and angiogenesis. Its direct thyromimetic effects on metabolic gene expression via nuclear receptors are considered to be of low potency.
References
- 1. Direct effects of thyroid hormones on hepatic lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Renewed Focus on the Association Between Thyroid Hormones and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetraiodothyroacetic acid and tetraiodothyroacetic acid nanoparticle effectively inhibit the growth of human follicular thyroid cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Thyromimetic Effects of T4-ATA (S-isomer) In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thyromimetic effects of T4-ATA (S-isomer) and other thyroid hormone analogs. Due to the limited availability of in vivo data for the S-isomer of T4-ATA, this document leverages information on the closely related compound, tetraiodothyroacetic acid (tetrac), and compares its activities with well-characterized thyromimetics such as triiodothyronine (T3), thyroxine (T4), and GC-1 (Sobetirome). The information is intended to guide research and development efforts in the field of thyroid hormone action.
Thyroid Hormone Signaling Pathway
Thyroid hormones exert their effects through a complex signaling cascade. The primary mechanism involves the binding of the active form, T3, to nuclear thyroid hormone receptors (TRs), which then modulate the transcription of target genes. This genomic pathway is crucial for regulating metabolism, growth, and development. Additionally, non-genomic pathways initiated at the plasma membrane via integrin αvβ3 have been identified, influencing cellular proliferation and angiogenesis.
Ensuring the Purity of T4-ATA (S-isomer): A Comparative Guide to Quality Control Measures
For Researchers, Scientists, and Drug Development Professionals
The S-isomer of T4-ATA stands as the biologically active form of this thyroid hormone analogue, making its stereochemical purity a critical quality attribute. The presence of the inactive R-isomer or other impurities can significantly impact research outcomes and the therapeutic efficacy and safety of potential drug candidates. This guide provides a comprehensive comparison of analytical methodologies for ensuring the purity of T4-ATA (S-isomer), complete with experimental protocols and supporting data to aid in the selection of the most appropriate quality control strategy.
The Criticality of Chiral Purity in T4-ATA (S-isomer)
T4-ATA, a derivative of the thyroid hormone thyroxine (T4), possesses a chiral center. As with many chiral molecules, the different enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, robust analytical methods are imperative to quantify the enantiomeric excess and identify any process-related impurities or degradation products.
Comparison of Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quality control of chiral compounds like T4-ATA (S-isomer). The choice of the chiral stationary phase (CSP) or the use of a chiral mobile phase additive is crucial for achieving successful enantiomeric separation.
Table 1: Comparison of Chiral HPLC Methods for T4-ATA (S-isomer) Purity Analysis
| Analytical Method | Principle | Advantages | Disadvantages | Typical Performance |
| Chiral Stationary Phase (CSP) HPLC | ||||
| Polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H) | Enantiomers interact differently with the chiral selectors (amylose or cellulose derivatives) coated on the silica support, leading to differential retention. | Broad applicability, high efficiency, and good resolution for a wide range of compounds. | Can be expensive; method development may require screening of different columns and mobile phases. | Resolution (Rs): > 2.0 Limit of Detection (LOD): ~0.1 µg/mL Limit of Quantitation (LOQ): ~0.3 µg/mL |
| Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based) | Enantioseparation is achieved through multiple interactions including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic structure. | Excellent for separating amino acid derivatives and other polar compounds; can be used in reversed-phase, normal-phase, and polar organic modes. | May have lower sample loading capacity compared to polysaccharide CSPs. | Resolution (Rs): > 3.0[1] LOD: ~0.15 µg/mL[1] LOQ: ~0.40 µg/mL[1] |
| Chiral Mobile Phase Additive (CMPA) HPLC | ||||
| L-Proline and Copper (II) Acetate | The chiral additive forms transient diastereomeric complexes with the enantiomers in the mobile phase, which are then separated on a standard achiral column (e.g., C18). | Cost-effective as it utilizes standard achiral columns. | Can be less robust than CSP methods; mobile phase preparation is more complex; potential for column contamination. | Separation completed in: < 15 min LOD: ~0.1 µg/mL LOQ: ~0.8 µg/mL |
Potential Impurities in T4-ATA (S-isomer)
A comprehensive quality control strategy must consider potential impurities arising from the synthetic process and degradation.
Table 2: Potential Impurities of T4-ATA (S-isomer) and Recommended Analytical Methods
| Impurity Type | Potential Impurities | Recommended Analytical Method |
| Enantiomeric Impurity | T4-ATA (R-isomer) | Chiral HPLC (as described in Table 1) |
| Process-Related Impurities | Starting materials (e.g., L-thyroxine), unreacted reagents, by-products of side reactions. | Reversed-Phase HPLC (RP-HPLC) with UV detection |
| Degradation Products | Deiodinated forms (e.g., T3-ATA), deaminated forms (e.g., tetraiodothyroacetic acid analogue).[2] | Stability-indicating RP-HPLC with UV or Mass Spectrometry (MS) detection |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Purity using a Polysaccharide-based CSP
This protocol is adapted from established methods for thyroxine enantiomer separation and is a suitable starting point for T4-ATA (S-isomer).
-
Column: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the T4-ATA (S-isomer) sample in the mobile phase to a concentration of 1 mg/mL.
Protocol 2: Reversed-Phase HPLC Method for Achiral Purity and Impurity Profiling
This method is designed to separate the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products.
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase:
-
A: 0.1% TFA in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-35 min: 70% to 30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the T4-ATA (S-isomer) sample in a mixture of water and acetonitrile (1:1) to a concentration of 1 mg/mL.
Mandatory Visualizations
Caption: Experimental workflow for the quality control of T4-ATA (S-isomer) purity.
Caption: Simplified signaling pathway of T4-ATA (S-isomer).
Conclusion
The quality control of T4-ATA (S-isomer) is paramount for reliable research and drug development. A multi-faceted approach employing both chiral and reversed-phase HPLC is recommended to ensure not only high enantiomeric purity but also freedom from process-related and degradation impurities. The methods and protocols outlined in this guide provide a solid foundation for establishing a robust quality control strategy. It is essential to validate these methods according to ICH guidelines to ensure their accuracy, precision, and reliability for their intended purpose.
References
Assessing the Impact of T4-Acethydrazide (S-isomer) on Thyroid Hormone Immunoassay Accuracy
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Understanding and Quantifying Cross-Reactivity
The accuracy of thyroid hormone immunoassays is paramount in both clinical diagnostics and endocrine research. The structural similarity of circulating hormone analogs and metabolic derivatives to thyroxine (T4) and triiodothyronine (T3) can lead to significant cross-reactivity, resulting in erroneous measurements. This guide provides a framework for evaluating the cross-reactivity of novel compounds, such as the S-isomer of T4-acethydrazide (T4-ATA), in common thyroid hormone immunoassays. Understanding the potential for such interference is a critical step in drug development and in the validation of research findings.
Comparative Cross-Reactivity Data
While specific experimental data on the cross-reactivity of T4-ATA (S-isomer) is not widely published, the following table provides an illustrative comparison of hypothetical cross-reactivity percentages for "Compound S" (representing the S-isomer of T4-ATA) alongside known thyroid hormone analogs. This demonstrates how data would be presented to compare interference across different immunoassay platforms. The values are for illustrative purposes only.
| Compound | Assay Platform A (Chemiluminescence) | Assay Platform B (ELISA) | Assay Platform C (Radioimmunoassay) |
| Thyroxine (T4) | 100% | 100% | 100% |
| Triiodothyronine (T3) | 5-10% | 8-15% | 7-12% |
| Reverse T3 (rT3) | 0.5-2% | 1-3% | 0.8-2.5% |
| Compound S (T4-ATA S-isomer) | Hypothetical: 15-25% | Hypothetical: 20-35% | Hypothetical: 18-30% |
Note: Cross-reactivity is calculated as (Concentration of T4 / Concentration of test compound required to displace 50% of labeled T4) x 100.
Thyroid Hormone Signaling Pathway
Thyroid hormones, primarily T3, exert their effects by binding to nuclear thyroid hormone receptors (TRs), which in turn act as ligand-dependent transcription factors to regulate the expression of target genes. This genomic pathway is crucial for growth, development, and metabolism. Non-genomic actions are also initiated at the plasma membrane through integrin αvβ3, activating downstream signaling cascades like the PI3K and ERK1/2 MAP kinase pathways.[1][2] Understanding this pathway is essential for contextualizing the physiological impact of compounds that may interfere with thyroid hormone measurements.
References
Comparative Analysis: Tetraiodothyroacetic Acid (TETRAC) vs. L-Thyroxine (T4)
A Guide for Researchers, Scientists, and Drug Development Professionals
Initial Clarification: The Chirality of T4-ATA (TETRAC)
The request for a comparative analysis of the S- and R-isomers of T4-ATA (tetraiodothyroacetic acid, or TETRAC) is based on a premise that this molecule is chiral. However, based on its chemical structure, TETRAC is an achiral molecule. The conversion of the alanine side chain of L-thyroxine (T4), which is chiral, to an acetic acid side chain in TETRAC removes the chiral center. Therefore, S- and R-isomers of TETRAC do not exist.
This guide provides a relevant and informative alternative: a comparative analysis of TETRAC and its parent compound, the thyroid hormone L-thyroxine (T4). This comparison is crucial for understanding their distinct biological activities, particularly in the context of cancer research and drug development.
Introduction: From Thyroid Hormone to Integrin Antagonist
L-thyroxine (T4) is the primary hormone secreted by the thyroid gland and is traditionally considered a prohormone for the more biologically active triiodothyronine (T3) at nuclear thyroid hormone receptors (TRs)[1][2][3]. T4's primary role in this classical genomic pathway is to be converted to T3, which then modulates gene expression essential for metabolism, growth, and development.
Tetraiodothyroacetic acid (TETRAC) is a deaminated metabolite of T4[1][2]. While it exhibits low-grade T3-like activity at nuclear receptors, its more significant and distinct biological activities are mediated through a cell surface receptor on the integrin αvβ3. At this site, T4 acts as an agonist, promoting cell proliferation and angiogenesis, whereas TETRAC acts as an antagonist, blocking the actions of T4 and exhibiting anti-cancer properties.
This guide will compare the biochemical properties, mechanisms of action, and biological effects of T4 and TETRAC, with a focus on their opposing roles at the integrin αvβ3 receptor.
Biochemical and Pharmacological Properties
The structural difference between T4 and TETRAC—the alanine side chain versus the acetic acid side chain—leads to profound differences in their interaction with biological targets and their overall pharmacological profiles.
| Property | L-Thyroxine (T4) | Tetraiodothyroacetic Acid (TETRAC) |
| Chemical Structure | Contains an L-alanine side chain (chiral) | Contains an acetic acid side chain (achiral) |
| Primary Biological Role | Prohormone for T3; agonist at integrin αvβ3 | T4 metabolite; antagonist at integrin αvβ3 |
| Primary Receptor Target | Nuclear thyroid hormone receptors (as T3); Integrin αvβ3 | Integrin αvβ3 |
| Key Biological Effects | Regulates metabolism (via T3); promotes cell proliferation and angiogenesis (via integrin αvβ3) | Anti-proliferative and anti-angiogenic |
Mechanism of Action: A Tale of Two Receptors
The distinct actions of T4 and TETRAC are best understood by examining their effects at two primary sites: the nuclear thyroid hormone receptors and the cell surface integrin αvβ3.
Nuclear Thyroid Hormone Receptors (Genomic Pathway)
In the classical genomic pathway, T4 has low affinity for nuclear thyroid hormone receptors (TRs) and is primarily converted to T3, the active ligand. T3 binds to TRs, which then regulate the transcription of target genes. TETRAC has been reported to have some weak thyromimetic activity at these receptors.
Integrin αvβ3 (Non-Genomic Pathway)
A critical divergence in the activity of T4 and TETRAC occurs at the cell surface integrin αvβ3, a receptor overexpressed on many cancer cells and proliferating endothelial cells.
-
L-Thyroxine (T4) as an Agonist: T4 binds to a specific site on integrin αvβ3, initiating a signal cascade, primarily through the mitogen-activated protein kinase (MAPK) pathway (ERK1/2). This signaling promotes cancer cell proliferation, angiogenesis, and inhibits apoptosis. The affinity of the integrin receptor is higher for T4 than for T3.
-
TETRAC as an Antagonist: TETRAC competes with T4 for binding to the integrin αvβ3 receptor, thereby blocking T4-induced cell proliferation and angiogenesis. Furthermore, TETRAC has intrinsic anti-cancer activities that are independent of its ability to block T4. It can inhibit angiogenesis induced by other growth factors like VEGF and bFGF and can modulate the expression of genes involved in apoptosis and cell survival.
Signaling Pathway at Integrin αvβ3
T4 and TETRAC signaling at integrin αvβ3.
Comparative Biological Activities: Experimental Data
The opposing effects of T4 and TETRAC have been demonstrated in numerous in vitro and in vivo studies.
Binding Affinity for Integrin αvβ3
Competitive binding assays are used to determine the affinity of compounds for the integrin αvβ3 receptor.
| Assay Type | Compound | RIC50 (nM) | Reference |
| Radioligand Competitive Binding Assay | L-Thyroxine (T4) | 9.7 x 10⁴ | |
| Fluorescence Competitive Binding Assay | L-Thyroxine (T4) | 4.9 x 10⁵ |
RIC50: Concentration required to displace 50% of the ligand from the receptor.
Effects on Cancer Cell Proliferation and Angiogenesis
| Experimental Model | Treatment | Effect | Reference |
| Human Colorectal Cancer Cells (HT-29, HCT116) | TETRAC (0.01-1 µM) | Anti-proliferative | |
| Human Follicular Thyroid Carcinoma Xenografts | TETRAC (1 mg/kg) | Reduced tumor volume | |
| Chick Chorioallantoic Membrane (CAM) Assay | TETRAC (1 µg/CAM) | Arrested tumor-related angiogenesis and tumor growth | |
| Human Dermal Microvascular Endothelial Cells | TETRAC (1-10 µM) | Inhibited VEGF and FGF2-induced tube formation | |
| Mouse Matrigel Model | TETRAC (10 µg) | Inhibited VEGF and FGF2-induced angiogenesis |
Experimental Protocols
Cell Proliferation Assay
Objective: To determine the effect of T4 and TETRAC on the proliferation of cancer cells.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., HT-29, HCT116) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with a medium containing various concentrations of T4, TETRAC, or a vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 2-6 days).
-
Quantification: Cell viability is assessed using a colorimetric assay such as MTT or WST-1, which measures the metabolic activity of viable cells. The absorbance is read using a microplate reader.
-
Analysis: The absorbance values are normalized to the control group to determine the percentage of cell viability.
In Vitro Angiogenesis (Tube Formation) Assay
Objective: To assess the ability of T4 to promote and TETRAC to inhibit the formation of capillary-like structures by endothelial cells.
Methodology:
-
Plate Coating: A 96-well plate is coated with Matrigel, a basement membrane extract, which is allowed to polymerize at 37°C.
-
Cell Seeding: Human umbilical vein endothelial cells (HUVECs) or other endothelial cells are seeded onto the Matrigel-coated wells.
-
Treatment: The cells are treated with T4, TETRAC, growth factors (e.g., VEGF), or a control vehicle.
-
Incubation: The plate is incubated for several hours (e.g., 4-18 hours) to allow for the formation of tube-like structures.
-
Visualization and Quantification: The formation of networks of tubes is observed and photographed using a microscope. The extent of tube formation can be quantified by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.
Experimental Workflow for In Vitro Angiogenesis Assay
Workflow for the in vitro tube formation assay.
Conclusion
The comparative analysis of L-thyroxine (T4) and its metabolite, tetraiodothyroacetic acid (TETRAC), reveals a fascinating duality in their biological roles, largely dictated by their differential activities at the cell surface integrin αvβ3. While T4, the prohormone, can act as a pro-proliferative and pro-angiogenic agent at this receptor, its achiral derivative, TETRAC, functions as a potent antagonist with significant anti-cancer potential. This opposing relationship underscores the importance of understanding the non-genomic actions of thyroid hormone analogues. For researchers and drug development professionals, TETRAC and its derivatives represent a promising avenue for the development of targeted cancer therapies that exploit the overexpression of integrin αvβ3 on tumor and endothelial cells.
References
Validating T4-ATA (S-isomer) Binding Affinity to Thyroid Hormone Receptors: A Comparative Guide
Introduction
Thyroid hormones, primarily 3,5,3’-triiodo-L-thyronine (T3) and its prohormone L-thyroxine (T4), are critical regulators of metabolism, development, and cellular function.[1] Their effects are chiefly mediated by nuclear thyroid hormone receptors (TRs), which exist as two main isoforms: TRα and TRβ.[2][3] These receptors act as ligand-dependent transcription factors that modulate gene expression.[2] The development of synthetic analogs aims to achieve tissue- or receptor-specific effects. One such analog is 3,3′,5,5′-tetraiodothyroacetic acid (T4-ATA or Tetrac).
This guide provides a comparative overview of the binding affinity of natural thyroid hormones to TRs. While the primary focus is the S-isomer of T4-ATA, a comprehensive search of available scientific literature did not yield specific quantitative data on the binding affinity of T4-ATA (S-isomer) for the nuclear receptors TRα and TRβ. The majority of current research on T4-ATA (Tetrac) focuses on its antagonistic actions at a cell surface receptor on integrin αvβ3, where it blocks the proliferative effects of T4.[4]
Therefore, this document will present the established binding affinities for the natural ligands T3 and T4 as a benchmark for comparison, detail the standard experimental protocols used to determine these values, and describe the associated signaling pathways.
Comparative Binding Affinity of Thyroid Hormones to Nuclear Receptors
The biologically active hormone, T3, demonstrates a significantly higher binding affinity for both TRα and TRβ isoforms compared to its prohormone, T4. The binding affinity of T4 to TRs is generally reported to be 10- to 30-fold lower than that of T3. This difference in affinity is a key factor in designating T4 as a prohormone and T3 as the primary bioactive hormone.
| Ligand | Receptor Isoform | Dissociation Constant (Kd) | Relative Affinity |
| T3 (3,5,3’-triiodo-L-thyronine) | TRα1 / TRβ1 | ~0.06 - 0.2 nM | High |
| T4 (L-thyroxine) | TRα1 / TRβ1 | ~2.0 nM | Low |
| T4-ATA (S-isomer) | TRα1 / TRβ1 | Data Not Available | Data Not Available |
Note: The Kd values are approximate and can vary based on experimental conditions. The data for T3 and T4 are derived from multiple sources indicating a consistent pattern of higher affinity for T3.
Experimental Protocols
The determination of binding affinity for thyroid hormone receptors is typically conducted using a competitive radioligand binding assay. This method measures the ability of a test compound (e.g., T4-ATA) to compete with a radiolabeled ligand (usually [¹²⁵I]-T3) for binding to the receptor.
Protocol: Competitive Radioligand Binding Assay
-
Receptor Preparation: The ligand-binding domains (LBDs) of human TRα and TRβ are expressed and purified from recombinant systems (e.g., E. coli or insect cells). Alternatively, nuclear extracts from tissues expressing the receptors can be used.
-
Binding Reaction: A constant concentration of the radiolabeled ligand (e.g., 0.06 nM [¹²⁵I]-T3) is incubated with a fixed amount of the prepared receptor protein.
-
Competition: Increasing concentrations of the unlabeled competitor compound (e.g., T3, T4, or T4-ATA) are added to the reaction mixtures. A control reaction without any competitor is used to determine maximum binding, and another with a large excess of unlabeled T3 is used to determine non-specific binding.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium. This is typically performed for several hours (e.g., 20-24 hours) at a low temperature (e.g., 4°C) to maintain protein stability.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand must be separated from the unbound (free) radioligand. A common method is filtration using nitrocellulose membranes, which retain the receptor-ligand complexes. The filters are then washed with cold buffer to remove any remaining free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a gamma counter or a phosphorimager.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is calculated. The inhibition constant (Ki) can then be determined using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Visualizing Signaling and Experimental Workflows
Signaling Pathways
The genomic signaling pathway of thyroid hormone is a well-established mechanism for regulating gene expression.
Caption: Genomic signaling pathway of thyroid hormone.
Experimental Workflow
The following diagram illustrates the key steps in a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Thyroid Hormone Receptor Isoforms Alpha and Beta Play Convergent Roles in Muscle Physiology and Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]
- 3. Structural Insights Into Thyroid Hormone Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Tetrac and NDAT Induce Anti-proliferation via Integrin αvβ3 in Colorectal Cancers With Different K-RAS Status [frontiersin.org]
A Comparative Analysis of T4-ATA (S-isomer) and Levothyroxine for Thyroid Hormone Research
For researchers, scientists, and drug development professionals, this guide provides a side-by-side comparison of the synthetic thyroid hormone levothyroxine (T4) and its acetic acid analogue, T4-ATA (S-isomer), also known as tetraiodothyroacetic acid (Tetrac). This document summarizes key differences in their mechanism of action, effects on the hypothalamic-pituitary-thyroid axis, and peripheral tissues, supported by available experimental data.
I. Overview and Chemical Structures
Levothyroxine is the synthetic form of the endogenous thyroid hormone thyroxine and is the standard of care for treating hypothyroidism. T4-ATA (S-isomer), or Tetrac, is a deaminated analogue of L-thyroxine. The "S-isomer" designation is understood to refer to the stereochemistry of the parent L-thyroxine molecule. While levothyroxine acts as a prohormone, being converted to the more active triiodothyronine (T3), Tetrac exhibits its own distinct biological activities.
II. Comparative Data
The following tables summarize the available quantitative and qualitative data comparing T4-ATA (S-isomer)/Tetrac and levothyroxine. It is important to note that direct comparative studies are limited, and much of the data for T4-ATA is derived from studies on Tetrac without specific designation of the S-isomer.
Table 1: Comparison of Biological Effects
| Parameter | T4-ATA (S-isomer) / Tetrac | Levothyroxine (T4) | References |
| Primary Mechanism of Action | Acts at the integrin αvβ3 receptor on the cell surface and also interacts with nuclear thyroid hormone receptors (TRs). | Primarily acts as a prohormone, converted to T3 which then binds to nuclear TRs to regulate gene expression.[1] | [1] |
| TSH Suppression | Preferential and potent suppression of Thyroid-Stimulating Hormone (TSH). | Suppresses TSH as part of the negative feedback loop of the hypothalamic-pituitary-thyroid axis.[2][3] | [2] |
| Peripheral Tissue Effects | Less efficient in inducing peripheral metabolic effects compared to T4 at equivalent TSH-suppressive doses. | Exerts broad peripheral metabolic effects following conversion to T3. | |
| Cardiac Effects | Less efficient in inducing cardiac hypertrophy and modulating cardiac Ca2+-ATPase (SERCA 2a) and monodeiodinase type 1 activity compared to T4. | Can induce cardiac hypertrophy and other cardiac effects, particularly at supraphysiological doses. | |
| Thyroid Hormone Receptor (TR) Selectivity | Suggested to have higher selectivity for TRα. | Binds to both TRα and TRβ isoforms, with T3 having a higher affinity. |
Table 2: Pharmacokinetic Parameters (Limited Data for T4-ATA)
| Parameter | T4-ATA (S-isomer) / Tetrac | Levothyroxine (T4) | References |
| Metabolism | Metabolized to triiodothyroacetic acid (Triac). | Converted to T3 by deiodinases; also undergoes conjugation and excretion. | |
| Half-life | Slowly metabolized. | Approximately 7 days in euthyroid humans. | |
| Bioavailability | Data not readily available. | 40-80% orally, influenced by food and other medications. |
III. Signaling Pathways and Experimental Workflows
The distinct mechanisms of action of levothyroxine and T4-ATA lead to different signaling cascades.
Caption: Simplified signaling pathways of Levothyroxine and T4-ATA.
IV. Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of these compounds. Below are outlines of key experimental protocols.
A. In Vivo Animal Studies for TSH Suppression and Cardiac Effects
A study comparing the effects of T4 and Tetrac on TSH suppression and cardiac hypertrophy in hypothyroid rats provides a valuable experimental model.
Protocol Outline:
-
Animal Model: Induction of hypothyroidism in rats (e.g., via surgical thyroidectomy or administration of an antithyroid drug like methimazole).
-
Drug Administration: Continuous infusion of levothyroxine or Tetrac at varying doses over a set period (e.g., 13 days) using osmotic minipumps.
-
Sample Collection: Collection of blood samples for measurement of serum TSH, T4, and T3 levels. Hearts are excised for analysis of cardiac hypertrophy (heart weight to body weight ratio) and molecular markers.
-
Hormone and TSH Measurement: Serum hormone and TSH levels are quantified using specific radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs).
-
Cardiac Analysis:
-
Hypertrophy: Measurement of heart weight and body weight.
-
Gene Expression: Quantification of mRNA levels of cardiac markers such as α-myosin heavy chain and SERCA 2a via quantitative real-time PCR (qRT-PCR).
-
Enzyme Activity: Measurement of monodeiodinase type 1 activity in heart tissue homogenates.
-
Caption: Experimental workflow for in vivo comparison.
B. In Vitro Thyroid Hormone Receptor Binding Assay
Radioligand binding assays are used to determine the binding affinity of compounds to thyroid hormone receptors.
Protocol Outline:
-
Receptor Preparation: Preparation of nuclear extracts or purified recombinant thyroid hormone receptor isoforms (TRα and TRβ).
-
Radioligand: Use of a radiolabeled thyroid hormone, typically [¹²⁵I]T3, as the ligand.
-
Competitive Binding: Incubation of the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (levothyroxine or T4-ATA).
-
Separation of Bound and Free Ligand: Separation of receptor-bound radioligand from unbound radioligand using methods like filtration through glass fiber filters.
-
Quantification: Measurement of radioactivity on the filters using a gamma counter.
-
Data Analysis: Generation of competition curves and calculation of the inhibitory constant (Ki) to determine the binding affinity of the test compounds.
Caption: Workflow for thyroid hormone receptor binding assay.
C. Cell-Based Reporter Gene Assay for Thyromimetic Activity
Cell-based assays are employed to assess the functional activity of thyroid hormone analogues.
Protocol Outline:
-
Cell Line: Use of a cell line (e.g., HEK293 or GH3) transiently or stably expressing a specific thyroid hormone receptor isoform (TRα or TRβ) and a reporter gene construct. The reporter construct contains a thyroid hormone response element (TRE) driving the expression of a reporter gene (e.g., luciferase or green fluorescent protein).
-
Compound Treatment: Treatment of the cells with varying concentrations of levothyroxine or T4-ATA.
-
Reporter Gene Measurement: Measurement of the reporter gene activity (e.g., luminescence for luciferase) after a defined incubation period.
-
Data Analysis: Generation of dose-response curves and calculation of the half-maximal effective concentration (EC50) to determine the potency of the compounds in activating the receptor.
V. Summary and Future Directions
The available evidence suggests that T4-ATA (S-isomer)/Tetrac and levothyroxine have distinct pharmacological profiles. Tetrac appears to be a potent suppressor of TSH with potentially reduced peripheral and cardiac effects compared to levothyroxine at equivalent TSH-suppressive doses. This differential activity may be attributed to its interaction with the cell surface receptor integrin αvβ3 and its potential selectivity for TRα.
However, a comprehensive understanding of T4-ATA (S-isomer) is limited by the scarcity of direct comparative studies with levothyroxine and a lack of specific data on the S-isomer. Future research should focus on:
-
Direct, quantitative comparisons of the pharmacokinetic and pharmacodynamic properties of T4-ATA (S-isomer) and levothyroxine in standardized preclinical models.
-
Head-to-head studies evaluating their binding affinities and functional activities on all major thyroid hormone receptor isoforms.
-
In-depth investigation of the downstream signaling pathways activated by T4-ATA (S-isomer) to fully elucidate its mechanism of action.
Such studies are essential for determining the potential therapeutic applications of T4-ATA (S-isomer) and other thyroid hormone analogues in conditions where selective modulation of the thyroid hormone signaling pathway is desired.
References
Assessing the Specificity of Novel Thyromimetics: A Comparative Guide for T4-ATA (S-isomer)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the specificity of novel thyroid hormone analogs, using T4-ATA (S-isomer) as a primary example. Due to a lack of publicly available direct comparative data for T4-ATA (S-isomer), this document presents a baseline comparison of the endogenous thyroid hormones, thyroxine (T4) and triiodothyronine (T3), and details the experimental protocols necessary to evaluate the performance of new chemical entities like T4-ATA (S-isomer).
Introduction to Thyroid Hormone Signaling
Thyroid hormones are critical regulators of metabolism, growth, and development. Their actions are primarily mediated by two major hormones produced by the thyroid gland: thyroxine (T4) and triiodothyronine (T3)[1]. T4 is the most abundant circulating form and is considered a prohormone, while T3 is the biologically active form, exhibiting three to five times greater activity than T4[1]. The conversion of T4 to T3 occurs in peripheral tissues through the action of deiodinase enzymes[1].
The effects of thyroid hormones are mediated through two main pathways:
-
Genomic Pathway: T3 and T4 are transported into the cell, where T3 binds to nuclear thyroid hormone receptors (TRs), specifically TRα and TRβ. These receptors are ligand-dependent transcription factors that regulate the expression of target genes involved in a wide array of physiological processes.
-
Non-Genomic Pathway: Thyroid hormones can also initiate rapid signaling events from the plasma membrane. This pathway involves the activation of intracellular signaling cascades such as the phosphatidylinositol 3-kinase (PI3K) and MAP kinase (ERK1/2) pathways.
The development of synthetic thyroid hormone analogs, or thyromimetics, aims to selectively target these pathways to achieve therapeutic benefits, such as lowering cholesterol, while minimizing adverse effects, like cardiotoxicity. T4-ATA (S-isomer) is identified as an active form of thyroid hormone, but its specific interactions with TR isoforms and downstream signaling pathways require rigorous quantitative assessment.
Comparative Performance of Endogenous Thyroid Hormones
To establish a benchmark for evaluating novel compounds, the following tables summarize the known binding affinities and functional potencies of T3 and T4 for the human thyroid hormone receptors, TRα and TRβ.
Table 1: Thyroid Hormone Receptor Binding Affinity (Kd)
| Compound | TRα (Kd, nM) | TRβ (Kd, nM) |
| T3 | ~0.1 - 0.5 | ~0.1 - 0.5 |
| T4 | ~1.0 - 5.0 | ~1.0 - 5.0 |
Data represents typical ranges found in the literature. Actual values can vary based on experimental conditions.
Table 2: Functional Potency in Reporter Gene Assays (EC50)
| Compound | TRα (EC50, nM) | TRβ (EC50, nM) |
| T3 | ~0.5 - 2.0 | ~0.5 - 2.0 |
| T4 | ~10 - 50 | ~10 - 50 |
EC50 values represent the concentration required to elicit a half-maximal response and can vary depending on the cell line and reporter construct used.
Experimental Protocols for Assessing Specificity
The following protocols describe standard methods for determining the binding affinity and functional activity of a test compound like T4-ATA (S-isomer) at thyroid hormone receptors.
Competitive Radioligand Binding Assay
This assay determines the affinity (expressed as the inhibition constant, Ki) of a test compound for TRα or TRβ by measuring its ability to compete with a radiolabeled ligand (e.g., [¹²⁵I]T3) for binding to the receptor.
Methodology:
-
Receptor Preparation: Prepare nuclear extracts or use purified recombinant human TRα or TRβ ligand-binding domains.
-
Incubation: In a multi-well plate, combine a fixed concentration of the TR protein, a fixed concentration of [¹²⁵I]T3, and a range of concentrations of the unlabeled test compound (e.g., T4-ATA (S-isomer)) or reference compounds (unlabeled T3 and T4).
-
Equilibration: Incubate the mixture at 4°C for 18-24 hours to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound [¹²⁵I]T3 from the free radioligand. A common method is rapid filtration through glass fiber filters, which retain the receptor-ligand complexes.
-
Quantification: Wash the filters to remove non-specifically bound radioactivity. The amount of radioactivity retained on the filters, corresponding to the bound [¹²⁵I]T3, is quantified using a gamma counter.
-
Data Analysis: Plot the percentage of specifically bound [¹²⁵I]T3 against the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell-Based Reporter Gene Assay
This assay measures the ability of a test compound to activate or inhibit the transcriptional activity of TRα or TRβ in a cellular context.
Methodology:
-
Cell Culture: Use a suitable mammalian cell line (e.g., HEK293 or CV-1) that is co-transfected with two plasmids:
-
An expression vector for full-length human TRα or TRβ.
-
A reporter plasmid containing a luciferase gene under the control of a thyroid hormone response element (TRE).
-
-
Compound Treatment: Plate the transfected cells in a multi-well plate and treat with a range of concentrations of the test compound (e.g., T4-ATA (S-isomer)) or reference compounds (T3 and T4). For antagonist assessment, cells are co-treated with a fixed concentration of T3 and varying concentrations of the test compound.
-
Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer and a suitable luciferase substrate.
-
Data Analysis:
-
Agonist Mode: Plot the luciferase activity against the logarithm of the test compound concentration. The EC50 (the concentration that produces 50% of the maximal response) and the maximal efficacy relative to T3 are determined using non-linear regression.
-
Antagonist Mode: Plot the luciferase activity against the logarithm of the test compound concentration in the presence of T3. The IC50 (the concentration that inhibits 50% of the T3-induced response) is determined.
-
Visualizing Pathways and Workflows
Thyroid Hormone Signaling Pathways
Caption: Genomic and non-genomic thyroid hormone signaling pathways.
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for the competitive radioligand binding assay.
Experimental Workflow: Cell-Based Reporter Assay
Caption: Workflow for the cell-based reporter gene assay.
References
Validating T4-ATA (S-isomer) Activity: A Comparative Guide to Radioimmunoassay
This guide provides a comprehensive overview of the use of radioimmunoassay (RIA) for the validation of T4-ATA (S-isomer) activity, tailored for researchers, scientists, and drug development professionals. By objectively comparing RIA with alternative methods and presenting supporting experimental data, this document serves as a practical resource for assay selection and implementation.
The "activity" of T4-ATA (S-isomer), the active form of the thyroid hormone thyroxine (T4), is intrinsically linked to its concentration and ability to interact with its target receptors. Therefore, validating its activity often involves precise quantification of its presence in a given sample. Radioimmunoassay stands as a highly sensitive and specific method for this purpose.
Comparison of Assay Methods for Thyroxine (T4) Quantification
While various immunoassays can be employed to measure thyroid hormone levels, RIA and ELISA are among the most established. The following table compares the key performance characteristics of RIA and ELISA for the measurement of T4, providing a framework for selecting the most appropriate method for your research needs. It is important to note that while this data pertains to T4, similar performance can be anticipated for a validated assay measuring T4-ATA (S-isomer).
| Feature | Radioimmunoassay (RIA) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Competitive binding of a radiolabeled antigen and an unlabeled antigen to a limited amount of antibody. | Enzyme-conjugated antibody or antigen binds to a target, and the addition of a substrate produces a measurable color change. |
| Sensitivity | High (often in the picogram range)[1] | Good to High (can be comparable to RIA) |
| Specificity | High, determined by the antibody's specificity for the target antigen.[2] | Generally good, but can be susceptible to cross-reactivity. |
| Throughput | Lower, often requires manual processing of individual tubes. | Higher, amenable to automation and microplate formats. |
| Cost | Can be more expensive due to the cost of radioisotopes and disposal. | Generally more cost-effective. |
| Safety | Requires handling of radioactive materials and specialized disposal procedures. | Involves non-radioactive reagents, posing fewer safety concerns. |
| Speed | Can be more time-consuming due to longer incubation times. | Typically faster assay times. |
Experimental Protocol: Radioimmunoassay for Total T4
This section details a representative protocol for a competitive RIA for the quantification of total T4 in serum. This protocol can be adapted for the measurement of T4-ATA (S-isomer) with the use of a specific antibody.
Principle: This assay is based on the competition between unlabeled T4 in the sample and a fixed quantity of radiolabeled T4 (e.g., ¹²⁵I-T4) for a limited number of binding sites on a T4-specific antibody. The amount of radiolabeled T4 bound to the antibody is inversely proportional to the concentration of unlabeled T4 in the sample.
Materials:
-
T4-specific antibody
-
¹²⁵I-labeled T4 (tracer)
-
T4 standards of known concentrations
-
Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin)
-
Separating agent (e.g., second antibody, charcoal, or coated tubes to separate bound and free antigen)
-
Gamma counter
-
Test tubes
Procedure:
-
Preparation of Reagents: Reconstitute and dilute all reagents (standards, antibody, tracer) as per the manufacturer's instructions.
-
Assay Setup: Label test tubes for standards, controls, and unknown samples.
-
Pipetting:
-
Pipette a specific volume of assay buffer into all tubes.
-
Pipette the standard solutions and samples into their respective tubes.
-
Add the T4-specific antibody to all tubes (except for the total counts tubes).
-
Add the ¹²⁵I-labeled T4 tracer to all tubes.
-
-
Incubation: Gently mix the contents of the tubes and incubate for a specified period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C) to allow for competitive binding.
-
Separation: Add the separating agent to all tubes (except for the total counts tubes) to precipitate the antibody-bound T4. Incubate as required.
-
Centrifugation: Centrifuge the tubes to pellet the antibody-bound fraction.
-
Decanting: Carefully decant the supernatant, which contains the free, unbound T4.
-
Counting: Measure the radioactivity in the pellet of each tube using a gamma counter.
-
Data Analysis:
-
Calculate the percentage of tracer bound for each standard and sample.
-
Construct a standard curve by plotting the percentage of bound tracer against the concentration of the T4 standards.
-
Determine the concentration of T4 in the samples by interpolating their percentage of bound tracer on the standard curve.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the processes involved, the following diagrams, created using the DOT language, illustrate the RIA workflow and the signaling pathway of thyroid hormones.
Caption: A flowchart of the radioimmunoassay (RIA) experimental workflow.
Caption: The signaling pathway of thyroid hormones in a target cell.
References
A Comparative Guide to Isothermal Titration Calorimetry for T4-ATA (S-isomer) Binding Studies
For researchers and professionals in drug development, understanding the binding thermodynamics of a ligand to its target is paramount for lead optimization and establishing structure-activity relationships (SAR). T4-ATA (S-isomer), the active form of the thyroid hormone, exerts its physiological effects by binding to thyroid hormone receptors (TRs), which are nuclear receptors that regulate gene expression.[1][2][3] Isothermal Titration Calorimetry (ITC) is a powerful technique to characterize such binding events by directly measuring the heat changes associated with the interaction. This guide provides a comprehensive overview of using ITC for T4-ATA (S-isomer) binding studies, compares it with alternative biophysical methods, and offers detailed experimental protocols.
Thyroid Hormone Signaling Pathway
Thyroid hormones, including T4-ATA (S-isomer), play a crucial role in development, metabolism, and cellular homeostasis.[4] Their signaling is primarily mediated by binding to thyroid hormone receptors (TRα and TRβ) in the nucleus. This binding event induces conformational changes in the receptor, leading to the recruitment of coactivator proteins and the initiation of target gene transcription.[5]
Caption: Thyroid hormone signaling pathway.
Isothermal Titration Calorimetry (ITC) for Binding Analysis
ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (K D ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction in a single experiment.
Experimental Workflow
The general workflow for an ITC experiment involves titrating the ligand (T4-ATA (S-isomer)) into a sample cell containing the protein (Thyroid Hormone Receptor).
Caption: Isothermal Titration Calorimetry experimental workflow.
Detailed Experimental Protocol for ITC
-
Sample Preparation:
-
Express and purify the Thyroid Hormone Receptor (TR) to >95% purity.
-
Prepare a concentrated stock solution of T4-ATA (S-isomer) in an appropriate solvent (e.g., DMSO) and then dilute it into the final assay buffer. Ensure the final solvent concentration is identical in both the protein and ligand solutions to minimize heats of dilution.
-
Dialyze the TR against the final assay buffer extensively to ensure buffer matching. A recommended buffer is 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.
-
Degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
The concentration of TR in the cell should be approximately 10-50 µM, and the concentration of T4-ATA (S-isomer) in the syringe should be 10-20 times higher than the protein concentration.
-
-
Titration:
-
Load the TR solution into the sample cell and the T4-ATA (S-isomer) solution into the injection syringe.
-
Perform an initial injection of a small volume (e.g., 0.5 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150-180 seconds between injections to allow the system to return to thermal equilibrium.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument to determine the binding affinity (K D ), enthalpy (ΔH), and stoichiometry (n). The entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(K A ), where K A = 1/K D .
-
Alternative Techniques for Binding Analysis
While ITC provides a complete thermodynamic profile of the binding interaction, other techniques such as Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP) offer complementary information, particularly regarding kinetics.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. It provides real-time kinetic data, including association (k on ) and dissociation (k off ) rates, from which the binding affinity (K D ) can be calculated (K D = k off /k on ).
Caption: Surface Plasmon Resonance experimental workflow.
-
Ligand Immobilization:
-
Activate a sensor chip (e.g., CM5) with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the TR at a low concentration (e.g., 10-50 µg/mL) in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate the remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of T4-ATA (S-isomer) in the running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of T4-ATA (S-isomer) over the sensor surface, including a zero-concentration sample (buffer only) for double referencing.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Perform a global fit of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k on and k off ) and the binding affinity (K D ).
-
Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the polarization of fluorescent light upon binding of a small fluorescently labeled molecule (tracer) to a larger molecule. It is a competitive assay format where the unlabeled ligand (T4-ATA (S-isomer)) competes with a fluorescently labeled thyroid hormone analog for binding to the TR.
Caption: Fluorescence Polarization experimental workflow.
-
Reagent Preparation:
-
Prepare solutions of TR, a fluorescently labeled thyroid hormone analog (tracer), and T4-ATA (S-isomer) in an appropriate assay buffer.
-
Determine the optimal concentration of the tracer and TR to obtain a stable and robust assay window.
-
-
Assay Procedure:
-
In a microplate, add the TR and the fluorescent tracer to all wells.
-
Add serial dilutions of T4-ATA (S-isomer) to the wells. Include control wells with no competitor (maximum polarization) and wells with a saturating concentration of a known binder or no TR (minimum polarization).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
-
Data Analysis:
-
Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters.
-
Plot the polarization values against the logarithm of the T4-ATA (S-isomer) concentration and fit the data to a sigmoidal dose-response curve to determine the IC 50 value.
-
The IC 50 can be converted to a binding affinity constant (K i ) using the Cheng-Prusoff equation, provided the K D of the fluorescent tracer is known.
-
Comparison of Techniques
The choice of technique depends on the specific research question, the available instrumentation, and the properties of the interacting molecules.
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Fluorescence Polarization (FP) |
| Principle | Measures heat change upon binding | Measures change in refractive index upon binding | Measures change in polarization of fluorescent light |
| Data Obtained | K D , ΔH, ΔS, Stoichiometry (n) | K D , k on , k off | IC 50 , K i |
| Labeling Requirement | Label-free | Label-free | Requires fluorescent labeling of a tracer molecule |
| Immobilization | In-solution | Ligand is immobilized on a sensor surface | In-solution |
| Throughput | Low to medium | Medium to high | High |
| Sample Consumption | High | Low to medium | Low |
| Information | Thermodynamic profile | Kinetic and affinity data | Competitive binding affinity |
Data Presentation
Quantitative data from these binding studies should be summarized in a clear and structured table for easy comparison. As no specific ITC data for T4-ATA (S-isomer) binding to TR is publicly available, the following table provides an illustrative example of how such data would be presented.
| Ligand | Technique | K D (nM) | k on (10^5 M^-1 s^-1 ) | k off (10^-3 s^-1 ) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) |
| T4-ATA (S-isomer) | ITC | 50 | - | - | -10.5 | 2.0 | 1.05 |
| SPR | 45 | 2.5 | 1.125 | - | - | - | |
| FP | 60 (K i ) | - | - | - | - | - | |
| Compound X | ITC | 120 | - | - | -8.2 | 1.5 | 0.98 |
| Compound Y | ITC | 25 | - | - | -12.1 | 2.8 | 1.02 |
Note: The data presented for T4-ATA (S-isomer) is hypothetical and for illustrative purposes only.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. T4-ATA (S-isomer) | Thyroid Hormone Receptor | MCE [medchemexpress.cn]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. The Ability of Thyroid Hormone Receptors to Sense T4 as an Agonist Depends on Receptor Isoform and on Cellular Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of T4-ATA (S-isomer): A Procedural Guide
For researchers and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of T4-ATA (S-isomer), a derivative of the thyroid hormone thyroxine. Adherence to these procedures is critical for laboratory safety and environmental protection.
Core Safety and Disposal Protocols
The primary recommendation for the disposal of T4-ATA (S-isomer) is to use an approved waste disposal plant.[1] This ensures that the compound is managed in a controlled and compliant manner. The following table summarizes the key safety and disposal information.
| Category | Procedure | Citation |
| Personal Protective Equipment (PPE) | Handle with gloves, ensuring they are inspected prior to use. Use proper glove removal technique to avoid skin contact. Wash and dry hands after handling. | [1] |
| Spill Management | In case of a spill, collect, bind, and pump off the material. Take up the substance in a dry state and dispose of it properly. Clean the affected area thoroughly and avoid the generation of dusts. | [1] |
| Container Disposal | Dispose of the contents and the container at an approved waste disposal plant. | [1] |
| General Handling | Do not breathe dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. | [1] |
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of T4-ATA (S-isomer).
Experimental Protocols
Currently, there are no publicly available, specific experimental protocols for the disposal of T4-ATA (S-isomer). The guidance provided is based on the Safety Data Sheet (SDS) for the closely related parent compound, Thyroxine (T4). It is imperative for researchers to consult their institution's environmental health and safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.
In the absence of a specific protocol, a conservative approach is recommended. This includes treating all T4-ATA (S-isomer) waste as hazardous. Spills should be handled promptly by trained personnel wearing appropriate personal protective equipment. The material should be carefully collected to avoid generating dust and placed in a clearly labeled, sealed container for disposal by a licensed professional waste disposal service.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
